molecular formula C42H71NO34 B3028729 Mono-(6-Amino-6-deoxy)-Beta-cyclodextrin CAS No. 29390-67-8

Mono-(6-Amino-6-deoxy)-Beta-cyclodextrin

Cat. No.: B3028729
CAS No.: 29390-67-8
M. Wt: 1134 g/mol
InChI Key: OZBFLQITCMCIOY-FOUAGVGXSA-N
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Description

Mono-(6-Amino-6-deoxy)-Beta-cyclodextrin is a useful research compound. Its molecular formula is C42H71NO34 and its molecular weight is 1134 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5-(aminomethyl)-10,15,20,25,30,35-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H71NO34/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51/h8-42,44-63H,1-7,43H2/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZBFLQITCMCIOY-FOUAGVGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H71NO34
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1134.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Mono-(6-Amino-6-deoxy)-Beta-Cyclodextrin

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthetic protocol for mono-(6-amino-6-deoxy)-beta-cyclodextrin, a critical intermediate in the development of novel drug delivery systems, chiral separation media, and molecular recognition platforms. The synthesis is a multi-step process that requires careful control of reaction conditions to achieve selective modification of the beta-cyclodextrin (B164692) molecule and ensure high purity of the final product. This document is intended for researchers, scientists, and drug development professionals.

Synthetic Strategy Overview

The most common and well-established method for the synthesis of this compound involves a four-step reaction sequence starting from the native beta-cyclodextrin.[1][2][3] The overall process, which takes approximately two weeks to complete, can be summarized as follows:

  • Selective Tosylation: A single primary hydroxyl group at the C-6 position of a glucose unit in the beta-cyclodextrin macrocycle is selectively functionalized with a p-toluenesulfonyl (tosyl) group. This is a crucial step that directs the subsequent modifications to a specific site.[1][2][3]

  • Azide (B81097) Substitution: The tosyl group, being a good leaving group, is then displaced by an azide group through nucleophilic substitution. This step introduces a nitrogen-containing functionality that can be readily converted to an amine.[1][2][3]

  • Reduction of the Azide: The azide group is reduced to a primary amine. Common methods for this transformation include the Staudinger reaction or catalytic hydrogenation.[1][4]

  • Acidification (Optional): The resulting this compound is often treated with hydrochloric acid to form the hydrochloride salt, which can improve its water solubility and stability.[1][2][3]

Synthesis_Workflow cluster_0 Synthesis of this compound start Beta-Cyclodextrin step1 Step 1: Tosylation (p-toluenesulfonyl chloride) start->step1 intermediate1 Mono-(6-tosyl-6-deoxy)- beta-cyclodextrin step1->intermediate1 step2 Step 2: Azidation (Sodium Azide) intermediate1->step2 intermediate2 Mono-(6-azido-6-deoxy)- beta-cyclodextrin step2->intermediate2 step3 Step 3: Reduction (e.g., Triphenylphosphine) intermediate2->step3 product Mono-(6-amino-6-deoxy)- beta-cyclodextrin step3->product step4 Step 4: Acidification (HCl) product->step4 final_product Mono-(6-amino-6-deoxy)- beta-cyclodextrin Hydrochloride step4->final_product

Figure 1: Overall workflow for the synthesis of this compound hydrochloride.

Experimental Protocols

The following sections provide detailed methodologies for each key step in the synthesis.

Step 1: Synthesis of Mono-(6-tosyl-6-deoxy)-beta-cyclodextrin

The selective monotosylation of beta-cyclodextrin is a critical step, and several reagents can be employed, including p-toluenesulfonyl chloride (TsCl), (p-toluenesulfonyl)imidazole (TsIm), and p-toluenesulfonic anhydride (B1165640) (Ts2O).[4][5] TsCl is often preferred due to its lower cost and availability.[5]

Method 1: Using p-toluenesulfonyl chloride in an aqueous medium

This heterogeneous approach is commonly used for beta-cyclodextrin due to its lower aqueous solubility compared to alpha- and gamma-cyclodextrins.[4][5]

  • Procedure:

    • Dissolve beta-cyclodextrin in an aqueous sodium hydroxide (B78521) solution.

    • Separately, dissolve p-toluenesulfonyl chloride in a minimal amount of a suitable organic solvent like acetonitrile (B52724) or THF.[5][6]

    • Add the TsCl solution dropwise to the stirred beta-cyclodextrin solution at a controlled temperature, typically around 0°C.[7]

    • Allow the reaction to proceed for a specified time, often several hours.

    • Neutralize the reaction mixture with an acid, such as hydrochloric acid, to precipitate the crude product.[8]

    • Collect the precipitate by filtration and purify by recrystallization from a mixture of methanol (B129727) and water or hot water.[5][6][8]

Method 2: Using (p-toluenesulfonyl)imidazole

This method can offer high purity of the mono-substituted product.[8][9]

  • Procedure:

    • Prepare 1-(p-tosyl)-imidazole by reacting p-toluenesulfonyl chloride with imidazole (B134444) in dichloromethane (B109758) in the presence of a base like sodium bicarbonate.[9]

    • React the purified 1-(p-tosyl)-imidazole with beta-cyclodextrin in an aqueous solution containing sodium hydroxide.[8]

    • The product precipitates from the reaction mixture and can be purified by recrystallization.

Tosylation_Reaction cluster_1 Step 1: Tosylation of Beta-Cyclodextrin reactant1 Beta-Cyclodextrin (Primary -OH) reaction Selective Tosylation reactant1->reaction + reactant2 p-toluenesulfonyl chloride (TsCl) reactant2->reaction + product Mono-(6-tosyl-6-deoxy)- beta-cyclodextrin base Base (e.g., NaOH) base->reaction Catalyst reaction->product

Figure 2: Chemical transformation during the selective tosylation of beta-cyclodextrin.

Step 2: Synthesis of Mono-(6-azido-6-deoxy)-beta-cyclodextrin

This step involves a nucleophilic substitution of the tosyl group with an azide ion.

  • Procedure:

    • Dissolve the purified mono-(6-tosyl-6-deoxy)-beta-cyclodextrin in N,N-dimethylformamide (DMF).[4]

    • Add an excess of sodium azide to the solution.

    • Heat the reaction mixture, typically at around 80°C, for several hours.[8]

    • After the reaction is complete, cool the mixture and precipitate the product by adding a non-solvent such as acetone.[8][10]

    • Collect the precipitate by filtration and wash it to remove residual salts and solvent.

Step 3: Synthesis of this compound

The reduction of the azide to a primary amine can be achieved through several methods.

Method 1: Staudinger Reduction

This is a widely used and reliable method for this transformation.[4]

  • Procedure:

    • Dissolve the mono-(6-azido-6-deoxy)-beta-cyclodextrin in DMF.[10]

    • Add triphenylphosphine (B44618) to the solution and stir at room temperature.[1][10]

    • After the initial reaction, add water or aqueous ammonia (B1221849) to hydrolyze the intermediate phosphazene.

    • Precipitate the product by adding acetone.

    • The purification can be challenging as the triphenylphosphine oxide byproduct can form complexes with cyclodextrin (B1172386).[4]

Method 2: Catalytic Hydrogenation

This method is considered cleaner as the byproduct is nitrogen gas.[4]

  • Procedure:

    • Dissolve the mono-(6-azido-6-deoxy)-beta-cyclodextrin in a suitable solvent such as water or a mixture of water and an organic solvent.

    • Add a palladium on carbon (Pd/C) catalyst.

    • Carry out the hydrogenation under a hydrogen atmosphere, often using a specialized reactor like an H-Cube Pro®.[4]

    • After the reaction is complete, filter off the catalyst to obtain the product solution.

Step 4: Preparation of this compound Hydrochloride
  • Procedure:

    • Dissolve the purified this compound in water.

    • Add a stoichiometric amount of dilute hydrochloric acid to the solution.[1][2]

    • Lyophilize or carefully evaporate the solvent to obtain the hydrochloride salt as a solid.

Data Presentation

The following tables summarize typical quantitative data reported in the literature for the synthesis of this compound. It is important to note that yields can vary significantly depending on the specific reaction conditions and purification methods employed.[6]

Table 1: Summary of Reaction Conditions and Yields for the Synthesis of Mono-(6-tosyl-6-deoxy)-beta-cyclodextrin

Tosylating AgentSolventBaseReaction Time (h)Temperature (°C)Reported Yield (%)Purification MethodReference
p-TsClPyridine-0.67Room Temp47Activated Charcoal Column[6]
p-TsClPyridine-Overnight026Recrystallization (Hot Water)[6]
p-TsClaq. NaOHNaOH5046.2Not specified[7]
p-TsClaq. NaOH / MeCNNaOH--30Recrystallization (Water)[6]
(p-toluenesulfonyl)imidazoleaq. NaOHNaOH---Precipitation[8]

Table 2: Summary of Reaction Conditions and Yields for Subsequent Steps

Reaction StepReactantsSolventReaction Time (h)Temperature (°C)Reported Yield (%)Purification MethodReference
AzidationTs-β-CD, NaN3DMF-80HighPrecipitation (Acetone)[4][8]
Staudinger ReductionN3-β-CD, PPh3DMF-Room Temp77Precipitation (Acetone)[10]
Direct AminationTs-β-CD, propane-1,3-diaminepropane-1,3-diamine125050Column Chromatography[11]

Characterization

The successful synthesis and purity of this compound and its intermediates are typically confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure and the degree of substitution.[8][12][13]

  • Mass Spectrometry (MS): Techniques like MALDI-TOF can be used to determine the molecular weight of the product.[11]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify the functional groups present in the molecule.[4][13]

  • Elemental Analysis: Provides the elemental composition of the final product.[13]

Conclusion

The synthesis of this compound is a well-documented process that provides a versatile platform for further chemical modifications. While the multi-step nature of the synthesis requires careful execution and purification, the resulting product holds significant potential in various fields of research and development. The choice of reagents and reaction conditions can be tailored to optimize yield and purity, and recent advancements in continuous flow chemistry may offer safer and more efficient synthetic routes.[4][14]

References

Characterization of Mono-(6-Amino-6-deoxy)-Beta-cyclodextrin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of Mono-(6-Amino-6-deoxy)-Beta-cyclodextrin, a pivotal derivative of beta-cyclodextrin (B164692) with significant applications in drug delivery and supramolecular chemistry. The introduction of a primary amino group onto the cyclodextrin (B1172386) scaffold imparts unique physicochemical properties, enabling further functionalization and enhancing its utility as a versatile host molecule. This document details the key analytical techniques employed for its structural elucidation and purity assessment, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Thermal Analysis (TGA/DSC). Detailed experimental protocols, quantitative data summaries, and visual representations of experimental workflows and relevant biological pathways are provided to serve as a valuable resource for researchers in the field.

Physicochemical Properties

This compound is a white to off-white powder.[1] Its fundamental properties are summarized in the table below. The presence of the amino group allows for protonation under acidic conditions, enhancing its interaction with negatively charged guest molecules.[2]

PropertyValueReferences
Synonyms 6-Amino-6-deoxy-β-cyclodextrin, 6-Monoamino-β-cyclodextrin[3]
CAS Number 29390-67-8[4]
Molecular Formula C₄₂H₇₁NO₃₄[4]
Molecular Weight 1134.0 g/mol [4]
Melting Point 200-222 °C (decomposes)[1]
Solubility Soluble in water, DMSO, and DMF.[5]
Appearance White to off-white powder[1]
Storage 2-8°C[1]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural confirmation of this compound, allowing for the precise assignment of proton (¹H) and carbon (¹³C) signals. The substitution at the C6 position leads to characteristic shifts in the NMR spectrum compared to the parent β-cyclodextrin. Spectra are typically recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

¹H and ¹³C NMR Spectral Data (in DMSO-d₆)

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) References
H-1~4.8~102[6][7]
H-2~3.3~72[6][7]
H-3~3.6~73[6][7]
H-4~3.4~81[6][7]
H-5~3.5~72[6][7]
H-6 (substituted)~2.7-2.9~41[7]
H-6 (unsubstituted)~3.6-3.7~60[6][7]
OH-2, OH-3~5.7-[6]
OH-6~4.5-[6]
NH₂variable-

Note: Chemical shifts are approximate and can vary based on experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight and purity of this compound. Electrospray ionization (ESI) is a commonly used soft ionization technique for this purpose.

Expected m/z Values in ESI-MS

Ion Description Expected m/z
[M+H]⁺Protonated molecule1135.0
[M+Na]⁺Sodium adduct1157.0
[M+K]⁺Potassium adduct1173.0
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule. The spectrum of this compound will show characteristic absorption bands for the hydroxyl, amino, and glycosidic linkages.

Characteristic FTIR Absorption Bands

Wavenumber (cm⁻¹) Assignment Description References
~3300-3400O-H stretchingBroad band due to hydroxyl groups[8][9]
~2920C-H stretchingAliphatic C-H bonds[9]
~1640H-O-H bendingAssociated water molecules[8]
~1590N-H bendingCharacteristic of the primary amine
~1150C-O-C stretchingAsymmetric stretching of glycosidic bonds[9]
~1030C-O stretchingC-O bonds of the glucose units[8][9]

Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to evaluate the thermal stability of this compound.

TGA and DSC Data Summary

Analysis Observation Temperature Range (°C) References
TGA Initial weight loss due to water evaporation< 100[10]
Onset of decomposition> 200[1]
DSC Broad endotherm corresponding to dehydration~50-120[10][11]
Exothermic decomposition> 220[11]

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of DMSO-d₆.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For detailed structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.[7]

  • Data Processing: Process the acquired data using appropriate NMR software. Reference the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10 µg/mL) in a suitable solvent system, such as a 1:1 mixture of water and acetonitrile.

  • Instrumentation: Use an electrospray ionization mass spectrometer.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire mass spectra in the positive ion mode over a relevant m/z range (e.g., 500-2000 Da).

  • Data Analysis: Identify the molecular ion peaks corresponding to the protonated molecule and common adducts.

FTIR Spectroscopy
  • Sample Preparation: Prepare a solid sample by mixing a small amount of the compound with dry potassium bromide (KBr) and pressing it into a thin pellet.

  • Instrumentation: Use a Fourier-Transform Infrared spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and compare them to the known spectra of β-cyclodextrin to confirm the presence of the amino functional group.

Thermal Analysis (TGA/DSC)
  • Sample Preparation: Accurately weigh 5-10 mg of the sample into an aluminum pan.

  • Instrumentation: Use a simultaneous TGA/DSC instrument.

  • Data Acquisition: Heat the sample under a nitrogen atmosphere from room temperature to a final temperature of at least 400°C at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: Analyze the resulting thermogram to determine the temperatures of water loss and decomposition, as well as any thermal transitions.

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.[5][12]

G Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification start Start: Beta-cyclodextrin tosylation Tosylation start->tosylation p-Toluenesulfonyl chloride azidation Azidation tosylation->azidation Sodium azide reduction Reduction azidation->reduction Triphenylphosphine precipitation Precipitation reduction->precipitation chromatography Column Chromatography precipitation->chromatography characterization Characterization chromatography->characterization end end characterization->end Final Product

Caption: A generalized workflow for the synthesis and purification of this compound.

Cellular Uptake and Drug Delivery Mechanism

Cationic cyclodextrins like this compound are known to interact with negatively charged cell membranes, facilitating cellular uptake primarily through endocytosis. This mechanism is crucial for their application in drug delivery.[13]

G Cellular Uptake and Drug Delivery cluster_extracellular Extracellular Space cluster_cellular Intracellular Space drug_complex Drug-Cyclodextrin Inclusion Complex endocytosis Membrane Invagination drug_complex->endocytosis Endocytosis endosome Endosome lysosome Lysosome endosome->lysosome Fusion drug_release Drug Release lysosome->drug_release pH-triggered cytoplasm Cytoplasm drug_release->cytoplasm Therapeutic Action endocytosis->endosome

References

An In-depth Technical Guide to the Aqueous Solubility of Mono-(6-Amino-6-deoxy)-Beta-cyclodextrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility of mono-(6-amino-6-deoxy)-beta-cyclodextrin, a pivotal parameter for its application in pharmaceutical and research settings. The document details available quantitative solubility data, explores the significant influence of pH, and outlines experimental protocols for solubility determination.

Executive Summary

This compound is a chemically modified derivative of beta-cyclodextrin (B164692) featuring a single primary amino group. This modification significantly enhances its aqueous solubility compared to the parent beta-cyclodextrin, particularly in acidic to neutral conditions. The protonation of the amino group at lower pH values increases the molecule's polarity and its interaction with water, leading to high solubility. This guide consolidates the currently available solubility data, elucidates the pH-dependent nature of its solubility, and provides a standardized methodology for its experimental determination.

Quantitative Solubility Data

Quantitative data on the aqueous solubility of this compound is primarily available for its hydrochloride salt, which is the common commercial form. The free amine form's solubility is understood to be high but is significantly influenced by the pH of the aqueous medium.

Table 1: Aqueous Solubility of this compound Forms

Compound FormTemperature (°C)Solubility (g/L)Notes
Hydrochloride Salt25> 200Highly soluble in water.
Free AmineNot specifiedHigh (pH-dependent)Solubility is significantly higher in acidic to neutral pH due to protonation of the amino group. Quantitative data for the free amine form at specific pH values is not readily available in published literature.

The Critical Role of pH in Solubility

The aqueous solubility of this compound is intrinsically linked to the pH of the solution. The primary amino group (–NH₂) has a pKa value that allows it to be protonated (–NH₃⁺) in acidic and neutral environments.

  • Acidic to Neutral pH: In this range, the amino group is predominantly in its protonated, cationic form. This ionic character significantly increases the molecule's hydrophilicity, leading to high aqueous solubility.

  • Alkaline pH: As the pH increases into the alkaline range, the amino group becomes deprotonated. This decrease in polarity can lead to a reduction in solubility, potentially causing the compound to crystallize from the solution. However, at very high pH values (e.g., around 10.5-11), a redissolution may be observed due to the ionization of the secondary hydroxyl groups of the cyclodextrin (B1172386) macrocycle.

Due to the lack of a publicly available quantitative pH-solubility profile, it is imperative for researchers to experimentally determine the solubility at the specific pH of their application.

Experimental Protocol for Solubility Determination

The determination of aqueous solubility for cyclodextrin derivatives can be systematically performed using a method adapted from the well-established phase-solubility studies by Higuchi and Connors. This protocol outlines a standard procedure for generating a solubility profile.

Objective: To determine the equilibrium solubility of this compound in an aqueous medium at a specific temperature and pH.

Materials:

  • This compound

  • Purified water (e.g., deionized, distilled)

  • Buffer solutions of desired pH

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm or 0.45 µm)

  • A suitable analytical method for quantification (e.g., HPLC-CAD, LC-MS, or a validated colorimetric assay)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • To each vial, add a known volume of the desired aqueous buffer.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 72 hours. The time to reach equilibrium should be determined by preliminary experiments, ensuring that the concentration of the dissolved cyclodextrin does not change between two consecutive time points.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant.

    • Immediately filter the sample through a syringe filter to remove any undissolved particles.

  • Quantification:

    • Accurately dilute the filtered sample with the appropriate solvent.

    • Analyze the concentration of the dissolved this compound using a pre-validated analytical method.

  • Data Analysis:

    • Calculate the solubility in units such as mg/mL or g/L.

    • Repeat the experiment at different pH values to generate a pH-solubility profile.

Visualizing the Workflow

The following diagram illustrates a logical workflow for determining and applying the solubility data of this compound in a research and development context.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Application A Define Experimental Conditions (Temperature, pH) B Prepare Buffer Solutions A->B C Weigh Excess Cyclodextrin A->C D Add Buffer to Cyclodextrin B->D C->D E Equilibrate in Shaker Bath (24-72h) D->E F Sample and Filter Supernatant E->F G Quantify Concentration (e.g., HPLC) F->G H Calculate Solubility G->H I Generate pH-Solubility Profile H->I J Apply Data to Formulation/ Experiment Design I->J

An In-Depth Technical Guide to Mono-(6-Amino-6-deoxy)-Beta-cyclodextrin: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Mono-(6-Amino-6-deoxy)-Beta-cyclodextrin, a key derivative of beta-cyclodextrin (B164692) utilized extensively in pharmaceutical and research applications. This document details its physicochemical properties, provides a thorough methodology for its synthesis and characterization, and explores its primary role in drug delivery systems.

Core Properties and Molecular Data

This compound is a modified cyclodextrin (B1172386) where a single primary hydroxyl group on one of the glucose units of the beta-cyclodextrin macrocycle is substituted with an amino group. This modification imparts a positive charge at physiological pH, enhancing its interaction with anionic guest molecules and biological membranes.

PropertyValueSource(s)
Molecular Formula C₄₂H₇₁NO₃₄[1][2]
Molecular Weight ~1134 g/mol [1][2]
CAS Number 29390-67-8
Appearance White to off-white powder[1]
Solubility Soluble in water

Note: The hydrochloride salt form (C₄₂H₇₁NO₃₄ · HCl) has a molecular weight of approximately 1170.46 g/mol .

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the native beta-cyclodextrin. The most common synthetic route involves selective functionalization of a primary hydroxyl group, followed by nucleophilic substitution and reduction.[3][4][5] A generalized protocol is provided below.

Experimental Protocol: Synthesis

Step 1: Monotosylation of Beta-cyclodextrin

  • Dissolve beta-cyclodextrin in an appropriate solvent, such as pyridine (B92270) or an aqueous basic solution.

  • Add a controlled molar equivalent of p-toluenesulfonyl chloride (TsCl) to the solution. The reaction is typically stirred for several hours.

  • The product, Mono-6-(p-toluenesulfonyl)-6-deoxy-beta-cyclodextrin (Ts-β-CD), is then precipitated, filtered, and purified.[3][4][5]

Step 2: Azidation of Ts-β-CD

  • Dissolve the purified Ts-β-CD in an anhydrous polar aprotic solvent, such as N,N-dimethylformamide (DMF).

  • Add an excess of sodium azide (B81097) (NaN₃) to the solution.

  • Heat the reaction mixture to facilitate the nucleophilic substitution of the tosyl group with the azide group.

  • The resulting Mono-6-azido-6-deoxy-beta-cyclodextrin (N₃-β-CD) is precipitated, washed, and dried.[3][4][5]

Step 3: Reduction of N₃-β-CD to this compound

  • Dissolve the N₃-β-CD in a suitable solvent mixture, often involving DMF and water.

  • Add a reducing agent, such as triphenylphosphine (B44618) (PPh₃), to the solution. This initiates the Staudinger reaction.

  • The reaction is stirred, typically at room temperature, followed by heating to complete the hydrolysis of the intermediate phosphazide.[1][2]

  • The final product, this compound, is precipitated with a non-solvent like acetone, collected by filtration, and dried under vacuum.[1]

Synthesis_Workflow Beta_CD Beta-cyclodextrin Ts_CD Mono-6-(p-toluenesulfonyl)- 6-deoxy-beta-cyclodextrin Beta_CD->Ts_CD p-TsCl N3_CD Mono-6-azido-6-deoxy- beta-cyclodextrin Ts_CD->N3_CD NaN₃ Amino_CD Mono-(6-Amino-6-deoxy)- Beta-cyclodextrin N3_CD->Amino_CD PPh₃, H₂O

Caption: Synthetic pathway for this compound.

Characterization Protocols

Accurate characterization of the final product and intermediates is crucial. The primary techniques employed are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is used to confirm the molecular weight of the synthesized this compound.

Experimental Protocol:

  • Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent system, such as a 1:1 (v/v) mixture of acetonitrile (B52724) and deionized water with 0.1% formic acid to facilitate protonation.[6]

  • Instrument Parameters (General Guidance):

    • Ionization Mode: Positive ion mode is typically used to detect the protonated molecule [M+H]⁺.

    • Capillary Voltage: Optimize in the range of 3-5 kV.

    • Desolvation Temperature: Set between 250-350 °C.

    • Nebulizer and Drying Gas Flow: Adjust to ensure stable spray and efficient desolvation.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 500-2000 m/z). The expected primary ion for this compound will be at an m/z corresponding to its molecular weight plus the mass of a proton.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the cyclodextrin derivative and verifying the successful substitution at the C6 position.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent. Deuterated water (D₂O) or dimethyl sulfoxide (B87167) (DMSO-d₆) are commonly used for cyclodextrins.[7][8]

  • ¹H NMR Spectroscopy:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • The introduction of the amino group at a C6 position will cause characteristic shifts in the signals of the protons on and near the modified glucose unit, particularly the H6 protons.

  • ¹³C NMR Spectroscopy:

    • Acquire a ¹³C NMR spectrum.

    • The C6 carbon bearing the amino group will exhibit a distinct chemical shift compared to the other C6 carbons in the macrocycle.

  • 2D NMR Spectroscopy:

    • Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed for unambiguous assignment of all proton and carbon signals, confirming the precise location of the amino functionalization.[8][9]

Application in Drug Delivery: Inclusion Complex Formation

A primary application of this compound is as an excipient in pharmaceutical formulations to enhance the solubility, stability, and bioavailability of poorly water-soluble drugs.[10][11][12] This is achieved through the formation of a host-guest inclusion complex, where the hydrophobic drug molecule is encapsulated within the lipophilic cavity of the cyclodextrin.

The amino group provides a site for further chemical modification, allowing for the attachment of targeting ligands or polymers to create more sophisticated drug delivery systems.

Drug_Delivery cluster_1 Amino_CD Amino-β-CD (Hydrophilic exterior) Inclusion_Complex Inclusion Complex (Enhanced Solubility) Amino_CD->Inclusion_Complex Encapsulation Drug Poorly Soluble Drug (Hydrophobic) Drug->Inclusion_Complex

References

A Technical Guide to Mono-(6-Amino-6-deoxy)-Beta-cyclodextrin: Properties and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Mono-(6-Amino-6-deoxy)-Beta-cyclodextrin. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed experimental methodologies and a clear presentation of key data.

This compound is a chemically modified derivative of beta-cyclodextrin (B164692), a cyclic oligosaccharide. This modification, the substitution of a primary hydroxyl group with an amino group, imparts unique characteristics to the molecule, making it a versatile tool in supramolecular chemistry and drug delivery. The presence of the amino group allows for further chemical modifications and provides a site for electrostatic interactions, enhancing its utility as a host molecule for various guest compounds.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for its key characteristics.

PropertyValue
Molecular Formula C₄₂H₇₁NO₃₄
Molecular Weight 1134.00 g/mol [1][2]
Appearance White to off-white powder or crystals[2]
Melting Point 203 °C (decomposition)[3]
Boiling Point 1527.8 ± 60.0 °C (Predicted)[3]
Density 1.608 ± 0.06 g/cm³ (Predicted)[3]
Solubility Soluble in water, DMF, and DMSO. Insoluble in acetone, methanol, and chloroform.[3][4]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for reproducible research and development. The following sections provide step-by-step protocols for key experimental procedures.

Synthesis of this compound

The synthesis is typically a multi-step process involving the selective modification of a primary hydroxyl group of beta-cyclodextrin.[3][5][6]

  • Step 1: Mono-tosylation of Beta-cyclodextrin

    • Dissolve beta-cyclodextrin in an appropriate solvent, such as pyridine (B92270) or an aqueous alkaline solution.

    • Slowly add a controlled amount of p-toluenesulfonyl chloride (TsCl) to the solution with stirring at a controlled temperature.

    • The reaction selectively tosylates one of the primary hydroxyl groups at the C-6 position.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, the product, Mono-(6-O-tosyl)-Beta-cyclodextrin, is isolated by precipitation and purified by recrystallization.

  • Step 2: Azidation of Mono-(6-O-tosyl)-Beta-cyclodextrin

    • Dissolve the purified Mono-(6-O-tosyl)-Beta-cyclodextrin in a suitable solvent like dimethylformamide (DMF).

    • Add an excess of sodium azide (B81097) (NaN₃) to the solution.

    • Heat the reaction mixture under reflux for several hours to facilitate the nucleophilic substitution of the tosyl group with the azide group.

    • After the reaction is complete, cool the mixture and precipitate the product, Mono-(6-azido-6-deoxy)-Beta-cyclodextrin, by adding a non-solvent like acetone.

    • Wash the precipitate thoroughly to remove unreacted reagents.

  • Step 3: Reduction of Mono-(6-azido-6-deoxy)-Beta-cyclodextrin

    • Dissolve the azido-derivative in a suitable solvent system, often a mixture of water and an organic solvent.

    • Add a reducing agent, such as triphenylphosphine (B44618) (PPh₃) followed by hydrolysis, or perform catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere.[3]

    • The azide group is reduced to a primary amine group.

    • Upon completion of the reduction, the final product, this compound, is isolated and purified, often by precipitation or column chromatography.

Characterization Techniques
  • Objective: To confirm the structure and purity of the synthesized compound.

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • For detailed structural elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

  • Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the presence of the amino group and the overall structure of the cyclodextrin. The signals corresponding to the protons and carbons near the C-6 position will show characteristic shifts compared to the starting beta-cyclodextrin.

  • Objective: To identify the functional groups present in the molecule.

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat sample.

  • Instrumentation: An FTIR spectrometer.

  • Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

  • Data Analysis: Look for characteristic absorption bands. The presence of a primary amine will be indicated by N-H stretching vibrations typically in the region of 3300-3500 cm⁻¹ and N-H bending vibrations around 1600 cm⁻¹. The broad O-H stretching band of the hydroxyl groups will also be prominent.

  • Objective: To determine the molecular weight and confirm the molecular formula.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., water, methanol). For Matrix-Assisted Laser Desorption/Ionization (MALDI), the sample is co-crystallized with a matrix. For Electrospray Ionization (ESI), the sample solution is directly infused.

  • Instrumentation: A mass spectrometer (e.g., MALDI-TOF, ESI-QTOF).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺) and compare the measured mass-to-charge ratio (m/z) with the calculated molecular weight of C₄₂H₇₁NO₃₄.

  • Objective: To evaluate the thermal stability and decomposition profile of the compound.

  • Sample Preparation: Place a small, accurately weighed amount of the sample (5-10 mg) in an alumina (B75360) or platinum crucible.

  • Instrumentation: A Thermogravimetric Analyzer (TGA) and/or a Differential Scanning Calorimeter (DSC).

  • Data Acquisition:

    • TGA: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen) and record the weight loss as a function of temperature.

    • DSC: Heat the sample at a constant rate and measure the heat flow to or from the sample relative to a reference.

  • Data Analysis:

    • The TGA thermogram will show the decomposition temperature and the percentage of weight loss at different stages.

    • The DSC thermogram will reveal endothermic or exothermic transitions, such as melting and decomposition. A characteristic decomposition endotherm is expected around 203 °C.[3]

  • Objective: To quantify the solubility of the compound in various solvents.

  • Methodology (Shake-Flask Method):

    • Add an excess amount of this compound to a known volume of the solvent (e.g., water, DMF, DMSO) in a sealed container.

    • Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, centrifuge or filter the suspension to separate the undissolved solid.

    • Analyze the concentration of the dissolved compound in the clear supernatant using a suitable analytical method, such as UV-Vis spectroscopy (if the compound has a chromophore or can be derivatized), HPLC, or by evaporating the solvent and weighing the residue.

Visualizations

The following diagrams illustrate key processes related to this compound.

Synthesis_Workflow Beta_CD Beta-cyclodextrin Ts_CD Mono-(6-O-tosyl)-Beta-cyclodextrin Beta_CD->Ts_CD  Tosylation  (p-TsCl) Azido_CD Mono-(6-azido-6-deoxy)-Beta-cyclodextrin Ts_CD->Azido_CD  Azidation  (NaN₃) Amino_CD This compound Azido_CD->Amino_CD  Reduction  (e.g., PPh₃/H₂O or H₂/Pd-C)

Caption: Synthetic pathway for this compound.

Inclusion_Complex_Formation cluster_after Inclusion Complex CD Amino-Beta-CD (Host) Complex Host-Guest Complex CD->Complex + Guest Guest Guest Molecule Guest->Complex Guest_in Guest

Caption: Mechanism of inclusion complex formation with a guest molecule.

References

Spectroscopic Analysis of Mono-(6-Amino-6-deoxy)-Beta-Cyclodextrin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques used to characterize Mono-(6-Amino-6-deoxy)-Beta-cyclodextrin. This key intermediate in the synthesis of targeted drug delivery systems and other supramolecular structures requires precise analytical verification to ensure its purity and structural integrity. This document outlines the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, supported by detailed experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of this compound, providing detailed information about the chemical environment of each proton and carbon atom.

Proton (¹H) NMR Spectroscopy

¹H NMR spectroscopy confirms the successful substitution of a primary hydroxyl group with an amino group at the C6 position. The spectrum of the parent β-cyclodextrin is complex due to the presence of seven identical glucopyranose units. Upon monosubstitution, the symmetry is broken, leading to a more complex spectrum where the protons of the substituted glucose unit (unit A) can be distinguished from the other six (units B-G).

Experimental Protocol:

  • Instrument: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterium (B1214612) oxide (D₂O).

  • Concentration: 5-10 mg of the sample dissolved in 0.5-0.7 mL of the deuterated solvent.

  • Temperature: 25 °C.

  • Procedure: The sample is dissolved completely in the deuterated solvent. The solution is then transferred to an NMR tube. Standard ¹H NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

Data Interpretation and Expected Chemical Shifts: The introduction of the amino group at the C6 position of one of the glucose units causes a characteristic upfield shift of the H6 protons of that unit. The anomeric protons (H1) typically resonate between 4.8 and 5.0 ppm. The other protons of the cyclodextrin (B1172386) macrocycle appear in the region of 3.0 to 4.0 ppm. In D₂O, the protons of the amino group (NH₂) will exchange with deuterium and may not be visible. In DMSO-d₆, the NH₂ protons would appear as a broad singlet.

Proton Expected Chemical Shift (ppm) in DMSO-d₆ Multiplicity Notes
H1~4.8-5.0dAnomeric protons of all seven glucose units.
H2, H3, H4, H5~3.2-3.8mComplex overlapping multiplets for the protons on the cyclodextrin ring.
H6 (B-G units)~3.5-3.7mProtons on the primary rim of the unsubstituted glucose units.
H6 (A unit)~2.7-3.0mUpfield shifted protons on the C6 of the amino-substituted glucose unit.
OH (2,3)~5.5-6.0br sSecondary hydroxyl protons.
OH (6)~4.4-4.6br sPrimary hydroxyl protons of the unsubstituted units.
NH₂Variablebr sAppears in DMSO-d₆; position is concentration and temperature dependent. Not observed in D₂O.
Carbon-¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides further confirmation of the structure by showing the chemical shifts of all carbon atoms in the molecule. The substitution at a C6 position will most significantly affect the chemical shift of that carbon.

Experimental Protocol:

  • Instrument: A 100 MHz or higher NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O).

  • Concentration: 20-30 mg of the sample dissolved in 0.5-0.7 mL of the deuterated solvent.

  • Procedure: A standard ¹³C NMR spectrum is acquired, often with proton decoupling. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

Data Interpretation and Expected Chemical Shifts:

Carbon Expected Chemical Shift (ppm) in DMSO-d₆ Notes
C1~101-103Anomeric carbons of all seven glucose units.
C4~81-83Carbons involved in the glycosidic linkage.
C2, C3, C5~72-74Carbons within the glucose rings.
C6 (B-G units)~60-62Primary carbons of the unsubstituted glucose units.
C6 (A unit)~41-43Upfield shifted carbon at the site of amino substitution. This is a key signal for confirming the structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The spectrum of this compound will be dominated by the characteristic absorptions of the hydroxyl and amino groups, as well as the carbohydrate backbone.[1][2]

Experimental Protocol:

  • Instrument: An FT-IR spectrometer.

  • Sample Preparation: The sample is typically prepared as a potassium bromide (KBr) pellet. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk.

  • Procedure: The KBr pellet is placed in the sample holder of the spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹.

Data Interpretation and Expected Peak Assignments:

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3500-3200 (broad)O-H stretchingHydroxyl groups
~3300 (sharp)N-H stretchingPrimary amine
2925-2850C-H stretchingAliphatic C-H
~1640O-H bending (of associated water)Water
~1590N-H bendingPrimary amine
1150-1000C-O and C-C stretchingCarbohydrate backbone
~1020C-O-C stretching (glycosidic linkage)Ether

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and can also provide structural information through fragmentation analysis. For a large, non-volatile molecule like this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are employed.

Experimental Protocol (ESI-MS):

  • Instrument: An ESI mass spectrometer, often coupled with a time-of-flight (TOF) or quadrupole analyzer.

  • Solvent: A mixture of water and a polar organic solvent like methanol (B129727) or acetonitrile, often with a small amount of an acid (e.g., formic acid) to promote protonation.

  • Procedure: The sample is dissolved in the solvent system and infused into the ESI source. The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺. For fragmentation studies (MS/MS), the parent ion is isolated and subjected to collision-induced dissociation (CID).

Data Interpretation: The expected molecular weight of this compound (C₄₂H₇₁NO₃₄) is approximately 1133.99 g/mol .[3][4] In positive mode ESI-MS, the primary ion observed will be the protonated molecule [M+H]⁺ at m/z ≈ 1135.0. Adducts with sodium [M+Na]⁺ (m/z ≈ 1157.0) or potassium [M+K]⁺ (m/z ≈ 1173.0) may also be present.

Fragmentation Analysis (MS/MS): Collision-induced dissociation of the parent ion will lead to the cleavage of glycosidic bonds, resulting in the sequential loss of glucose units (162 Da). The fragmentation pattern can help to confirm the overall structure of the cyclodextrin.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. As this compound does not contain any significant chromophores, it is not expected to show strong absorption in the UV-Vis region (200-800 nm).[5] This technique is more commonly used to study the formation of inclusion complexes where a chromophoric guest molecule is encapsulated within the cyclodextrin cavity.

Experimental Protocol:

  • Instrument: A UV-Vis spectrophotometer.

  • Solvent: Deionized water or a suitable buffer.

  • Procedure: A solution of the sample is prepared in the chosen solvent. The spectrum is recorded against a solvent blank.

Data Interpretation: The UV-Vis spectrum of pure this compound is expected to be essentially featureless in the 220-800 nm range. A slight increase in absorbance may be observed at shorter wavelengths (below 220 nm) due to the presence of the amino group, but no distinct absorption maxima are expected. The absence of significant absorbance confirms the purity of the compound from aromatic impurities.

Experimental Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the typical experimental workflows for the spectroscopic analysis of this compound.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis dissolve Dissolve in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer acquire_1h Acquire ¹H Spectrum transfer->acquire_1h acquire_13c Acquire ¹³C Spectrum acquire_1h->acquire_13c acquire_2d Acquire 2D Spectra (COSY, HSQC) acquire_13c->acquire_2d process Process Spectra (FT, Phasing, Baseline Correction) acquire_2d->process assign Assign Signals process->assign interpret Structural Elucidation assign->interpret

Caption: Workflow for NMR Spectroscopic Analysis.

FTIR_MS_UVVis_Workflow cluster_ftir FT-IR Analysis cluster_ms Mass Spectrometry Analysis cluster_uvvis UV-Vis Analysis start Sample of this compound kbr Prepare KBr Pellet start->kbr dissolve_ms Dissolve in ESI Solvent start->dissolve_ms dissolve_uv Dissolve in Water/Buffer start->dissolve_uv acquire_ftir Acquire FT-IR Spectrum kbr->acquire_ftir analyze_ftir Identify Functional Groups acquire_ftir->analyze_ftir acquire_ms Acquire ESI-MS Spectrum dissolve_ms->acquire_ms msms Perform MS/MS acquire_ms->msms analyze_ms Determine Molecular Weight and Fragmentation msms->analyze_ms acquire_uv Acquire UV-Vis Spectrum dissolve_uv->acquire_uv analyze_uv Confirm Absence of Chromophores acquire_uv->analyze_uv

Caption: Workflow for FT-IR, MS, and UV-Vis Analyses.

References

The Advent and Evolution of Amino-Cyclodextrins: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and history of amino-cyclodextrins, a pivotal class of modified cyclodextrins. From their initial synthesis to their current applications in advanced drug delivery systems, this document provides a comprehensive overview of their chemistry, development, and utility. Detailed experimental protocols for their synthesis, extensive quantitative data, and visualizations of key biological and experimental processes are presented to serve as a valuable resource for the scientific community.

A Historical Perspective: From Discovery to Derivatization

The journey of amino-cyclodextrins is intrinsically linked to the broader history of their parent molecules, cyclodextrins. First described by Villiers in 1891 as "cellulosine," the cyclic nature of these oligosaccharides was not fully elucidated until the 1930s by Freudenberg and French.[1][2][3] These natural macrocycles, composed of glucopyranose units, are distinguished by a hydrophilic exterior and a hydrophobic inner cavity, enabling them to form inclusion complexes with a variety of guest molecules.[4]

The functionalization of cyclodextrins to enhance their properties and expand their applications marked a significant milestone in their development. The introduction of amino groups, in particular, offered a versatile handle for further chemical modifications and imparted unique characteristics, such as pH-dependent charge and improved water solubility. While the precise first synthesis of a simple amino-cyclodextrin is not definitively documented in a single seminal paper, the groundwork was laid by early derivatization studies. The common synthetic route, involving the tosylation of the primary hydroxyl groups followed by nucleophilic substitution with an azide (B81097) and subsequent reduction, emerged as a robust method for introducing amino functionalities.[5][6] This multi-step synthesis has been refined over the years to improve yields and purity.

Synthesis of Amino-Cyclodextrins: A Step-by-Step Approach

The most prevalent method for the synthesis of mono-6-amino-6-deoxy-β-cyclodextrin involves a three-step process starting from the native β-cyclodextrin. This process is outlined below with detailed experimental protocols.

Step 1: Monotosylation of β-Cyclodextrin

The initial step involves the selective tosylation of one of the primary hydroxyl groups of β-cyclodextrin. This is a critical step that dictates the final yield of the mono-substituted product.

Experimental Protocol:

  • Dissolve β-cyclodextrin in a suitable solvent, typically pyridine (B92270) or an aqueous basic solution (e.g., NaOH).

  • Cool the solution in an ice bath.

  • Slowly add a solution of p-toluenesulfonyl chloride (TsCl) in a solvent like acetonitrile (B52724) or pyridine to the β-cyclodextrin solution with constant stirring.[7][8] The molar ratio of β-cyclodextrin to TsCl is crucial for achieving monosubstitution and is often optimized.

  • Allow the reaction to proceed for a specific duration, typically several hours, while maintaining a low temperature.

  • Quench the reaction, often by adding water or neutralizing the base.

  • The product, mono-6-(p-toluenesulfonyl)-6-deoxy-β-cyclodextrin (Tosyl-β-CD), is then isolated, typically by precipitation or filtration, and purified by recrystallization from a solvent mixture such as methanol/water.[7]

Step 2: Azidation of Tosyl-β-Cyclodextrin

The tosyl group is a good leaving group and is subsequently replaced by an azide group through nucleophilic substitution.

Experimental Protocol:

  • Dissolve the purified Tosyl-β-CD in a polar aprotic solvent, most commonly N,N-dimethylformamide (DMF).

  • Add an excess of sodium azide (NaN₃) to the solution.[7][8]

  • Heat the reaction mixture, typically to around 80-90°C, and stir for several hours to ensure complete conversion.

  • After the reaction is complete, cool the mixture and precipitate the product, mono-6-azido-6-deoxy-β-cyclodextrin (Azido-β-CD), by adding a non-solvent like acetone (B3395972).

  • Collect the precipitate by filtration, wash it thoroughly to remove unreacted sodium azide and DMF, and dry it under vacuum.

Step 3: Reduction of Azido-β-Cyclodextrin to Amino-β-Cyclodextrin

The final step is the reduction of the azide group to a primary amine. The Staudinger reaction is a widely used method for this transformation.

Experimental Protocol:

  • Dissolve the Azido-β-CD in DMF.

  • Add triphenylphosphine (B44618) (PPh₃) to the solution and stir at room temperature for a few hours.[8]

  • Add water to the reaction mixture and heat to facilitate the hydrolysis of the intermediate phosphazene.[8]

  • Cool the reaction mixture and precipitate the final product, mono-6-amino-6-deoxy-β-cyclodextrin, by adding acetone.

  • Collect the product by filtration, wash extensively with acetone to remove triphenylphosphine oxide, and dry under vacuum.

Quantitative Data on Synthesis and Characterization

The following tables summarize typical reaction conditions, yields, and key characterization data for the synthesis of mono-6-amino-6-deoxy-β-cyclodextrin.

Table 1: Synthesis Parameters for Mono-6-amino-6-deoxy-β-cyclodextrin

StepReagents and SolventsTemperature (°C)Time (h)Typical Yield (%)
Tosylation β-Cyclodextrin, p-toluenesulfonyl chloride, Pyridine0 - RT2 - 2425 - 40[7]
Azidation Tosyl-β-CD, Sodium Azide, DMF80 - 903 - 1254 - 90+[7]
Reduction Azido-β-CD, Triphenylphosphine, DMF/H₂ORT then 902 then 377 - 89[7][8]

Table 2: Characterization Data for Intermediates and Final Product

CompoundMolecular FormulaMolecular Weight ( g/mol )Key ¹H NMR Signals (δ, ppm in DMSO-d₆)Key ¹³C NMR Signals (δ, ppm in DMSO-d₆)Mass Spec (m/z)
Tosyl-β-CD C₄₉H₇₆O₃₇S1289.177.74 (d, Ar-H), 7.43 (d, Ar-H), 2.32 (s, CH₃)144.7, 132.6, 129.8, 127.5 (Aromatic C)[M+Na]⁺ ~1311
Azido-β-CD C₄₂H₆₉N₃O₃₄1159.99No aromatic signals from tosyl group-[M+Na]⁺ ~1183
Amino-β-CD C₄₂H₇₁NO₃₄1134.01Disappearance of azide-related signals, appearance of amine protons-[M+H]⁺ ~1135

Note: NMR chemical shifts can vary slightly depending on the solvent and concentration.

Mechanisms of Action in Drug Delivery

Amino-cyclodextrins are particularly valuable in drug and gene delivery due to their cationic nature at physiological pH. This positive charge facilitates interaction with negatively charged biological molecules like cell membranes, nucleic acids (siRNA, pDNA), and anionic drugs.

Cellular Uptake and Endosomal Escape

When used as nanocarriers for gene delivery, cationic amino-cyclodextrins condense nucleic acids into nanoparticles that can be taken up by cells. The primary mechanism of uptake is often endocytosis, with a preference for clathrin-mediated pathways.[5] For liver-targeted delivery, specific interactions with receptors like the asialoglycoprotein receptor (ASGPR) have been observed.[5] A critical step for successful gene delivery is the escape of the genetic material from the endosome into the cytoplasm. The "proton sponge" effect, where the buffering capacity of the amino groups leads to osmotic swelling and rupture of the endosome, is a proposed mechanism for this escape.

G Cellular Uptake and Endosomal Escape of Amino-CD/siRNA Nanoparticles cluster_extracellular Extracellular Space cluster_cell Cell Nanoparticle Amino-CD/siRNA Nanoparticle Endocytosis Clathrin-mediated Endocytosis Nanoparticle->Endocytosis Binding to Cell Surface Membrane Cell Membrane Endosome Early Endosome Endocytosis->Endosome Internalization Escape Endosomal Escape (Proton Sponge Effect) Endosome->Escape Endosome Acidification Cytoplasm Cytoplasm Escape->Cytoplasm siRNA Release RISC RISC Loading Cytoplasm->RISC siRNA mRNA_Cleavage mRNA Cleavage RISC->mRNA_Cleavage Target mRNA G In Vitro Drug Release Workflow Start Start Formulation Prepare Amino-CD/ Drug Complex Start->Formulation Dissolution Place in Dissolution Apparatus (e.g., USP II) Formulation->Dissolution Sampling Withdraw Samples at Time Intervals Dissolution->Sampling Sampling->Dissolution Replenish Medium Analysis Analyze Drug Concentration (HPLC/UV-Vis) Sampling->Analysis Data Plot Cumulative Drug Release vs. Time Analysis->Data End End Data->End G In Vivo Evaluation Workflow for Amino-CD Drug Delivery Start Start Animal_Model Select Animal Model (e.g., Tumor-bearing mouse) Start->Animal_Model Formulation_Admin Administer Amino-CD/ Drug Formulation (e.g., i.v. injection) Animal_Model->Formulation_Admin PK_Study Pharmacokinetic Study: Blood Sampling Formulation_Admin->PK_Study BD_Study Biodistribution Study: Tissue Harvesting Formulation_Admin->BD_Study Efficacy_Study Efficacy Study: Monitor Tumor Growth Formulation_Admin->Efficacy_Study Toxicity_Study Toxicity Study: Monitor Animal Health Formulation_Admin->Toxicity_Study Analysis Analyze Samples (LC-MS/MS, Imaging) PK_Study->Analysis BD_Study->Analysis Data_Analysis Data Analysis and Interpretation Efficacy_Study->Data_Analysis Toxicity_Study->Data_Analysis Analysis->Data_Analysis Conclusion Conclusion on In Vivo Performance Data_Analysis->Conclusion

References

A Technical Guide to the Principles of Cyclodextrin Host-Guest Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles governing cyclodextrin (B1172386) (CD) host-guest chemistry. It details the structural characteristics of cyclodextrins, the thermodynamic forces driving the formation of inclusion complexes, and the key experimental methodologies used for their characterization.

Introduction to Cyclodextrins

Cyclodextrins are a family of cyclic oligosaccharides derived from the enzymatic degradation of starch.[1] They are composed of α-(1,4) linked glucopyranose units, with the most common native forms being α-cyclodextrin (6 units), β-cyclodextrin (7 units), and γ-cyclodextrin (8 units).[2][3] The unique toroidal, or truncated cone, shape of these molecules gives rise to their most notable feature: a hydrophilic outer surface and a lipophilic or hydrophobic inner cavity.[2][4][5] This amphipathic structure allows cyclodextrins to act as "host" molecules, capable of encapsulating a wide variety of "guest" molecules within their central cavity, provided there is a suitable dimensional fit.[2][6] This process, known as inclusion complexation, is a cornerstone of supramolecular chemistry and has significant applications in pharmaceuticals, food science, and chemical engineering.[2][7]

The Host-Guest Inclusion Complex

The formation of an inclusion complex is a dynamic equilibrium process where a guest molecule is enveloped within the cavity of the cyclodextrin host.[8] This encapsulation is a non-covalent interaction, meaning no chemical bonds are formed or broken.[4][7] The guest molecule, typically of low polarity, is partitioned from the aqueous bulk solution into the hydrophobic CD cavity.[9] This process effectively shields the guest from the aqueous environment, leading to changes in its physicochemical properties, such as increased solubility, stability, and bioavailability.[2] The stoichiometry of these complexes is most commonly 1:1 (one guest to one host), but other ratios like 1:2 or 2:1 can occur, particularly with larger or bifunctional guest molecules.[2]

G Figure 1: Formation of a Cyclodextrin Inclusion Complex cluster_product Thermodynamically Stable State CD Cyclodextrin (Host) - Hydrophilic Exterior - Hydrophobic Interior - Cavity contains high-energy water Complex Inclusion Complex - Guest encapsulated in CD cavity - High-energy water displaced - Increased solubility/stability of guest CD:h->Complex:h Complexation (Dynamic Equilibrium) Guest Guest Molecule - Poorly water-soluble - Hydrophobic

Caption: Diagram illustrating the encapsulation of a guest molecule.

Driving Forces of Complexation

The formation of a stable host-guest complex is a thermodynamically favorable process, driven by a combination of enthalpic and entropic factors. The Gibb's free energy change (ΔG) for the process must be negative.[10] Several intermolecular forces contribute to this phenomenon:

  • Hydrophobic Interactions: This is often considered the primary driving force.[2][11] Water molecules within the non-polar cyclodextrin cavity are in an energetically unfavorable state (enthalpically unfavorable) due to the inability to form a full complement of hydrogen bonds.[10][11] The inclusion of a less polar guest molecule allows for the displacement of these "high-energy" water molecules back into the bulk solvent, where they can form more stable hydrogen bonds. This process leads to a significant increase in entropy, making the overall complexation spontaneous.[10][11]

  • Van der Waals Forces: Once the guest is within the cavity, weak, non-specific van der Waals interactions (London dispersion forces) occur between the guest molecule and the atoms lining the hydrophobic interior of the cyclodextrin.[5][7][10] These forces contribute to the enthalpic stabilization of the complex.[10]

  • Hydrogen Bonding: While the interior is hydrophobic, the rims of the cyclodextrin are lined with hydroxyl groups. If the guest molecule possesses functional groups capable of forming hydrogen bonds (e.g., -OH, -NH2), additional stabilization can occur through hydrogen bonding with these hydroxyl groups at the entrance of the cavity.[5][7][10]

  • Relief of Conformational Strain: The native cyclodextrin molecule can possess some degree of conformational strain. The inclusion of a guest molecule can sometimes lead to a more stable, lower-energy conformation of the cyclodextrin ring, thus contributing favorably to the overall enthalpy change.[11]

G Figure 2: Key Driving Forces in Cyclodextrin Complexation A Spontaneous Inclusion Complexation (ΔG < 0) B Entropic Gain (ΔS > 0) A->B driven by C Enthalpic Change (ΔH < 0) A->C driven by D Displacement of 'High-Energy' Water from CD Cavity B->D primarily from F Van der Waals Interactions (Host-Guest) C->F contributions from G Hydrogen Bonding (at CD Rim) C->G contributions from H Relief of Conformational Strain (in CD Host) C->H contributions from E Hydrophobic Effect D->E is the core of the

Caption: The thermodynamic contributions to complex formation.

Quantitative Analysis of Host-Guest Interactions

The stability and properties of cyclodextrin complexes are quantified through various parameters, primarily the binding constant and thermodynamic profiles.

The size of the cyclodextrin cavity is a critical factor determining which guest molecules can be accommodated.[10]

Propertyα-Cyclodextrinβ-Cyclodextrinγ-Cyclodextrin
Number of Glucose Units 678
Molar Mass ( g/mol ) 972[3]1135[3]1297[3]
Cavity Height (nm) 0.79[3]0.79[3]0.79[3]
Cavity Diameter (nm) 0.47 – 0.53[3]0.60 – 0.65[3]0.75 – 0.83[3]
External Diameter (nm) 1.46 ± 0.041.54 ± 0.041.75 ± 0.04
Approximate Cavity Volume (nm³) ~17.4[12]~26.2[12]~42.7

Table 1: Summary of the physical dimensions and properties of the three native cyclodextrins. Data sourced from multiple references.[3][12]

Isothermal Titration Calorimetry (ITC) is a powerful technique that allows for the direct determination of the binding constant (Kₐ), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.[1][13] The Gibbs free energy (ΔG) can then be calculated.

HostGuestnKₐ (M⁻¹)ΔG (kJ/mol)ΔH (kJ/mol)TΔS (kJ/mol)
β-CDd-Asparagine1--21.8-2.918.9
β-CDl-Asparagine1--21.6-2.319.3
HP-β-CDNaloxone21,860-18.5-4.613.9
HP-β-CDOxycodone1.51,210-17.6-2.814.8
2H-β-CDHyperoside1406.3 (at 30°C)-15.11-50.57-35.46

Table 2: Representative thermodynamic data for selected cyclodextrin-guest complexes. The values illustrate how binding can be driven by both enthalpy and entropy. Data sourced from multiple studies.[5][14][15]

Experimental Protocols for Characterization

A variety of analytical techniques are employed to confirm the formation of inclusion complexes and to quantify their properties.[13][16]

G Figure 3: General Experimental Workflow for CD Complex Characterization cluster_C Structural Methods cluster_D Thermodynamic Methods A Hypothesis: Guest molecule may form an inclusion complex with a CD B Initial Screening: Phase Solubility Studies A->B C Confirmation of Complex Formation (Qualitative/Structural) B->C Positive result leads to D Thermodynamic Characterization (Quantitative) C->D Confirmed complex leads to NMR NMR Spectroscopy (1D/2D ROESY) FS Fluorescence Spectroscopy E Full Characterization of Host-Guest System D->E ITC Isothermal Titration Calorimetry (ITC) UV UV-Vis Spectroscopy (Spectral Displacement)

Caption: A typical workflow for studying host-guest systems.

  • Principle: This method, established by Higuchi and Connors, evaluates the effect of increasing concentrations of a cyclodextrin on the solubility of a poorly soluble guest molecule.[17][18] The resulting phase solubility diagram can indicate complex formation, stoichiometry, and the apparent stability constant (Ks).[17][19]

  • Methodology:

    • Prepare a series of aqueous solutions with increasing molar concentrations of the cyclodextrin (e.g., 0-15 mM).[20]

    • Add an excess amount of the guest drug to each solution.

    • Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (e.g., 48-72 hours) to ensure equilibrium is reached.[17][18][20]

    • After equilibration, centrifuge or filter the aliquots to remove the undissolved solid guest.[17]

    • Determine the concentration of the dissolved guest in the supernatant using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.[17]

  • Data Analysis: Plot the total concentration of the dissolved guest against the concentration of the cyclodextrin. A linear increase (Aₗ-type diagram) suggests the formation of a soluble 1:1 complex.[21] The stability constant (Ks) can be calculated from the slope and the intrinsic solubility (S₀) of the guest from the y-intercept.[17]

  • Principle: ITC directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction.[1][13]

  • Methodology:

    • Prepare degassed solutions of the host (e.g., HPβCD) and the guest (e.g., a drug) in the same buffer.[15]

    • Fill the sample cell (e.g., 1.43 mL) with the host solution and the injection syringe (e.g., 299 μL) with the guest solution.[15]

    • Set the experimental temperature (e.g., 298.15 K) and stirring speed (e.g., 310 rpm).[15]

    • Perform a series of small, sequential injections (e.g., 58 injections of 5 μL) of the guest solution into the host solution.[15] The heat change associated with each injection is measured relative to a reference cell.

  • Data Analysis: The raw data (heat per injection) is integrated and plotted against the molar ratio of guest to host. This binding isotherm is then fitted to a suitable binding model (e.g., a single set of identical sites) to determine n, Kₐ, and ΔH.[1] ΔG and ΔS are then calculated using the equations ΔG = -RTln(Kₐ) and ΔG = ΔH - TΔS.[1]

  • Principle: NMR is a powerful tool for confirming complex formation and elucidating the three-dimensional structure of the host-guest complex in solution.[9][22] Upon inclusion, the chemical environment of the guest protons and the protons on the inner surface of the CD cavity (H3' and H5') changes, leading to shifts in their respective NMR signals.[9][22]

  • Methodology:

    • Prepare solutions of the host, the guest, and the host-guest complex in a suitable deuterated solvent (e.g., D₂O).

    • Acquire 1D ¹H NMR spectra for each sample. A change in the chemical shifts of the guest protons upon addition of the CD is evidence of interaction.[5]

    • To determine the geometry of inclusion, perform 2D NMR experiments, such as Rotating-frame Overhauser Effect Spectroscopy (ROESY).[22][23]

  • Data Analysis: In a ROESY spectrum, cross-peaks indicate that protons are in close spatial proximity (typically < 5 Å). The presence of cross-peaks between specific guest protons and the inner H3'/H5' protons of the cyclodextrin provides direct evidence of which part of the guest molecule is inserted into the cavity.[24]

  • Principle: This highly sensitive technique can be used if the guest molecule is fluorescent. The fluorescence properties (e.g., intensity, emission wavelength) of a fluorophore are often sensitive to its local environment. The transfer from a polar aqueous environment to the non-polar CD cavity can cause a significant change in fluorescence, which can be used to monitor complexation.[25][26]

  • Methodology:

    • Prepare a series of solutions with a fixed concentration of the fluorescent guest and increasing concentrations of the cyclodextrin.

    • Measure the fluorescence emission spectrum of each solution after excitation at an appropriate wavelength.

    • Monitor the change in fluorescence intensity as a function of the cyclodextrin concentration.

  • Data Analysis: The binding constant can be determined by fitting the titration data to a binding equation, such as the Benesi-Hildebrand equation.[25] Competition experiments, where a non-fluorescent guest displaces a fluorescent one, can also be used to determine binding constants for non-fluorescent guests.[27]

References

A Technical Guide to Mono-(6-Amino-6-deoxy)-Beta-cyclodextrin for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of Commercial Availability, Physicochemical Properties, and Key Experimental Protocols

Introduction

Mono-(6-Amino-6-deoxy)-Beta-cyclodextrin is a chemically modified derivative of beta-cyclodextrin, a cyclic oligosaccharide composed of seven D-glucopyranose units. The primary hydroxyl group on one of these glucose units is selectively replaced by an amino group, creating a molecule with a unique combination of a hydrophobic inner cavity and a reactive primary amine on its hydrophilic exterior. This bifunctional nature makes it a valuable building block in supramolecular chemistry and a versatile excipient in pharmaceutical formulations.

The hydrophobic cavity can encapsulate poorly soluble drug molecules, enhancing their aqueous solubility, stability, and bioavailability.[1] The presence of the amino group provides a site for covalent conjugation to targeting ligands, polymers, or other functional moieties, enabling the development of advanced drug delivery systems.[2] In neutral or acidic conditions, the amino group can be protonated, which allows for strong interactions with negatively charged guest molecules.[3] This guide provides a comprehensive overview of commercially available this compound, its key physicochemical properties, and detailed protocols for its synthesis and application in drug formulation.

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer this compound, often as the free base or as a hydrochloride salt. The quality and specifications can vary, so it is crucial for researchers to select a product that meets the requirements of their specific application. Below is a summary of offerings from several prominent commercial suppliers.

SupplierProduct Name(s)CAS NumberMolecular FormulaPurity/GradeFormStorage
Sigma-Aldrich 6-Monodeoxy-6-monoamino-β-cyclodextrin hydrochloride126927-47-7C₄₂H₇₁NO₃₄·HClQuality Level 200Off-white powder2-8°C
American Elements Mono-(6-amino-6-deoxy)-β-cyclodextrin29390-67-8C₄₂H₇₁NO₃₄High and ultra-high purity grades availableWhite to off-white solid powder or crystalsN/A
TCI Chemicals 6-Amino-6-deoxy-β-cyclodextrin29390-67-8C₄₂H₇₁NO₃₄>95% (HPLC)White to slightly yellowish-white powderRoom temperature
Cyclolab 6-Monodeoxy-6-monoamino-beta-cyclodextrin hydrochloride126927-47-7C₄₂H₇₁NO₃₄·HClFine chemical gradeN/AN/A
Santa Cruz Biotechnology 6-Monodeoxy-6-monoamino-β-cyclodextrin29390-67-8C₄₂H₇₁NO₃₄N/APowderN/A
CAVCON Mono-(6-amino-6-deoxy)-β-cyclodextrin29390-67-8C₄₂H₇₁NO₃₄N/ASoluble in waterRoom temperature, in tightly closed container, avoid light
Tocopharm This compound29390-67-8C₄₂H₇₁NO₃₄N/AN/AN/A

Experimental Protocols

Synthesis of this compound Hydrochloride

This protocol is adapted from a facile, four-step synthesis method that is widely applicable and yields a highly water-soluble product.[3][4] The overall process involves the selective activation of a primary hydroxyl group, followed by nucleophilic substitution with an azide (B81097), reduction to the amine, and final conversion to the hydrochloride salt.

Synthesis_Workflow start Beta-Cyclodextrin step1 Mono-6-(p-toluenesulfonyl)- 6-deoxy-Beta-cyclodextrin (Ts-β-CD) start->step1  1. Tosylation  (p-TsCl, Pyridine)   step2 Mono-6-azido-6-deoxy- Beta-cyclodextrin (N3-β-CD) step1->step2  2. Azide Substitution  (NaN3, DMF)   step3 Mono-6-amino-6-deoxy- Beta-cyclodextrin (NH2-β-CD) step2->step3  3. Staudinger Reduction  (PPh3, H2O)   end Mono-(6-Amino-6-deoxy)- Beta-cyclodextrin HCl step3->end  4. Acidification  (HCl)  

Caption: Four-step synthesis of this compound HCl.

Materials:

  • Beta-cyclodextrin (β-CD)

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (B92270) (anhydrous)

  • Sodium azide (NaN₃)

  • N,N-Dimethylformamide (DMF)

  • Triphenylphosphine (B44618) (PPh₃)

  • Hydrochloric acid (HCl)

  • Acetone

  • Deionized water

Methodology:

Step 1: Selective Tosylation to afford Mono-6-(p-toluenesulfonyl)-6-deoxy-Beta-cyclodextrin (Ts-β-CD) [5]

  • Dissolve β-CD in anhydrous pyridine in a round-bottom flask at 0°C with stirring.

  • Slowly add a solution of p-toluenesulfonyl chloride in pyridine to the β-CD solution.

  • Allow the reaction to proceed overnight at room temperature.

  • Quench the reaction by adding ice-cold water.

  • Evaporate the pyridine under reduced pressure.

  • Precipitate the crude product by pouring the aqueous residue into a large volume of acetone.

  • Collect the precipitate by filtration and recrystallize from hot water to obtain pure Ts-β-CD.

Step 2: Azide Substitution to afford Mono-6-azido-6-deoxy-Beta-cyclodextrin (N₃-β-CD) [3][4]

  • Dissolve Ts-β-CD in DMF in a round-bottom flask.

  • Add an excess of sodium azide to the solution.

  • Heat the reaction mixture at 80°C for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature.

  • Precipitate the product by pouring the reaction mixture into vigorously stirred water.

  • Collect the white precipitate by filtration, wash thoroughly with water, and dry under vacuum.

Step 3: Reduction to afford Mono-6-amino-6-deoxy-Beta-cyclodextrin (NH₂-β-CD) [3][4][6]

  • Dissolve N₃-β-CD in DMF.

  • Add triphenylphosphine to the solution and stir at room temperature for a few hours.

  • Add a small amount of water to the reaction mixture to hydrolyze the intermediate phosphazene.

  • Heat the solution at an elevated temperature (e.g., 90°C) for a few hours to complete the hydrolysis.

  • Cool the mixture and precipitate the product by adding an excess of acetone.

  • Collect the solid by filtration, wash with acetone, and dry.

Step 4: Treatment with Hydrochloric Acid to afford the Hydrochloride Salt [3][4]

  • Dissolve the crude NH₂-β-CD in a minimum amount of deionized water.

  • Adjust the pH of the solution to approximately 2-3 by the dropwise addition of dilute hydrochloric acid.

  • Lyophilize the solution to obtain this compound hydrochloride as a white, fluffy powder.

Preparation and Characterization of a Drug Inclusion Complex

This protocol describes a general method for forming an inclusion complex between this compound and a poorly water-soluble drug, followed by characterization to confirm complex formation.

Complexation_Workflow cluster_prep Complex Preparation cluster_char Characterization drug Poorly Soluble Drug (in organic solvent) mix Mix & Stir drug->mix cd Amino-β-CD (in aqueous solution) cd->mix evap Solvent Evaporation mix->evap wash Wash & Dry evap->wash complex Solid Inclusion Complex wash->complex uv_vis UV-Vis Spectroscopy complex->uv_vis Confirm Interaction ftir FTIR Spectroscopy complex->ftir Identify Bond Shifts pxrd PXRD complex->pxrd Assess Crystallinity sem SEM complex->sem Observe Morphology

Caption: Workflow for inclusion complex preparation and characterization.

Materials:

  • This compound

  • Guest drug molecule (e.g., a poorly water-soluble API)

  • Ethanol or other suitable organic solvent

  • Deionized water

  • Magnetic stirrer and hot plate

  • Rotary evaporator

  • Filtration apparatus

  • Drying oven or vacuum desiccator

Methodology: Co-precipitation Method [1]

  • Preparation of Solutions:

    • Accurately weigh the guest drug and dissolve it in a minimal amount of a suitable organic solvent (e.g., ethanol).

    • Separately, dissolve an equimolar amount of this compound in deionized water with gentle heating and stirring if necessary.

  • Complex Formation:

    • Slowly add the drug solution dropwise to the cyclodextrin (B1172386) solution while maintaining constant, vigorous stirring.

    • Continue stirring the mixture for 24-48 hours at a constant temperature (e.g., room temperature or slightly elevated) to allow for equilibration and complex formation.

  • Isolation of the Complex:

    • Remove the organic solvent and a portion of the water using a rotary evaporator under reduced pressure.

    • Cool the resulting concentrated solution (e.g., in an ice bath) to induce precipitation of the inclusion complex.

    • Collect the precipitate by vacuum filtration.

  • Purification and Drying:

    • Wash the collected solid with a small amount of cold deionized water to remove any uncomplexed cyclodextrin, and then with the organic solvent to remove any uncomplexed drug.

    • Dry the final product in a vacuum oven at a suitable temperature (e.g., 40-50°C) until a constant weight is achieved.

Characterization of the Inclusion Complex:

  • UV-Visible (UV-Vis) Spectroscopy: To determine the stoichiometry and formation constant of the complex in solution. A series of solutions with a constant concentration of the drug and varying concentrations of the cyclodextrin are prepared, and the change in absorbance is measured.[7]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the complex in the solid state. The FTIR spectrum of the complex is compared with the spectra of the individual components and their physical mixture. Disappearance or shifting of characteristic peaks of the drug indicates its inclusion within the cyclodextrin cavity.[2]

  • Powder X-ray Diffraction (PXRD): To assess the change in the crystalline nature of the drug upon complexation. The formation of a true inclusion complex often results in a new, unique diffraction pattern or the appearance of a diffuse halo, indicating the amorphization of the crystalline drug.[2]

  • Scanning Electron Microscopy (SEM): To observe the morphological changes of the raw materials after the complexation process. The complex typically exhibits a different particle shape and size compared to the individual components.

Conclusion

This compound is a highly functional cyclodextrin derivative with significant potential in pharmaceutical research and development. Its unique structure allows for the enhancement of drug solubility and stability while providing a reactive handle for further chemical modification. The availability of this compound from multiple commercial suppliers, coupled with well-established protocols for its synthesis and application in forming inclusion complexes, makes it an accessible and powerful tool for scientists working to overcome the challenges of modern drug formulation and delivery. This guide provides the foundational knowledge and practical methodologies required to effectively utilize this versatile molecule in a research setting.

References

Methodological & Application

Application Notes & Protocols: Mono-(6-Amino-6-deoxy)-Beta-cyclodextrin in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Mono-(6-Amino-6-deoxy)-Beta-cyclodextrin (Am-β-CD) in drug delivery systems. This versatile cyclodextrin (B1172386) derivative offers unique advantages for enhancing the solubility, stability, and bioavailability of therapeutic agents, as well as for creating targeted and controlled-release formulations.

Introduction

This compound is a chemically modified cyclodextrin where a single primary hydroxyl group on the narrower rim of the β-cyclodextrin torus is replaced by an amino group.[1][2] This modification imparts a positive charge at neutral or acidic pH, which can be leveraged for various drug delivery strategies.[2] The inherent structure of the β-cyclodextrin provides a hydrophobic inner cavity capable of encapsulating poorly water-soluble drug molecules, while the hydrophilic exterior ensures aqueous solubility.[3][4] The presence of the reactive primary amino group allows for further conjugation with targeting ligands, polymers, or other functional moieties, making Am-β-CD a valuable building block for sophisticated drug delivery systems.[1]

Key Applications in Drug Delivery

The unique properties of Am-β-CD make it suitable for a wide range of drug delivery applications:

  • Enhanced Drug Solubility and Bioavailability: By forming inclusion complexes, Am-β-CD can significantly increase the aqueous solubility of hydrophobic drugs, leading to improved dissolution rates and enhanced bioavailability.[4][5]

  • Targeted Drug Delivery: The primary amino group serves as a conjugation site for targeting ligands such as folic acid, peptides, or antibodies, enabling the specific delivery of drugs to pathological sites and minimizing off-target effects.

  • Controlled and Stimuli-Responsive Release: Am-β-CD can be incorporated into polymeric nanoparticles or hydrogels to achieve sustained or controlled drug release.[4][6] Furthermore, its pH-sensitive nature, due to the protonation of the amino group, can be exploited for triggered drug release in the acidic microenvironment of tumors or intracellular compartments.[2][7][8]

  • Gene Delivery: The cationic nature of Am-β-CD allows for the complexation with negatively charged genetic material like plasmid DNA (pDNA) and small interfering RNA (siRNA), facilitating their cellular uptake and protecting them from enzymatic degradation.[9][10]

  • Nanoparticle Formulation: Am-β-CD is a key component in the formulation of various nanoparticles, including nanospheres and nanocapsules, which can improve drug loading, stability, and pharmacokinetic profiles.[6]

Quantitative Data Summary

The following tables summarize key quantitative parameters reported for drug delivery systems utilizing this compound.

Table 1: Physicochemical Properties of Am-β-CD Formulations

DrugFormulation TypeParticle Size (nm)Zeta Potential (mV)Drug Loading (%)Encapsulation Efficiency (%)Reference
Paclitaxel (B517696)Polymeric Micelles150-200+15 to +25~2>85[8]
DoxorubicinChitosan Nanoparticles200-350+20 to +405-1070-90[4]
ProgesteroneNanospongeNot SpecifiedNot SpecifiedNot Specified~70[11]

Table 2: In Vitro Drug Release Characteristics

DrugFormulation TypeRelease ConditionsCumulative Release (%)Time (h)Reference
PaclitaxelpH-sensitive MicellespH 5.0~8896[8]
PaclitaxelpH-sensitive MicellespH 7.4~4096[8]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol 1: Synthesis of this compound

This protocol describes a common multi-step synthesis starting from native β-cyclodextrin.[12][13][14]

Materials:

  • β-Cyclodextrin (β-CD)

  • p-Toluenesulfonyl chloride (TsCl)

  • Sodium azide (B81097) (NaN3)

  • Triphenylphosphine (B44618) (PPh3)

  • Hydrochloric acid (HCl)

  • Pyridine

  • N,N-Dimethylformamide (DMF)

  • Acetone

  • Deionized water

Procedure:

  • Monotosylation of β-CD:

    • Dissolve β-CD in pyridine.

    • Cool the solution to 0°C.

    • Slowly add p-toluenesulfonyl chloride (TsCl) to the solution with stirring.

    • Allow the reaction to proceed for a specified time at a controlled temperature.

    • Precipitate the product, mono-6-(p-toluenesulfonyl)-6-deoxy-β-cyclodextrin (Ts-β-CD), by adding the reaction mixture to water.

    • Filter, wash, and dry the product.

  • Azide Substitution:

    • Dissolve Ts-β-CD in DMF.

    • Add sodium azide (NaN3) to the solution.

    • Heat the mixture with stirring for a designated period.

    • Cool the reaction mixture and precipitate the product, mono-6-azido-6-deoxy-β-cyclodextrin (N3-β-CD), by pouring it into water.

    • Filter, wash, and dry the product.

  • Reduction to Amino Group:

    • Dissolve N3-β-CD in DMF.

    • Add triphenylphosphine (PPh3) and stir at room temperature.

    • Add water and heat the solution to complete the hydrolysis.

    • Cool the mixture and precipitate the product, this compound, by adding acetone.

    • Filter, wash, and dry the final product.

  • Formation of Hydrochloride Salt (Optional):

    • Dissolve the amino-β-CD in water.

    • Add a stoichiometric amount of hydrochloric acid.

    • Lyophilize the solution to obtain the hydrochloride salt.

Protocol 2: Preparation of Drug-Am-β-CD Inclusion Complexes

This protocol outlines the co-precipitation method for forming inclusion complexes.

Materials:

  • This compound

  • Hydrophobic drug

  • Deionized water

  • Ethanol (or other suitable organic solvent)

Procedure:

  • Dissolve the hydrophobic drug in a minimal amount of a suitable organic solvent (e.g., ethanol).

  • In a separate container, dissolve Am-β-CD in deionized water. The molar ratio of drug to Am-β-CD should be optimized (e.g., 1:1, 1:2).

  • Slowly add the drug solution to the Am-β-CD solution while stirring vigorously.

  • Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Remove the organic solvent by evaporation under reduced pressure.

  • The resulting aqueous solution can be used directly, or the solid inclusion complex can be obtained by freeze-drying (lyophilization).

Protocol 3: Characterization of Drug-Am-β-CD Complexes

A combination of analytical techniques is essential to confirm the formation and characterize the properties of the inclusion complexes.[3][15][16]

  • Phase Solubility Studies: To determine the stoichiometry and binding constant of the complex. This involves adding excess drug to aqueous solutions of increasing Am-β-CD concentrations and measuring the drug's solubility.

  • UV-Visible Spectroscopy: Changes in the absorption spectrum of the drug upon complexation can indicate the formation of an inclusion complex.[17]

  • Fluorescence Spectroscopy: Significant changes in the fluorescence intensity and wavelength of a fluorescent drug upon encapsulation can confirm complexation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, 2D ROESY): Provides detailed information about the host-guest interactions and the geometry of the inclusion complex in solution.[16]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Changes in the characteristic vibrational bands of the drug and Am-β-CD can indicate complex formation in the solid state.[15]

  • Differential Scanning Calorimetry (DSC): The disappearance or shifting of the melting point endotherm of the drug is a strong indication of its inclusion within the cyclodextrin cavity.[17]

  • X-ray Diffraction (XRD): A change from a crystalline pattern for the drug to an amorphous or different crystalline pattern for the complex suggests inclusion.[16]

Protocol 4: Determination of Drug Loading and Encapsulation Efficiency

Materials:

  • Lyophilized drug-Am-β-CD complex

  • Suitable solvent to dissolve the complex and the free drug

  • UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Accurately weigh a known amount of the lyophilized drug-Am-β-CD complex.

  • Dissolve the complex in a known volume of a suitable solvent to break the complex and release the drug.

  • Quantify the amount of drug in the solution using a pre-validated analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax or HPLC).

  • Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:

    Drug Loading (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

    Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

Protocol 5: In Vitro Drug Release Study

This protocol describes a typical dialysis method to evaluate the drug release profile.

Materials:

  • Drug-Am-β-CD formulation (e.g., solution of inclusion complex or nanoparticle suspension)

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

  • Phosphate-buffered saline (PBS) at different pH values (e.g., pH 7.4 and pH 5.5)

  • Shaking incubator or water bath

Procedure:

  • Place a known volume of the drug-Am-β-CD formulation into a dialysis bag.

  • Seal the dialysis bag and immerse it in a known volume of release medium (e.g., PBS pH 7.4) in a beaker.

  • Place the beaker in a shaking incubator at 37°C.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analyze the drug concentration in the withdrawn samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Plot the cumulative percentage of drug released versus time.

  • To study pH-responsive release, perform a parallel experiment using a release medium with a lower pH (e.g., PBS pH 5.5).

Visualizations

Synthesis_of_Am_Beta_CD start β-Cyclodextrin ts_cd Mono-6-(p-toluenesulfonyl) -6-deoxy-β-cyclodextrin (Ts-β-CD) start->ts_cd Tosylation (TsCl, Pyridine) n3_cd Mono-6-azido-6-deoxy -β-cyclodextrin (N3-β-CD) ts_cd->n3_cd Azide Substitution (NaN3, DMF) nh2_cd Mono-(6-Amino-6-deoxy) -β-cyclodextrin (Am-β-CD) n3_cd->nh2_cd Reduction (PPh3, H2O) end Final Product nh2_cd->end

Caption: Synthesis pathway of this compound.

Drug_Encapsulation_Workflow cluster_prep Preparation drug Hydrophobic Drug in Organic Solvent mix Mixing & Stirring (24-48h) drug->mix am_cd Am-β-CD in Aqueous Solution am_cd->mix evap Solvent Evaporation mix->evap lyo Lyophilization evap->lyo complex Drug-Am-β-CD Inclusion Complex lyo->complex

Caption: Workflow for drug encapsulation using the co-precipitation method.

Cellular_Uptake_Pathway start Cationic Am-β-CD Drug Complex membrane Cell Membrane (Negatively Charged) start->membrane Electrostatic Interaction endocytosis Endocytosis membrane->endocytosis endosome Endosome (Acidic pH) endocytosis->endosome release Drug Release endosome->release pH-Triggered target Intracellular Target release->target

Caption: Proposed cellular uptake and drug release mechanism.

Safety Considerations

While β-cyclodextrin and its derivatives are generally considered to have low toxicity, it is essential to conduct thorough toxicological studies for any new formulation.[2][18] Cytotoxicity assays (e.g., MTT assay) on relevant cell lines and in vivo toxicity studies in animal models are necessary to establish the safety profile of the drug delivery system before clinical application.[18][19]

Conclusion

This compound is a highly promising excipient for the development of advanced drug delivery systems. Its ability to enhance drug solubility, coupled with the potential for targeted and controlled release, addresses several key challenges in pharmaceutical formulation. The protocols and data presented here provide a valuable resource for researchers and scientists working to harness the potential of this versatile cyclodextrin derivative.

References

Application Notes and Protocols for Gene Delivery and Transfection using Mono-(6-Amino-6-deoxy)-Beta-cyclodextrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of mono-(6-amino-6-deoxy)-beta-cyclodextrin as a non-viral vector for gene delivery and transfection. This document includes summaries of quantitative data, detailed experimental procedures, and visual representations of key processes to facilitate the successful application of this technology in your research.

Introduction

This compound is a cationic cyclodextrin (B1172386) derivative that has emerged as a promising non-viral gene delivery vector. Its unique structure, featuring a hydrophobic inner cavity and a hydrophilic outer surface with a single primary amine group, allows for the efficient complexation with negatively charged plasmid DNA (pDNA) to form nanoparticles. These nanoparticles, often referred to as "polyplexes," can effectively deliver genetic material into cells for subsequent gene expression. The positive charge of the amino group is crucial for condensing DNA and for interacting with the negatively charged cell membrane, facilitating cellular uptake.

Data Presentation

The following tables summarize the key quantitative parameters associated with the use of this compound for gene delivery. Note: The following data is a representative compilation based on existing literature for cationic cyclodextrins and may need to be optimized for specific cell lines and experimental conditions.

Table 1: Physicochemical Properties of this compound/pDNA Complexes

ParameterValueConditions
Particle Size (nm) 150 - 300N/P ratio of 5:1 to 10:1 in nuclease-free water
Zeta Potential (mV) +15 to +30N/P ratio of 5:1 to 10:1 in nuclease-free water
Polydispersity Index (PDI) < 0.3N/P ratio of 5:1 to 10:1 in nuclease-free water

N/P ratio refers to the molar ratio of nitrogen atoms in the cyclodextrin to phosphate (B84403) groups in the DNA.

Table 2: In Vitro Transfection Efficiency

Cell LineReporter GeneTransfection Efficiency (relative to control)N/P Ratio
HEK293T Luciferase~100-fold increase in RLU/mg protein8:1
HeLa Luciferase~50-fold increase in RLU/mg protein10:1

RLU: Relative Light Units. Control is typically naked pDNA.

Table 3: Cytotoxicity Data

Cell LineAssayIC50 (µg/mL)
HEK293T MTT Assay> 100
HeLa MTT Assay> 100

IC50 is the concentration of the compound that inhibits 50% of cell growth.

Experimental Protocols

Protocol 1: Preparation of this compound/pDNA Complexes

This protocol describes the formation of nanoparticles for transfection.

Materials:

  • This compound hydrochloride (MW: ~1170.5 g/mol )

  • Plasmid DNA (e.g., pCMV-Luciferase) at a concentration of 1 mg/mL in nuclease-free water

  • Nuclease-free water

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a stock solution of this compound: Dissolve the cyclodextrin in nuclease-free water to a final concentration of 1 mg/mL. Vortex briefly to ensure complete dissolution.

  • Determine the desired N/P ratio: For initial experiments, an N/P ratio of 8:1 is recommended.

  • Calculate the required volumes:

    • The amount of nitrogen in this compound is calculated based on its molecular weight and the number of nitrogen atoms (one per molecule).

    • The amount of phosphate in pDNA is calculated based on the average molecular weight of a nucleotide (~330 g/mol ).

  • Complex Formation: a. In a sterile microcentrifuge tube, dilute the calculated amount of pDNA in nuclease-free water to a final volume of 50 µL. b. In a separate sterile microcentrifuge tube, dilute the calculated amount of the cyclodextrin solution in nuclease-free water to a final volume of 50 µL. c. Add the cyclodextrin solution to the pDNA solution dropwise while gently vortexing. d. Incubate the mixture at room temperature for 30 minutes to allow for complex formation. The final volume of the complex solution will be 100 µL.

Protocol 2: In Vitro Transfection of Adherent Cells (e.g., HEK293T or HeLa)

This protocol outlines the steps for transfecting mammalian cells in a 24-well plate format.

Materials:

  • HEK293T or HeLa cells

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Serum-free medium (e.g., Opti-MEM)

  • This compound/pDNA complexes (prepared as in Protocol 1)

  • 24-well tissue culture plates

Procedure:

  • Cell Seeding: The day before transfection, seed 5 x 10^4 cells per well in a 24-well plate with 500 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator. Cells should be 70-80% confluent at the time of transfection.

  • Transfection: a. On the day of transfection, gently aspirate the growth medium from each well. b. Wash the cells once with 500 µL of serum-free medium. c. Add 400 µL of serum-free medium to each well. d. Add the 100 µL of the prepared cyclodextrin/pDNA complex solution dropwise to each well. e. Gently rock the plate to ensure even distribution of the complexes.

  • Incubation: Incubate the cells with the transfection complexes for 4-6 hours at 37°C in a humidified 5% CO2 incubator.

  • Medium Change: After the incubation period, aspirate the transfection medium and replace it with 500 µL of fresh, complete growth medium.

  • Gene Expression: Incubate the cells for an additional 24-48 hours to allow for gene expression before proceeding with analysis (e.g., luciferase assay).

Protocol 3: Luciferase Reporter Gene Assay

This protocol is for quantifying transfection efficiency using a luciferase reporter system.

Materials:

  • Transfected cells in a 24-well plate

  • Phosphate-Buffered Saline (PBS)

  • Luciferase Lysis Buffer (e.g., from a commercial kit)

  • Luciferase Assay Substrate (e.g., from a commercial kit)

  • Luminometer

  • Protein assay reagent (e.g., BCA or Bradford)

Procedure:

  • Cell Lysis: a. 48 hours post-transfection, aspirate the growth medium from the wells. b. Wash the cells once with 500 µL of PBS. c. Add 100 µL of Luciferase Lysis Buffer to each well. d. Incubate the plate on a rocking platform for 15 minutes at room temperature to ensure complete cell lysis.

  • Luminometry: a. Transfer 20 µL of the cell lysate from each well to a white, opaque 96-well plate. b. Add 100 µL of Luciferase Assay Substrate to each well. c. Immediately measure the luminescence using a luminometer. Record the Relative Light Units (RLU).

  • Protein Quantification: a. Use the remaining cell lysate to determine the total protein concentration in each sample using a standard protein assay.

  • Data Analysis: a. Normalize the RLU values to the total protein concentration for each sample (RLU/mg protein). b. Compare the normalized luciferase activity of cells transfected with the cyclodextrin/pDNA complexes to that of control cells (e.g., cells treated with naked pDNA).

Protocol 4: MTT Assay for Cytotoxicity Assessment

This protocol is for evaluating the cytotoxicity of the cyclodextrin/pDNA complexes.

Materials:

  • Cells seeded in a 96-well plate

  • This compound/pDNA complexes at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plate reader

Procedure:

  • Cell Treatment: Seed cells in a 96-well plate and treat them with a serial dilution of the cyclodextrin/pDNA complexes for 24-48 hours. Include untreated cells as a control.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

Visualizations

experimental_workflow cluster_preparation Complex Preparation cluster_transfection Cell Transfection cluster_analysis Analysis pDNA Plasmid DNA Mix Mix at desired N/P ratio pDNA->Mix CD Mono-(6-amino-6-deoxy)- Beta-cyclodextrin CD->Mix Incubate_prep Incubate 30 min at RT Mix->Incubate_prep Complex Cyclodextrin/pDNA Complexes Incubate_prep->Complex Add_complex Add Complexes to Cells Complex->Add_complex Cells Seed Adherent Cells (e.g., HEK293T, HeLa) Cells->Add_complex Incubate_transfect Incubate 4-6 hours Add_complex->Incubate_transfect Medium_change Change to Fresh Medium Incubate_transfect->Medium_change Incubate_expression Incubate 24-48 hours Medium_change->Incubate_expression Transfected_cells Transfected Cells Incubate_expression->Transfected_cells Luciferase Luciferase Assay Transfected_cells->Luciferase MTT MTT Assay Transfected_cells->MTT Efficiency Transfection Efficiency Luciferase->Efficiency Viability Cell Viability MTT->Viability

Caption: Experimental workflow for gene delivery using this compound.

signaling_pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Complex Cationic Cyclodextrin/pDNA Complex (Polyplex) Membrane Complex->Membrane Electrostatic Interaction Endosome Endosome Membrane->Endosome Endocytosis Escape Endosomal Escape (Proton Sponge Effect) Endosome->Escape pDNA_release pDNA Release Escape->pDNA_release Nuclear_entry Nuclear Entry pDNA_release->Nuclear_entry Transcription Transcription Nuclear_entry->Transcription Translation Translation (in Cytoplasm) Transcription->Translation Protein Expressed Protein Translation->Protein

Caption: Proposed cellular uptake and gene expression pathway for cyclodextrin-mediated transfection.

Application Notes and Protocols for Chiral Separation using Mono-(6-Amino-6-deoxy)-Beta-cyclodextrin in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral separation is a critical aspect of pharmaceutical development and quality control, as enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of enantiomers, often employing Chiral Stationary Phases (CSPs). Cyclodextrins (CDs), particularly β-cyclodextrin, are widely used as chiral selectors due to their unique toroidal structure, which features a hydrophobic inner cavity and a hydrophilic outer surface.[1][2][3][4]

Modification of the native β-cyclodextrin structure can enhance its enantioselective capabilities.[5][6] Mono-(6-Amino-6-deoxy)-β-cyclodextrin, a derivative with a primary amino group at the 6-position, introduces an additional site for electrostatic and hydrogen bonding interactions, thereby improving chiral recognition for a variety of analytes.[2][7] This functionalization allows for stronger and more specific interactions with chiral molecules, leading to better separation.

These application notes provide an overview of the use of Mono-(6-Amino-6-deoxy)-β-cyclodextrin and its derivatives as chiral selectors in HPLC, complete with experimental protocols and data to guide researchers in developing their own chiral separation methods.

Chiral Recognition Mechanism

The enantioselective retention on a Mono-(6-Amino-6-deoxy)-β-cyclodextrin based CSP is a multifactorial process. The primary mechanism involves the formation of transient diastereomeric inclusion complexes between the chiral analyte and the cyclodextrin (B1172386) cavity. The separation is influenced by a combination of interactions:

  • Inclusion Complexation: The nonpolar portion of the analyte molecule fits into the hydrophobic cavity of the β-cyclodextrin. The snugness of this fit can differ between enantiomers.

  • Hydrogen Bonding: The hydroxyl groups on the rim of the cyclodextrin and the amino group at the 6-position can form hydrogen bonds with polar functional groups on the analyte.[8]

  • Electrostatic Interactions: The protonated amino group (at acidic to neutral pH) can engage in ionic interactions with anionic functionalities on the analyte, such as carboxyl groups in amino acids.

  • Dipole-Dipole Interactions: Polar groups on both the selector and the analyte can interact via dipole-dipole forces.

  • Steric Hindrance: The spatial arrangement of substituents on the chiral center of the analyte can lead to steric hindrance with the rim of the cyclodextrin, favoring the inclusion of one enantiomer over the other.

The presence of the amino group provides a key interaction site that can significantly enhance the enantioselectivity for compounds capable of forming ionic or strong hydrogen bonds.

cluster_CSP Chiral Stationary Phase (CSP) cluster_Analyte Chiral Analyte cluster_Interactions Chiral Recognition Interactions cluster_Complex Diastereomeric Complexes CSP Mono-(6-Amino-6-deoxy)-Beta-cyclodextrin Inclusion Inclusion Complexation CSP->Inclusion H_Bond Hydrogen Bonding CSP->H_Bond Ionic Ionic Interaction CSP->Ionic Steric Steric Hindrance CSP->Steric R_Enantiomer R-Enantiomer R_Enantiomer->Inclusion R_Enantiomer->H_Bond R_Enantiomer->Ionic R_Enantiomer->Steric S_Enantiomer S-Enantiomer S_Enantiomer->Inclusion S_Enantiomer->H_Bond S_Enantiomer->Ionic S_Enantiomer->Steric Complex_R CSP-R Complex (Less Stable) Inclusion->Complex_R Complex_S CSP-S Complex (More Stable) Inclusion->Complex_S H_Bond->Complex_R H_Bond->Complex_S Ionic->Complex_R Ionic->Complex_S Steric->Complex_R Steric->Complex_S Elution_Order Separation Complex_R->Elution_Order Elutes First Complex_S->Elution_Order Elutes Second

Caption: Chiral recognition mechanism leading to enantiomeric separation.

Data Presentation

The following tables summarize the enantioseparation of different classes of compounds using amino-functionalized β-cyclodextrin based CSPs. The data is compiled from various research articles to provide a comparative overview.

Table 1: Enantioseparation of Dansyl Amino Acids

AnalyteMobile PhaseFlow Rate (mL/min)α (Separation Factor)Rs (Resolution)
Dansyl-LeucineAcetonitrile (B52724)/Water (30:70, v/v)1.01.252.10
Dansyl-PhenylalanineAcetonitrile/Water (35:65, v/v)1.01.322.55
Dansyl-TryptophanAcetonitrile/Water (40:60, v/v)0.81.181.90
Dansyl-ValineAcetonitrile/Water (25:75, v/v)1.21.292.30

Table 2: Enantioseparation of Flavanone Derivatives

AnalyteMobile PhaseFlow Rate (mL/min)α (Separation Factor)Rs (Resolution)
NaringeninMethanol/Water (50:50, v/v) with 0.1% Acetic Acid1.01.151.80
HesperetinMethanol/Water (60:40, v/v) with 0.1% Acetic Acid1.01.212.05
EriodictyolMethanol/Water (45:55, v/v) with 0.1% Acetic Acid0.81.191.95

Table 3: Enantioseparation of Aromatic Alcohols

AnalyteMobile PhaseFlow Rate (mL/min)α (Separation Factor)Rs (Resolution)
1-Phenyl-1-propanolHexane/Isopropanol (90:10, v/v)1.01.453.10
1-Phenyl-2-propanolHexane/Isopropanol (95:5, v/v)1.21.382.80
BenzoinHexane/Ethanol (85:15, v/v)1.01.523.50

Note: The data presented in these tables are representative and may vary depending on the specific column, HPLC system, and exact experimental conditions.

Experimental Protocols

Protocol 1: General Method for Chiral Separation of Dansyl Amino Acids in Reversed-Phase Mode

This protocol outlines a general procedure for the enantiomeric separation of dansyl amino acids using a Mono-(6-Amino-6-deoxy)-β-cyclodextrin bonded silica (B1680970) column.

1. Materials and Reagents:

  • HPLC grade acetonitrile, methanol, and water.

  • Triethylamine (TEA) and acetic acid (for mobile phase buffering).

  • Racemic dansyl amino acid standards.

  • HPLC column: 250 x 4.6 mm, 5 µm, packed with Mono-(6-Amino-6-deoxy)-β-cyclodextrin bonded silica.

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 0.1% triethylammonium (B8662869) acetate, pH 4.5). The organic modifier percentage typically ranges from 20-50%.

  • Flow Rate: 0.8 - 1.2 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

3. Procedure:

  • Mobile Phase Preparation: Prepare the aqueous buffer (e.g., 0.1% TEAA, pH 4.5). Mix the appropriate volumes of acetonitrile and buffer to achieve the desired mobile phase composition. Degas the mobile phase before use.

  • System Equilibration: Equilibrate the HPLC column with the mobile phase at the set flow rate for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation: Dissolve the racemic dansyl amino acid standard in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection and Data Acquisition: Inject the sample and record the chromatogram.

  • Optimization: If separation is not optimal, adjust the mobile phase composition. Increasing the aqueous content generally increases retention and may improve resolution. The pH of the mobile phase can also be adjusted to optimize ionic interactions.

A Mobile Phase Preparation B System Equilibration A->B C Sample Preparation B->C D Inject Sample & Acquire Data C->D E Evaluate Chromatogram D->E F Optimal Separation? E->F G Adjust Mobile Phase (Organic %, pH) F->G No H Report Results F->H Yes G->B

Caption: Experimental workflow for chiral HPLC method development.

Protocol 2: Preparation of a Mono-(6-Amino-6-deoxy)-β-cyclodextrin Bonded Chiral Stationary Phase

This protocol provides a general outline for the synthesis and bonding of the chiral selector to silica gel.[7][9]

1. Synthesis of Mono-(6-tosyl-6-deoxy)-β-cyclodextrin:

  • Dissolve β-cyclodextrin in an alkaline aqueous solution.

  • Add p-toluenesulfonyl chloride (TsCl) and stir at a controlled temperature.

  • The reaction selectively tosylates one of the primary hydroxyl groups at the 6-position.

  • Purify the product by recrystallization.

2. Synthesis of Mono-(6-azido-6-deoxy)-β-cyclodextrin:

  • React the tosylated β-cyclodextrin with sodium azide (B81097) in a suitable solvent like DMF.

  • The azide group displaces the tosyl group via an SN2 reaction.

  • Purify the product.

3. Synthesis of Mono-(6-Amino-6-deoxy)-β-cyclodextrin:

4. Bonding to Silica Gel:

  • Activate silica gel by acid washing and drying.

  • Functionalize the silica gel with a linker, such as 3-isocyanatopropyltriethoxysilane.

  • React the amino-cyclodextrin with the functionalized silica gel in a dry, inert solvent under reflux. The amino group of the cyclodextrin reacts with the isocyanate group on the linker to form a urea (B33335) linkage.

  • Wash the resulting CSP extensively with various solvents to remove unreacted materials.

  • Dry the CSP under vacuum.

A β-Cyclodextrin B Mono-(6-tosyl)-β-CD A->B + TsCl C Mono-(6-azido)-β-CD B->C + NaN3 D Mono-(6-amino)-β-CD C->D Reduction G Bonded CSP D->G E Activated Silica Gel F Functionalized Silica E->F + Linker F->G

Caption: Synthesis and immobilization of the chiral selector.

Conclusion

Mono-(6-Amino-6-deoxy)-β-cyclodextrin and its derivatives are versatile and effective chiral selectors for HPLC. The presence of the amino group enhances the chiral recognition capabilities of the native β-cyclodextrin, allowing for the successful separation of a wide range of enantiomers, including amino acids, pharmaceuticals, and natural products. The protocols and data provided in these application notes serve as a valuable resource for researchers and scientists in the field of chiral separations, facilitating the development of robust and efficient analytical methods. Further optimization of mobile phase composition, temperature, and flow rate will likely be necessary to achieve baseline separation for specific analytes.

References

Application Notes and Protocols for Nanoparticle Formulation using Mono-(6-Amino-6-deoxy)-Beta-cyclodextrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation of nanoparticles utilizing Mono-(6-Amino-6-deoxy)-Beta-cyclodextrin. This functionalized cyclodextrin (B1172386) offers a versatile platform for drug delivery, enhancing the solubility, stability, and targeted delivery of therapeutic agents.

Introduction

This compound is a derivative of beta-cyclodextrin, a cyclic oligosaccharide, featuring a primary amino group at the 6th position of one of the glucose units. This modification provides a cationic character and a reactive site for further functionalization, making it an excellent candidate for constructing nanoparticle-based drug delivery systems. The inherent hydrophobic cavity of the cyclodextrin moiety allows for the encapsulation of poorly soluble drugs, while the hydrophilic exterior, now featuring a positive charge, can improve interaction with cell membranes and allow for the formation of nanoparticles through electrostatic interactions.[1][2]

Key Applications:

  • Enhanced Drug Solubility and Bioavailability: The hydrophobic inner cavity of the cyclodextrin can form inclusion complexes with a wide range of poorly water-soluble drugs, thereby improving their solubility and bioavailability.[1][2]

  • Controlled and Sustained Release: Nanoparticle formulations can be designed to provide sustained release of the encapsulated drug, reducing dosing frequency and improving patient compliance.[3][4]

  • Targeted Drug Delivery: The surface of the nanoparticles can be further modified to attach targeting ligands for site-specific drug delivery, minimizing off-target effects.

  • Improved Stability: Encapsulation within the nanoparticle matrix can protect labile drugs from degradation.[1]

Quantitative Data Summary

The following tables summarize quantitative data from studies on nanoparticles formulated with amino-functionalized cyclodextrins. It is important to note that specific values will vary depending on the exact formulation parameters, drug used, and characterization methods.

Table 1: Physicochemical Properties of Amino-Cyclodextrin Based Nanoparticles

Nanoparticle SystemMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
β-cyclodextrin grafted N-maleoyl chitosan (B1678972)179.2 - 274.0Not Reported+36.2 to +42.4[5]
Panobinostat-loaded β-cyclodextrin-poly(β-amino ester)Micron-sizedNot ReportedNot Reported[3][4]

Table 2: Drug Loading and Encapsulation Efficiency

Nanoparticle SystemDrugDrug Loading Efficiency (%)Encapsulation Efficiency (%)Reference
β-cyclodextrin grafted N-maleoyl chitosanKetoprofen14.8Not Reported[5]
Panobinostat-loaded β-cyclodextrin-poly(β-amino ester)Panobinostat~5~22[3][4]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a four-step synthesis of this compound hydrochloride.[6][7][8]

Step 1: Synthesis of Mono-6-(p-toluenesulfonyl)-6-deoxy-Beta-cyclodextrin (Ts-β-CD)

  • Suspend β-cyclodextrin (30.0 g) in 250 ml of water.

  • Add a solution of NaOH (3.24 g) in 10 ml of water dropwise over 6 minutes. The suspension should become a clear, slightly yellow solution.[5]

  • Add a solution of p-toluenesulfonyl chloride (5.04 g) in 15 ml of acetonitrile (B52724) dropwise over 8 minutes. A white precipitate will form immediately.[5]

  • Stir the reaction mixture for a specified time (e.g., 2 hours) at a controlled temperature (e.g., room temperature).

  • Filter the precipitate, wash with cold water and acetone (B3395972), and dry under vacuum.

Step 2: Synthesis of Mono-6-azido-6-deoxy-Beta-cyclodextrin (N3-β-CD)

  • Dissolve Ts-β-CD in a suitable solvent such as dimethylformamide (DMF).

  • Add sodium azide (B81097) (NaN3) in excess.

  • Heat the reaction mixture (e.g., at 100°C) for a specified duration (e.g., 2 hours) under a nitrogen atmosphere.[9]

  • After cooling, precipitate the product by adding the reaction mixture to a large volume of acetone.

  • Filter the precipitate, wash with acetone, and dry under vacuum.

Step 3: Synthesis of Mono-6-amino-6-deoxy-Beta-cyclodextrin (NH2-β-CD)

  • Dissolve N3-β-CD (1.5 g) in DMF (2.2 mL).[10]

  • Add triphenylphosphine (B44618) (Ph3P) (0.36 g) and stir vigorously for 2 hours at room temperature.[10]

  • Add water (0.26 mL) and heat the solution at 90°C for 3 hours.[10]

  • Cool the reaction mixture to room temperature.

  • Precipitate the product by adding to acetone (200 mL), wash with acetone, and dry in a vacuum desiccator.[10]

Step 4: Formation of the Hydrochloride Salt (Optional but recommended for stability and solubility)

  • Dissolve the NH2-β-CD in a minimal amount of water.

  • Add hydrochloric acid dropwise until the pH is acidic.

  • Lyophilize the solution to obtain this compound hydrochloride as a white powder.

Protocol 2: Formulation of Nanoparticles by Ionic Gelation

This protocol describes the formation of nanoparticles using this compound and a cross-linking agent like sodium tripolyphosphate (TPP).[5] This method is suitable for forming nanoparticles with cationic polymers.

  • Prepare a solution of this compound in an acidic aqueous solution (e.g., 1% v/v acetic acid) at a concentration range of 0.5–2.0 mg/ml. The pH should be adjusted to a range of 4.0–6.0.[5]

  • If loading a drug, dissolve the drug in a suitable solvent and add it to the cyclodextrin solution with magnetic stirring for 30 minutes at room temperature.

  • Prepare a solution of TPP in deionized water at a concentration range of 0.125–1.0 mg/ml.[5]

  • Add the TPP solution dropwise to the cyclodextrin solution under magnetic stirring (e.g., 800 rpm).[5]

  • Continue stirring for 30 minutes at room temperature to allow for the formation of nanoparticles.

  • The resulting nanoparticle suspension can be used directly or purified by centrifugation and resuspension in a suitable buffer.

Protocol 3: Formulation of Nanoparticles by Nanoprecipitation

This method is suitable for amphiphilic cyclodextrin derivatives and involves dissolving the derivative in an organic solvent and then adding it to an aqueous phase.[9]

  • Dissolve the this compound derivative and the drug in a water-miscible organic solvent such as tetrahydrofuran (B95107) (THF) or acetone. A typical concentration is 2 mg/mL.[9]

  • Pour this organic solution dropwise into a larger volume of an aqueous phase (e.g., distilled water or a buffer) under vigorous stirring (e.g., 500 rpm).[9]

  • The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of the cyclodextrin derivative as nanoparticles, entrapping the drug.

  • Remove the organic solvent and a portion of the water under reduced pressure to concentrate the nanoparticle suspension.[9]

Visualization of Workflows and Pathways

Experimental Workflow: Nanoparticle Formulation by Ionic Gelation

G cluster_0 Preparation of Solutions cluster_1 Nanoparticle Formulation cluster_2 Characterization A Dissolve this compound in acidic aqueous solution D Add drug solution to cyclodextrin solution (stir for 30 min) A->D B Dissolve drug in a suitable solvent B->D C Prepare aqueous TPP solution E Add TPP solution dropwise to the mixture (stir for 30 min) C->E D->E F Particle Size and Zeta Potential Analysis (DLS) E->F G Drug Loading and Encapsulation Efficiency (e.g., UV-Vis, HPLC) E->G G cluster_0 Formulation cluster_1 Nanoparticle Assembly cluster_2 Drug Delivery Vehicle cluster_3 Therapeutic Action A Mono-(6-Amino-6-deoxy)- Beta-cyclodextrin C Inclusion Complex Formation (Drug in CD cavity) A->C D Nanoparticle Formation (e.g., Ionic Gelation) A->D B Hydrophobic Drug B->C C->D E Drug-Loaded Nanoparticle D->E F Enhanced Solubility and Stability E->F G Sustained Release at Target Site E->G H Improved Therapeutic Efficacy F->H G->H

References

Application Notes and Protocols for Forming Inclusion Complexes with Mono-(6-Amino-6-deoxy)-Beta-cyclodextrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mono-(6-Amino-6-deoxy)-Beta-cyclodextrin is a chemically modified cyclodextrin (B1172386) that offers unique advantages in the formation of inclusion complexes, particularly for drug delivery applications. The presence of a primary amino group on the primary rim of the cyclodextrin torus provides a site for specific interactions and further chemical modification. This amino group can be protonated under acidic to neutral conditions, creating a positively charged host molecule that can enhance binding with negatively charged guest molecules through electrostatic interactions.[1][2] This document provides detailed protocols for the formation and characterization of inclusion complexes using this compound.

The fundamental principle of complexation involves the encapsulation of a "guest" molecule (e.g., a drug) within the hydrophobic inner cavity of the cyclodextrin "host" molecule. This non-covalent interaction can lead to significant improvements in the physicochemical properties of the guest molecule, such as increased aqueous solubility, enhanced stability, and improved bioavailability.[3]

Key Advantages of this compound

  • Enhanced Solubility of Guest Molecules: The hydrophilic exterior of the cyclodextrin improves the water solubility of poorly soluble guest molecules upon complexation.

  • pH-Dependent Complexation: The amino group provides a handle for pH-controlled complexation and release of guest molecules.

  • Site for Further Functionalization: The reactive amino group allows for the covalent attachment of targeting ligands, polymers, or other functional moieties.[1][2]

  • Improved Bioavailability: By increasing solubility and dissolution rate, inclusion complexes can lead to enhanced bioavailability of drugs.[3]

Experimental Protocols

Phase Solubility Study

A phase solubility study is initially performed to determine the stoichiometry and apparent stability constant (K_c) of the inclusion complex. This method, originally described by Higuchi and Connors, involves measuring the increase in the solubility of a guest molecule in the presence of increasing concentrations of the cyclodextrin.

Materials:

  • This compound

  • Guest molecule (e.g., a poorly soluble drug)

  • Phosphate (B84403) buffer (pH 7.4)

  • Distilled water

  • Orbital shaker or vortex mixer

  • Centrifuge

  • UV-Vis Spectrophotometer or HPLC

Procedure:

  • Prepare a series of aqueous solutions of this compound at various concentrations (e.g., 0 to 10 mM) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Add an excess amount of the guest molecule to each cyclodextrin solution in separate vials.

  • Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the suspensions to separate the undissolved guest molecule.

  • Withdraw an aliquot from the supernatant of each vial and dilute it appropriately with the buffer.

  • Determine the concentration of the dissolved guest molecule in each sample using a suitable analytical method (e.g., UV-Vis spectrophotometry at the λ_max of the guest or HPLC).

  • Plot the concentration of the dissolved guest molecule against the concentration of this compound.

  • Analyze the resulting phase solubility diagram. A linear (A_L-type) plot is indicative of a 1:1 stoichiometry.

  • Calculate the apparent stability constant (K_c) from the slope and the intrinsic solubility (S_0) of the guest molecule using the following equation:

    Kc = slope / (S0 * (1 - slope))

Preparation of Solid Inclusion Complexes

Several methods can be employed to prepare solid inclusion complexes. The choice of method depends on the properties of the guest molecule and the desired characteristics of the final product.

This method is suitable for guest molecules that are soluble in an organic solvent.

Procedure:

  • Dissolve the guest molecule in a minimal amount of a suitable organic solvent (e.g., ethanol, methanol).

  • Dissolve this compound in an aqueous solution (e.g., distilled water or buffer) at a desired molar ratio (typically 1:1).

  • Slowly add the guest molecule solution to the cyclodextrin solution with constant stirring.

  • Continue stirring for an extended period (e.g., 24 hours) at a controlled temperature.

  • A precipitate of the inclusion complex will form.

  • Collect the precipitate by filtration and wash it with the organic solvent used for the guest to remove any surface-adsorbed guest.

  • Dry the resulting solid complex under vacuum.

This method is ideal for thermolabile guest molecules and often results in a porous, readily soluble product.

Procedure:

  • Dissolve both this compound and the guest molecule in an aqueous solution at the desired molar ratio (e.g., 1:1). Gentle heating or sonication may be used to aid dissolution.

  • Stir the solution for a set period (e.g., 12-24 hours) to facilitate complex formation.

  • Freeze the solution rapidly (e.g., using liquid nitrogen or a dry ice/acetone bath).

  • Lyophilize the frozen solution under high vacuum for 24-48 hours to remove the water, yielding a fluffy powder of the inclusion complex.

This method involves the formation of a paste and is suitable for small-scale preparations.

Procedure:

  • Place a weighed amount of this compound in a mortar.

  • Add a small amount of a hydroalcoholic solution (e.g., water/ethanol mixture) to form a paste.

  • Dissolve the guest molecule in a minimal amount of a suitable solvent and add it to the paste.

  • Knead the mixture for a specified time (e.g., 60-90 minutes).

  • During kneading, add small amounts of the hydroalcoholic solution if the mixture becomes too dry.

  • Dry the resulting solid mass in an oven at a controlled temperature (e.g., 40-50°C) or under vacuum.

  • Grind the dried complex into a fine powder.

Characterization of Inclusion Complexes

Confirmation of inclusion complex formation requires a combination of analytical techniques.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Changes in the characteristic absorption bands of the guest molecule (e.g., stretching vibrations of functional groups) upon complexation can indicate its inclusion within the cyclodextrin cavity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 2D NMR (e.g., ROESY) are powerful techniques to prove inclusion. The protons of the guest molecule located inside the cyclodextrin cavity will show a significant upfield or downfield shift in their chemical shifts. ROESY experiments can show through-space correlations between the protons of the guest and the inner protons (H3 and H5) of the cyclodextrin.[4][5][6]

  • Powder X-ray Diffractometry (PXRD): The formation of a true inclusion complex results in a new crystalline phase with a diffraction pattern that is different from that of the individual components or their physical mixture. A decrease in the crystallinity of the guest molecule is often observed.

  • Differential Scanning Calorimetry (DSC): The melting point, boiling point, or sublimation point of the guest molecule will often shift or disappear upon its inclusion in the cyclodextrin cavity, indicating the formation of the complex.[7][8]

  • Scanning Electron Microscopy (SEM): SEM images can reveal changes in the morphology and particle size of the raw materials compared to the inclusion complex.

Data Presentation

The quantitative data obtained from the phase solubility study and other characterization techniques should be summarized for clear comparison.

Table 1: Illustrative Quantitative Data for a Hypothetical Guest-Amino-β-CD Complex

ParameterValueMethod
Stoichiometry (Host:Guest)1:1Phase Solubility Study
Apparent Stability Constant (K_c)1500 M⁻¹Phase Solubility Study
Intrinsic Solubility of Guest (S_0)0.05 mg/mLUV-Vis Spectroscopy
Solubility of Guest in 10 mM Amino-β-CD1.2 mg/mLUV-Vis Spectroscopy
Chemical Shift Change (Δδ) of Guest Proton H_x+0.25 ppm¹H NMR
Chemical Shift Change (Δδ) of CD Proton H3-0.15 ppm¹H NMR

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Complex Preparation cluster_char Characterization prep_start Start guest Guest Molecule prep_start->guest amino_cd Mono-(6-Amino-6-deoxy)- Beta-cyclodextrin prep_start->amino_cd coprecipitation Co-precipitation guest->coprecipitation freezedrying Freeze-Drying guest->freezedrying kneading Kneading guest->kneading amino_cd->coprecipitation amino_cd->freezedrying amino_cd->kneading solid_complex Solid Inclusion Complex coprecipitation->solid_complex freezedrying->solid_complex kneading->solid_complex pss Phase Solubility Study ftir FTIR solid_complex->ftir nmr NMR solid_complex->nmr pxrd PXRD solid_complex->pxrd dsc DSC solid_complex->dsc sem SEM solid_complex->sem data_analysis Data Analysis & Confirmation pss->data_analysis ftir->data_analysis nmr->data_analysis pxrd->data_analysis dsc->data_analysis sem->data_analysis

Caption: Workflow for inclusion complex preparation and characterization.

Logical Relationship in Complex Formation

complex_formation cluster_components Components cluster_interactions Driving Forces host Amino-β-CD (Host) complex Inclusion Complex host->complex guest Guest (e.g., Drug) guest->complex hydrophobic Hydrophobic Interactions hydrophobic->complex van_der_waals Van der Waals Forces van_der_waals->complex h_bond Hydrogen Bonding h_bond->complex electrostatic Electrostatic Interactions (pH-dependent) electrostatic->complex properties Altered Properties: - Increased Solubility - Enhanced Stability - Improved Bioavailability complex->properties

Caption: Driving forces and outcomes of inclusion complex formation.

References

Application Notes and Protocols for Enzyme Immobilization using Mono-(6-Amino-6-deoxy)-Beta-cyclodextrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of mono-(6-amino-6-deoxy)-beta-cyclodextrin in enzyme immobilization. This functionalized cyclodextrin (B1172386) offers a unique platform for enhancing enzyme stability, reusability, and in some cases, catalytic activity, which is of significant interest in various biotechnological and pharmaceutical applications.

Introduction

Enzyme immobilization is a critical technique for the industrial application of enzymes, offering advantages such as enhanced stability, simplified product separation, and continuous process operation. This compound is a derivative of β-cyclodextrin where a primary amino group replaces one of the primary hydroxyl groups. This modification provides a reactive handle for covalent attachment to support materials and subsequent enzyme coupling, while the cyclodextrin moiety itself can influence the enzyme's microenvironment, potentially improving its performance.

The primary amino group of this compound allows for its covalent attachment to various support materials through common cross-linking chemistries. The choice of support material and immobilization strategy can be tailored to the specific enzyme and application, influencing the final properties of the immobilized biocatalyst.

Key Advantages of this compound in Enzyme Immobilization

  • Versatile Functionalization: The primary amine group serves as a versatile anchor for covalent attachment to a wide range of support materials (e.g., silica (B1680970), chitosan, magnetic nanoparticles) using various cross-linking agents like glutaraldehyde (B144438).

  • Improved Enzyme Stability: The cyclodextrin's unique toroidal structure can provide a protective microenvironment for the enzyme, shielding it from harsh conditions such as extreme pH and temperature, thereby enhancing its operational stability.

  • Enhanced Reusability: Covalent immobilization prevents enzyme leaching from the support, allowing for repeated use of the biocatalyst and reducing overall process costs.

  • Potential for Modulated Activity: The proximity of the cyclodextrin cavity to the immobilized enzyme can influence substrate binding and product release, potentially leading to altered catalytic efficiency and selectivity.

Experimental Protocols

This section provides detailed protocols for the synthesis of this compound, its attachment to a support material, and the subsequent immobilization of an enzyme using glutaraldehyde as a cross-linker.

Synthesis of this compound

The synthesis of this compound hydrochloride can be achieved in a four-step process starting from native β-cyclodextrin.[1][2][3]

Step 1: Selective Tosylation of β-cyclodextrin This step involves the selective reaction of p-toluenesulfonyl chloride (TsCl) with one of the primary hydroxyl groups of β-cyclodextrin to yield mono-6-(p-toluenesulfonyl)-6-deoxy-β-cyclodextrin (Ts-β-CD).[1][4]

Step 2: Azide (B81097) Substitution The tosylated cyclodextrin (Ts-β-CD) is then reacted with sodium azide to replace the tosyl group with an azide group, forming mono-6-azido-6-deoxy-β-cyclodextrin (N3-β-CD).[1]

Step 3: Reduction of the Azide Group The azide group of N3-β-CD is reduced to a primary amine using a reducing agent like triphenylphosphine, followed by hydrolysis, to produce mono-6-amino-6-deoxy-β-cyclodextrin (NH2-β-CD).[1]

Step 4: Formation of the Hydrochloride Salt Finally, treatment of the amino-cyclodextrin with hydrochloric acid yields the water-soluble this compound hydrochloride.[1]

Protocol for Enzyme Immobilization on Amino-Functionalized Support

This protocol describes the immobilization of an enzyme onto a support functionalized with an amino group, which can be adapted for supports modified with this compound. The example uses an amino-functionalized resin and glutaraldehyde as the cross-linker.[5]

Materials:

  • Amino-functionalized support (e.g., amino-activated resin, silica functionalized with amino-cyclodextrin)

  • Enzyme solution

  • Immobilization buffer (e.g., phosphate (B84403) buffer, pH 6.2-7.0)

  • Glutaraldehyde solution (e.g., 5% v/v)

  • Washing buffer (e.g., immobilization buffer with 0.5 M NaCl)

  • Sodium borohydride (B1222165) solution (optional, for reduction of Schiff bases)

Procedure:

  • Support Equilibration: Wash the amino-functionalized support with the immobilization buffer to equilibrate the pH.

  • Activation with Glutaraldehyde:

    • Prepare a fresh solution of 5% (v/v) glutaraldehyde in the immobilization buffer.

    • Add the glutaraldehyde solution to the equilibrated support (e.g., 10 mg of support in 0.5 mL of glutaraldehyde solution).[6]

    • Incubate the mixture at 25°C for 2 hours with gentle agitation.[6]

    • After incubation, thoroughly wash the activated support with the immobilization buffer to remove excess glutaraldehyde.

  • Enzyme Immobilization:

    • Prepare a solution of the enzyme in the immobilization buffer.

    • Add the enzyme solution to the activated support.

    • Incubate the mixture for a specified period (e.g., 18 hours) at a suitable temperature (e.g., 4-30°C) with gentle agitation to keep the support suspended.[5]

  • Washing:

    • After immobilization, separate the support from the supernatant.

    • Wash the immobilized enzyme with the washing buffer to remove any non-covalently bound enzyme.

  • (Optional) Reduction of Schiff Bases:

    • To form more stable linkages, the Schiff bases formed between the aldehyde groups and the amino groups can be reduced.

    • Resuspend the immobilized enzyme in a buffer and add a solution of sodium borohydride.

    • Incubate for a short period (e.g., 30 minutes) at room temperature.

    • Wash the immobilized enzyme thoroughly with the immobilization buffer.

  • Storage: Store the immobilized enzyme in a suitable buffer at 4°C.

Data Presentation: Performance of Immobilized Enzymes

The performance of enzymes immobilized using amino-functionalized cyclodextrins often shows significant improvements in stability and reusability compared to the free enzyme.

Table 1: Comparison of Kinetic Parameters for Free and Immobilized Enzymes

EnzymeSupport/MethodKmVmaxReference
LaccaseFree--[7]
Laccaseβ-cyclodextrin composite hydrogelLower than freeHigher than free[7]
β-galactosidaseChitosan beadsIncreasedSimilar[8]

Note: Specific values for Km and Vmax are often dependent on the specific enzyme, support, and experimental conditions. A lower Km indicates a higher affinity of the enzyme for its substrate, while a higher Vmax indicates a higher maximum reaction rate.[7]

Table 2: Thermal and pH Stability of Free vs. Immobilized Enzymes

EnzymeImmobilization MethodConditionResidual Activity (Immobilized)Residual Activity (Free)Reference
CGTaseAmine-induced macroporous MOF10 repeated cycles87%-[9]
Laccaseβ-cyclodextrin composite hydrogel6 cycles of use35.8%-[7]
Laccaseβ-cyclodextrin composite hydrogel65°C for 10hHigher than freeLower than free[7]
CGTaseFunctionalized graphene nanoplatelets16 hours continuous operation94%-[10][11]
Glucose OxidaseAdsorption on aminated supports + glutaraldehyde-Over 400-fold stabilization-[12]

Table 3: Reusability of Immobilized Enzymes

EnzymeSupportNumber of CyclesFinal Residual ActivityReference
CGTaseAmine-induced macroporous MOF1087%[9]
Laccaseβ-cyclodextrin composite hydrogel635.8%[7]

Visualizations

Workflow for Enzyme Immobilization

G cluster_prep Support Preparation cluster_activation Activation cluster_immobilization Immobilization cluster_post Post-Immobilization Support Support Material (e.g., Silica) Functionalization Functionalization with mono-(6-amino-6-deoxy)- beta-cyclodextrin Support->Functionalization Glutaraldehyde Glutaraldehyde Activation Functionalization->Glutaraldehyde Immobilization Enzyme Immobilization (Covalent Bonding) Glutaraldehyde->Immobilization Enzyme Enzyme Solution Enzyme->Immobilization Washing Washing Immobilization->Washing ImmobilizedEnzyme Immobilized Enzyme Washing->ImmobilizedEnzyme G cluster_reactants Reactants cluster_crosslinker Cross-linker cluster_product Product SupportNH2 Support-CD-NH2 Glutaraldehyde Glutaraldehyde (OHC-(CH2)3-CHO) SupportNH2->Glutaraldehyde EnzymeNH2 Enzyme-NH2 EnzymeNH2->Glutaraldehyde ImmobilizedEnzyme Support-CD-N=CH-(CH2)3-CH=N-Enzyme (Immobilized Enzyme via Schiff Base) Glutaraldehyde->ImmobilizedEnzyme

References

Application of Mono-(6-Amino-6-deoxy)-Beta-cyclodextrin in Biosensors: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mono-(6-Amino-6-deoxy)-Beta-cyclodextrin (Am-β-CD) is a chemically modified cyclodextrin (B1172386) that has garnered significant attention in the field of biosensor technology. This modification introduces a primary amine group onto the primary face of the β-cyclodextrin torus, providing a versatile handle for further functionalization while retaining the inherent host-guest recognition capabilities of the cyclodextrin cavity. This unique combination of properties makes Am-β-CD an excellent building block for the construction of highly sensitive and selective biosensors for a wide range of analytes, including neurotransmitters, environmental pollutants, and pharmaceutical compounds.

The hydrophobic inner cavity of the cyclodextrin can encapsulate guest molecules of appropriate size and polarity, leading to the formation of stable inclusion complexes. This molecular recognition event forms the basis of the sensing mechanism in many Am-β-CD-based biosensors. The appended amino group can be utilized for covalent immobilization onto electrode or sensor surfaces, or for further chemical modification to introduce specific recognition elements or signal reporters.

This document provides detailed application notes and experimental protocols for the use of this compound in the development of electrochemical and fluorescent biosensors.

Application Notes

The primary application of this compound in biosensors lies in its dual functionality: the host-guest recognition capability of the cyclodextrin cavity and the reactive nature of the primary amine group.[1]

Electrochemical Biosensors:

In electrochemical biosensors, Am-β-CD is often employed to enhance the sensitivity and selectivity of detection. The cyclodextrin is typically immobilized on the surface of an electrode, such as a glassy carbon electrode (GCE). This can be achieved through various methods, including layer-by-layer self-assembly, where the positively charged Am-β-CD is electrostatically assembled with a negatively charged material like graphene oxide.[2] The immobilized Am-β-CD then acts as a recognition element, selectively capturing the target analyte at the electrode surface.

The inclusion of the analyte within the cyclodextrin cavity can lead to a measurable change in the electrochemical signal. This can be a change in the peak current or potential in techniques like cyclic voltammetry (CV) or differential pulse voltammetry (DPV). The enhanced concentration of the analyte at the electrode surface due to the host-guest interaction leads to an amplified signal, thereby improving the sensitivity of the biosensor.

Fluorescent Biosensors:

In fluorescent biosensors, Am-β-CD can be used to construct "turn-on" or "turn-off" sensing systems. The amino group can be functionalized with a fluorophore. The fluorescence of this fluorophore can be modulated by the binding of a guest molecule into the cyclodextrin cavity. For instance, the inclusion of an analyte can alter the microenvironment of the fluorophore, leading to a change in its fluorescence intensity or wavelength.

Another approach involves the use of Am-β-CD in conjunction with fluorescent reporters like quantum dots or lanthanide ions. For example, a complex of per-6-amino-β-cyclodextrin with Europium(III) has been shown to be a highly sensitive and selective fluorescent chemosensor for the pesticide fenitrothion (B1672510). The encapsulation of fenitrothion within the cyclodextrin cavity of the complex leads to a significant enhancement of the Europium(III) fluorescence.[3]

Quantitative Data Summary

The following table summarizes the performance of various biosensors incorporating this compound for the detection of different analytes.

AnalyteBiosensor TypeHost/MatrixLinear RangeLimit of Detection (LOD)Reference
Dopamine (B1211576)ElectrochemicalGraphene/Am-β-CD Multilayer Films on GCE2.53 to 980.05 µmol·L−1-[2]
FenitrothionFluorescentper-6-amino-β-cyclodextrin:Eu(III) complex-1 x 10⁻¹² M[3]
QuercetinSERSAm-β-CD functionalized Ag-SiO₂ Nanoparticles3.4–33.8 ppm0.55 ppm[4]
CatecholElectrochemicalβ-cyclodextrin capped gold nanoparticles1.56 µM - 25µM0.42 µM[5]
RutinElectrochemicalβ-cyclodextrin-Ni-MOF-74/rGO0.06–1.0 μM0.68 nM[6]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general four-step synthesis of this compound hydrochloride.[6]

Materials:

  • Beta-cyclodextrin (β-CD)

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Sodium azide (B81097) (NaN₃)

  • N,N-Dimethylformamide (DMF)

  • Triphenylphosphine (B44618) (PPh₃)

  • Hydrochloric acid (HCl)

  • Acetone

  • Deionized water

Procedure:

  • Selective Tosylation of β-CD:

    • Dissolve β-cyclodextrin in pyridine.

    • Add p-toluenesulfonyl chloride portion-wise while stirring at a controlled temperature.

    • Allow the reaction to proceed for a specified time.

    • Precipitate the product, mono-6-(p-toluenesulfonyl)-6-deoxy-cyclodextrin (Ts-CD), by adding the reaction mixture to an excess of water.

    • Collect the precipitate by filtration, wash with water and acetone, and dry.

  • Azide Substitution of Ts-CD:

    • Dissolve the synthesized Ts-CD in DMF.

    • Add sodium azide to the solution.

    • Heat the reaction mixture and stir for several hours.

    • Precipitate the product, mono-6-azido-6-deoxy-cyclodextrin (N₃-CD), by pouring the reaction mixture into acetone.

    • Collect the precipitate by filtration, wash with acetone, and dry.

  • Reduction of N₃-CD:

    • Dissolve the N₃-CD in a mixture of DMF and water.

    • Add triphenylphosphine to the solution and stir at room temperature.

    • Heat the reaction mixture to facilitate the hydrolysis of the intermediate phosphinimine.

    • Precipitate the product, mono-6-amino-6-deoxy-cyclodextrin (Am-β-CD), by adding acetone.

    • Collect the precipitate by filtration, wash with acetone, and dry.

  • Formation of the Hydrochloride Salt:

    • Dissolve the Am-β-CD in a minimal amount of deionized water.

    • Add a stoichiometric amount of hydrochloric acid.

    • Lyophilize the solution to obtain this compound hydrochloride as a white powder.

Diagram: Synthesis of this compound

G cluster_synthesis Synthesis Pathway Beta-CD Beta-CD Ts-CD Ts-CD Beta-CD->Ts-CD  1. Tosylation  (p-TsCl, Pyridine) N3-CD N3-CD Ts-CD->N3-CD  2. Azidation  (NaN3, DMF) Am-beta-CD Mono-(6-Amino-6-deoxy) -Beta-cyclodextrin N3-CD->Am-beta-CD  3. Reduction  (PPh3, H2O/DMF)

Caption: Synthetic route for this compound.

Protocol 2: Fabrication of a Layer-by-Layer Electrochemical Biosensor for Dopamine

This protocol details the construction of an electrochemical biosensor for dopamine based on the layer-by-layer assembly of graphene oxide and Am-β-CD on a glassy carbon electrode.[2]

Materials:

  • Glassy Carbon Electrode (GCE)

  • Graphene Oxide (GO) dispersion

  • This compound (Am-β-CD) solution

  • Poly(diallyldimethylammonium chloride) (PDDA) solution

  • Phosphate buffer solution (PBS)

  • Dopamine standard solutions

  • Deionized water

  • Alumina (B75360) slurry for polishing

Procedure:

  • Electrode Pretreatment:

    • Polish the GCE with alumina slurry on a polishing cloth to a mirror finish.

    • Sonnicate the polished electrode in deionized water, ethanol, and then deionized water again for 5 minutes each to remove any residual alumina particles.

    • Dry the electrode under a stream of nitrogen.

  • Layer-by-Layer Assembly:

    • Cast a layer of PDDA solution onto the cleaned GCE surface and allow it to dry to form a positively charged surface.

    • Immerse the PDDA-modified GCE into a negatively charged GO dispersion for a set period (e.g., 20 minutes).

    • Rinse the electrode with deionized water to remove any loosely bound GO.

    • Immerse the GO-modified GCE into a positively charged Am-β-CD solution for a set period (e.g., 20 minutes).

    • Rinse with deionized water.

    • Repeat the alternating immersion in GO and Am-β-CD solutions to build up the desired number of bilayers.

  • Electrochemical Reduction of GO (Optional but recommended):

    • To enhance conductivity, electrochemically reduce the GO in the multilayer film. This can be done by cyclic voltammetry in a suitable electrolyte (e.g., PBS) over a specific potential range.

  • Electrochemical Measurements:

    • Perform cyclic voltammetry (CV) or differential pulse voltammetry (DPV) measurements of the fabricated biosensor in PBS containing different concentrations of dopamine.

    • Record the electrochemical response (peak current or potential) as a function of dopamine concentration.

Diagram: Fabrication of the Dopamine Biosensor

G cluster_fabrication Electrochemical Biosensor Fabrication GCE Glassy Carbon Electrode (GCE) PDDA PDDA Coating GCE->PDDA 1. PDDA Coating GO_layer Graphene Oxide Layer PDDA->GO_layer 2. GO Adsorption Am_beta_CD_layer Am-beta-CD Layer GO_layer->Am_beta_CD_layer 3. Am-beta-CD Adsorption Final_Sensor [GO/Am-beta-CD]n /PDDA/GCE Am_beta_CD_layer->Final_Sensor 4. Repeat for Multilayers

Caption: Layer-by-layer assembly of the dopamine biosensor.

Protocol 3: Fluorescent Detection of Fenitrothion

This protocol outlines the preparation and use of a fluorescent chemosensor for the detection of the pesticide fenitrothion using a per-6-amino-β-cyclodextrin:Eu(III) complex.[3]

Materials:

  • Per-6-amino-β-cyclodextrin

  • Europium(III) chloride (EuCl₃)

  • Tris-HCl buffer

  • Fenitrothion standard solutions

  • Methanol or another suitable solvent for fenitrothion

  • Fluorometer

Procedure:

  • Preparation of the Per-6-amino-β-cyclodextrin:Eu(III) Complex:

    • Dissolve per-6-amino-β-cyclodextrin in Tris-HCl buffer.

    • Add a solution of EuCl₃ to the cyclodextrin solution with stirring.

    • Allow the mixture to equilibrate to form the complex. The optimal ratio of cyclodextrin to Eu(III) should be determined experimentally.

  • Fluorescence Measurements:

    • Transfer a specific volume of the per-6-amino-β-cyclodextrin:Eu(III) complex solution to a quartz cuvette.

    • Record the baseline fluorescence emission spectrum of the complex using an appropriate excitation wavelength for Eu(III) (e.g., around 270 nm).

    • Add small aliquots of the fenitrothion standard solution to the cuvette.

    • After each addition, mix the solution and record the fluorescence emission spectrum.

    • Observe the change in the characteristic emission peaks of Eu(III) (e.g., around 590 nm and 615 nm).

  • Data Analysis:

    • Plot the fluorescence intensity at a specific emission wavelength as a function of the fenitrothion concentration.

    • Determine the linear range and the limit of detection for the fenitrothion sensor.

Diagram: Signaling Mechanism of the Fluorescent Fenitrothion Sensor

G cluster_signaling Fluorescent Sensing Mechanism Complex per-6-amino-beta-CD:Eu(III) Complex Low_Fluorescence Low Fluorescence Complex->Low_Fluorescence In absence of analyte Fenitrothion Fenitrothion Inclusion_Complex Inclusion Complex (Enhanced Fluorescence) High_Fluorescence High Fluorescence Inclusion_Complex->High_Fluorescence Energy Transfer Enhancement ComplexFenitrothion ComplexFenitrothion ComplexFenitrothion->Inclusion_Complex Host-Guest Binding

Caption: Host-guest binding enhances Eu(III) fluorescence for fenitrothion detection.

Conclusion

This compound is a valuable and versatile platform for the development of advanced biosensors. Its unique properties allow for the creation of both highly sensitive electrochemical and fluorescent detection systems for a variety of important analytes. The protocols and data presented here provide a foundation for researchers and professionals in drug development and other scientific fields to explore and expand the applications of this promising molecule in biosensor technology. The ability to tailor the recognition and signaling properties of Am-β-CD through further chemical modification opens up a vast landscape for the design of novel and highly specific biosensing platforms.

References

Application Notes and Protocols: Methods for Conjugating Peptides to Mono-(6-Amino-6-deoxy)-Beta-Cyclodextrin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The conjugation of peptides to cyclodextrins, particularly beta-cyclodextrin (B164692) derivatives, is a rapidly growing area of interest in drug delivery and development. Mono-(6-amino-6-deoxy)-beta-cyclodextrin provides a versatile platform for peptide attachment, leveraging its primary amine group for covalent linkage. This document provides detailed protocols for two common and effective methods for conjugating peptides to this amino-cyclodextrin derivative: NHS-ester mediated conjugation and carbodiimide-mediated conjugation.

Method 1: NHS-Ester Mediated Conjugation

This method involves the use of a bifunctional crosslinker containing an N-hydroxysuccinimide (NHS) ester. The NHS ester reacts with the primary amine on the this compound to form a stable amide bond. This is a two-step process where the peptide is first functionalized with the NHS-ester crosslinker, followed by reaction with the amino-cyclodextrin.

Experimental Protocol

Materials:

  • Peptide with a primary amine or a carboxyl group

  • This compound

  • NHS-ester crosslinker (e.g., NHS-PEG-maleimide, if the peptide has a cysteine)

  • Amine-reactive NHS ester (if the peptide has a primary amine)

  • Activation buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching buffer: 1 M Tris-HCl, pH 8.0

  • Dialysis tubing (1 kDa MWCO) or size-exclusion chromatography column

  • Deionized water

Procedure:

  • Peptide Preparation: Dissolve the peptide in the activation buffer at a concentration of 1-5 mg/mL.

  • Crosslinker Activation: Add a 10- to 20-fold molar excess of the NHS-ester crosslinker to the peptide solution.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle stirring.

  • Removal of Excess Crosslinker: Remove excess, unreacted crosslinker by dialysis against the conjugation buffer or by using a desalting column.

  • Conjugation to Amino-Cyclodextrin: Add the activated peptide to a solution of this compound in the conjugation buffer. A 1.5- to 2-fold molar excess of the amino-cyclodextrin is recommended.

  • Incubation: Allow the conjugation reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Add the quenching buffer to a final concentration of 50 mM to stop the reaction.

  • Purification: Purify the peptide-cyclodextrin conjugate by dialysis or size-exclusion chromatography to remove unreacted cyclodextrin (B1172386) and other small molecules.

  • Characterization: Characterize the conjugate using methods such as MALDI-TOF mass spectrometry to confirm the molecular weight and HPLC to assess purity.

Quantitative Data
ParameterValueReference
Molar Ratio (Peptide:Crosslinker)1:10 to 1:20
Molar Ratio (Activated Peptide:Amino-CD)1:1.5 to 1:2
Reaction Time (Activation)30-60 minutes
Reaction Time (Conjugation)1-2 hours (RT) or Overnight (4°C)
Typical Yield40-60%

Experimental Workflow

NHS_Ester_Conjugation cluster_peptide_activation Peptide Activation cluster_purification1 Purification cluster_conjugation Conjugation cluster_final_purification Final Purification & Characterization Peptide Peptide in Activation Buffer Incubate_Activation Incubate (30-60 min, RT) Peptide->Incubate_Activation NHS_Ester NHS-Ester Crosslinker NHS_Ester->Incubate_Activation Activated_Peptide Activated Peptide Incubate_Activation->Activated_Peptide Purify1 Remove Excess Crosslinker (Dialysis/Desalting) Activated_Peptide->Purify1 Incubate_Conjugation Incubate (1-2h RT or O/N 4°C) Purify1->Incubate_Conjugation Amino_CD Mono-(6-amino-6-deoxy) -Beta-Cyclodextrin Amino_CD->Incubate_Conjugation Conjugate_Unpurified Unpurified Conjugate Incubate_Conjugation->Conjugate_Unpurified Quench Quench Reaction Conjugate_Unpurified->Quench Purify2 Purify Conjugate (Dialysis/SEC) Quench->Purify2 Characterize Characterize (MALDI-TOF, HPLC) Purify2->Characterize Final_Product Peptide-Cyclodextrin Conjugate Characterize->Final_Product

Caption: Workflow for NHS-Ester Mediated Peptide-Cyclodextrin Conjugation.

Method 2: Carbodiimide-Mediated Conjugation (EDC/NHS)

This method directly couples a carboxyl group on a peptide to the primary amine of this compound using a carbodiimide (B86325), such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of N-hydroxysuccinimide (NHS) to improve efficiency and stability.

Experimental Protocol

Materials:

  • Peptide with a carboxyl group (e.g., C-terminus or Asp/Glu side chains)

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Activation buffer: 0.1 M MES, pH 4.5-5.0

  • Conjugation buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching buffer: 1 M Glycine or Tris-HCl, pH 8.0

  • Dialysis tubing (1 kDa MWCO) or size-exclusion chromatography column

  • Deionized water

Procedure:

  • Peptide Preparation: Dissolve the peptide in the activation buffer at a concentration of 1-5 mg/mL.

  • Activation of Carboxyl Groups: Add a 5- to 10-fold molar excess of both EDC and NHS to the peptide solution.

  • Incubation: Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

  • Conjugation to Amino-Cyclodextrin: Add the activated peptide solution to a solution of this compound in the conjugation buffer. A 1.5- to 2-fold molar excess of the amino-cyclodextrin is recommended.

  • Incubation: Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Add the quenching buffer to a final concentration of 50 mM to stop the reaction by consuming unreacted activated carboxyl groups.

  • Purification: Purify the peptide-cyclodextrin conjugate by dialysis or size-exclusion chromatography to remove unreacted cyclodextrin, EDC, NHS, and quenching agent.

  • Characterization: Analyze the final conjugate using MALDI-TOF mass spectrometry and HPLC to confirm successful conjugation and purity.

Quantitative Data
ParameterValueReference
Molar Ratio (Peptide:EDC:NHS)1:5:5 to 1:10:10
Molar Ratio (Activated Peptide:Amino-CD)1:1.5 to 1:2
Reaction Time (Activation)15-30 minutes
Reaction Time (Conjugation)2-4 hours (RT) or Overnight (4°C)
Typical Yield30-50%

Experimental Workflow

EDC_NHS_Conjugation cluster_peptide_activation Peptide Activation cluster_conjugation Conjugation cluster_final_purification Final Purification & Characterization Peptide Peptide in Activation Buffer (pH 4.5-5.0) Incubate_Activation Incubate (15-30 min, RT) Peptide->Incubate_Activation EDC_NHS EDC and NHS EDC_NHS->Incubate_Activation Activated_Peptide Activated Peptide (O-acylisourea intermediate) Incubate_Activation->Activated_Peptide Incubate_Conjugation Incubate (2-4h RT or O/N 4°C) Activated_Peptide->Incubate_Conjugation Amino_CD Mono-(6-amino-6-deoxy) -Beta-Cyclodextrin Amino_CD->Incubate_Conjugation Conjugate_Unpurified Unpurified Conjugate Incubate_Conjugation->Conjugate_Unpurified Quench Quench Reaction (Glycine/Tris) Conjugate_Unpurified->Quench Purify Purify Conjugate (Dialysis/SEC) Quench->Purify Characterize Characterize (MALDI-TOF, HPLC) Purify->Characterize Final_Product Peptide-Cyclodextrin Conjugate Characterize->Final_Product

Caption: Workflow for EDC/NHS Mediated Peptide-Cyclodextrin Conjugation.

Summary and Comparison of Methods

FeatureNHS-Ester MethodEDC/NHS Method
Target on Peptide Primary amines (e.g., N-terminus, Lysine)Carboxyl groups (e.g., C-terminus, Asp, Glu)
Chemistry Amide bond formation via NHS esterAmide bond formation via carbodiimide activation
Key Reagents NHS-ester crosslinkerEDC, NHS
pH for Activation pH 6.0-7.5pH 4.5-5.0
pH for Conjugation pH 7.2-7.5pH 7.2-7.5
Pros High efficiency, stable intermediateDirect coupling, no crosslinker needed
Cons Requires a separate activation and purification stepEDC can lead to side reactions if not optimized

Disclaimer: These protocols provide a general guideline. Optimization of reaction conditions, such as molar ratios, pH, and incubation times, may be necessary for specific peptides and applications. It is crucial to perform thorough characterization of the final conjugate to confirm its identity and purity.

Enhancing Drug Solubility with Mono-(6-Amino-6-deoxy)-Beta-cyclodextrin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poor aqueous solubility is a significant hurdle in the development of new pharmaceuticals, often leading to low bioavailability and therapeutic efficacy. Mono-(6-Amino-6-deoxy)-Beta-cyclodextrin, a positively charged derivative of β-cyclodextrin, offers a promising solution to this challenge. Its unique structure, featuring a hydrophilic exterior with a primary amino group and a hydrophobic inner cavity, enables the formation of stable inclusion complexes with a variety of poorly soluble drug molecules. This complexation effectively enhances the aqueous solubility and dissolution rate of the guest drug, thereby improving its biopharmaceutical properties. This document provides detailed application notes and experimental protocols for utilizing this compound to enhance the solubility of poorly soluble drugs.

Introduction

Cyclodextrins are cyclic oligosaccharides that have been extensively used as pharmaceutical excipients to improve the solubility, stability, and bioavailability of drugs.[1] They possess a truncated cone-like structure with a hydrophobic central cavity and a hydrophilic outer surface.[1] This unique architecture allows them to encapsulate lipophilic drug molecules, or parts of them, within their cavity, forming non-covalent inclusion complexes.[1]

This compound is a chemically modified cyclodextrin (B1172386) where a primary amino group replaces one of the primary hydroxyl groups of the native β-cyclodextrin. This modification imparts a positive charge to the molecule at physiological pH, which can lead to stronger interactions with negatively charged drug molecules and improved water solubility compared to the parent β-cyclodextrin.[2] The presence of the amino group also provides a site for further chemical modification to create more complex drug delivery systems.[2]

The primary mechanism by which this compound enhances drug solubility is through the formation of host-guest inclusion complexes. The hydrophobic drug molecule is encapsulated within the cyclodextrin's nonpolar cavity, while the hydrophilic exterior of the cyclodextrin, including the protonated amino group, interacts favorably with the aqueous environment, thereby increasing the overall solubility of the drug.[1]

Applications in Drug Solubility Enhancement

This compound has demonstrated significant potential in enhancing the solubility of various poorly water-soluble drugs. The positively charged amino group can offer additional electrostatic interactions with guest molecules, further stabilizing the inclusion complex.

Qualitative Example: Doxorubicin (B1662922)

Doxorubicin, an anthracycline-type chemotherapy drug, has been formulated with 6-monoamino-β-CD to increase its water solubility.[1] This complexation is expected to reduce the cardiotoxicity associated with doxorubicin by altering its pharmacokinetic profile.

Quantitative Data with Structurally Similar Amino-Cyclodextrins

While specific quantitative data for a wide range of drugs with this compound is emerging, studies on structurally similar alkylenediamine-modified β-cyclodextrins provide strong evidence of their efficacy. For instance, the solubility of the anticancer drug docetaxel (B913) was significantly enhanced through inclusion complexation with such modified cyclodextrins.

DrugCyclodextrin DerivativeMolar Ratio (Drug:CD)Intrinsic Solubility (mg/mL)Complex Solubility (mg/mL)Fold Increase in SolubilityStability Constant (K)
DocetaxelEthylenediamine-modified β-CD1:10.00190.41~216-
DocetaxelPropylenediamine-modified β-CD1:10.00190.46~242-
DocetaxelButylenediamine-modified β-CD1:10.00190.48~253-

Data adapted from a study on alkylenediamine-modified β-cyclodextrins, which are structurally similar to this compound and demonstrate the potential for significant solubility enhancement.[3]

Experimental Protocols

This section provides detailed protocols for the preparation and characterization of drug inclusion complexes with this compound.

Protocol 1: Preparation of Inclusion Complexes

Several methods can be employed to prepare solid inclusion complexes. The choice of method depends on the physicochemical properties of the drug and the desired characteristics of the final product.

A. Kneading Method

This method is suitable for forming complexes with poorly water-soluble drugs.

  • Weigh stoichiometric amounts of this compound and the drug.

  • Place the cyclodextrin in a mortar and add a small amount of a suitable solvent (e.g., water-methanol mixture) to form a homogeneous paste.

  • Gradually add the drug to the paste and knead for a specified period (e.g., 30-60 minutes).

  • Dry the resulting product in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Pass the dried complex through a sieve to obtain a uniform particle size.

B. Co-precipitation Method

This technique is effective for drugs that are soluble in an organic solvent.

  • Dissolve this compound in an aqueous solution.

  • Dissolve the drug in a suitable organic solvent (e.g., ethanol, acetone).

  • Add the drug solution dropwise to the cyclodextrin solution with constant stirring.

  • Continue stirring for a defined period (e.g., 24 hours) at a constant temperature to allow for the formation and precipitation of the inclusion complex.

  • Collect the precipitate by filtration and wash with the organic solvent to remove any uncomplexed drug.

  • Dry the collected complex under vacuum.

C. Freeze-Drying (Lyophilization) Method

This method is ideal for thermolabile drugs and often results in a porous, amorphous product with rapid dissolution.

  • Dissolve both this compound and the drug in a suitable solvent system (e.g., water, a mixture of water and a co-solvent).

  • Stir the solution for an adequate time (e.g., 24 hours) to ensure complete complex formation.

  • Freeze the solution rapidly using a dry ice/acetone bath or liquid nitrogen.

  • Lyophilize the frozen solution under high vacuum for 24-48 hours to remove the solvent by sublimation.

G cluster_prep Preparation of Inclusion Complex cluster_kneading Kneading cluster_coprecipitation Co-precipitation cluster_freezedrying Freeze-Drying start Start weigh Weigh Drug and This compound start->weigh choose Choose Method weigh->choose knead1 Form Paste with CD and Solvent choose->knead1 Kneading co1 Dissolve CD in Aqueous Phase choose->co1 Co-precipitation fd1 Dissolve Drug and CD in Solvent choose->fd1 Freeze-Drying knead2 Add Drug and Knead knead1->knead2 knead3 Dry and Sieve knead2->knead3 end_node Inclusion Complex (Solid Powder) knead3->end_node co3 Mix and Stir co1->co3 co2 Dissolve Drug in Organic Phase co2->co3 co4 Filter and Dry co3->co4 co4->end_node fd2 Freeze Solution fd1->fd2 fd3 Lyophilize fd2->fd3 fd3->end_node

Caption: Workflow for the preparation of drug inclusion complexes.

Protocol 2: Characterization of Inclusion Complexes

Confirmation of inclusion complex formation and characterization of its properties are crucial steps.

A. Phase Solubility Study

This experiment determines the stoichiometry of the complex and the apparent stability constant (Kc), providing a quantitative measure of the solubility enhancement.

  • Prepare a series of aqueous solutions with increasing concentrations of this compound.

  • Add an excess amount of the poorly soluble drug to each cyclodextrin solution in sealed vials.

  • Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 48-72 hours) to reach equilibrium.

  • After reaching equilibrium, centrifuge the suspensions to separate the undissolved drug.

  • Filter the supernatant through a suitable membrane filter (e.g., 0.45 µm).

  • Determine the concentration of the dissolved drug in each filtered sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Plot the concentration of the dissolved drug against the concentration of this compound.

  • Analyze the resulting phase solubility diagram (typically AL-type for 1:1 complexes) to determine the stoichiometry and calculate the stability constant (Kc) using the following equation: Kc = slope / [S0 * (1 - slope)] where S0 is the intrinsic solubility of the drug in the absence of the cyclodextrin.

G cluster_pss Phase Solubility Study Workflow start Start prep_cd Prepare CD Solutions (Increasing Concentrations) start->prep_cd add_drug Add Excess Drug to each CD Solution prep_cd->add_drug equilibrate Equilibrate at Constant Temperature add_drug->equilibrate separate Centrifuge and Filter equilibrate->separate analyze Analyze Drug Concentration (e.g., HPLC, UV-Vis) separate->analyze plot Plot [Drug] vs [CD] analyze->plot calculate Determine Stoichiometry and Calculate Stability Constant (Kc) plot->calculate end_node End calculate->end_node

Caption: Experimental workflow for a phase solubility study.

B. Solid-State Characterization

These techniques provide evidence of inclusion complex formation in the solid state.

  • Differential Scanning Calorimetry (DSC): The disappearance or shifting of the drug's melting endotherm in the thermogram of the complex compared to the pure drug and a physical mixture suggests the formation of an inclusion complex.

  • Powder X-ray Diffraction (PXRD): A change in the diffraction pattern of the complex, often showing a more amorphous or a new crystalline pattern compared to the sharp peaks of the crystalline drug, indicates complex formation.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Shifts or changes in the intensity of characteristic vibrational bands of the drug molecule upon complexation can indicate its inclusion within the cyclodextrin cavity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 2D ROESY experiments can provide detailed information about the geometry of the inclusion complex by showing spatial proximities between the protons of the drug and the inner protons of the cyclodextrin cavity.

Signaling Pathways and Mechanisms of Action

By enhancing the solubility and bioavailability of a drug, this compound can indirectly influence its mechanism of action. A higher concentration of the drug at the site of action can lead to a more pronounced effect on its target signaling pathway. The specific pathway affected will depend on the drug being delivered.

G cluster_mechanism Mechanism of Enhanced Drug Efficacy drug Poorly Soluble Drug complex Drug-CD Inclusion Complex drug->complex cd Mono-(6-Amino-6-deoxy)- Beta-cyclodextrin cd->complex solubility Increased Aqueous Solubility and Dissolution complex->solubility bioavailability Enhanced Bioavailability solubility->bioavailability drug_concentration Higher Drug Concentration at Target Site bioavailability->drug_concentration signaling Modulation of Target Signaling Pathway drug_concentration->signaling response Improved Therapeutic Response signaling->response

Caption: Logical relationship of solubility enhancement to therapeutic response.

Conclusion

This compound is a valuable tool for pharmaceutical scientists and researchers working to overcome the challenges of poor drug solubility. The formation of inclusion complexes with this modified cyclodextrin can significantly enhance the aqueous solubility and dissolution of a wide range of drug candidates. The detailed protocols and application notes provided herein offer a comprehensive guide for the successful implementation of this technology in drug development, ultimately contributing to the creation of more effective and bioavailable medicines.

References

Application Notes and Protocols for Controlled Release Systems Based on Mono-(6-Amino-6-deoxy)-Beta-cyclodextrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mono-(6-Amino-6-deoxy)-Beta-cyclodextrin is a chemically modified cyclodextrin (B1172386) that offers significant advantages for the development of controlled drug release systems. This derivative of beta-cyclodextrin (B164692), a cyclic oligosaccharide, features a primary hydroxyl group on one of the glucose subunits replaced by an amino group. This modification not only enhances the solubility and complexation efficiency of the cyclodextrin but also provides a reactive site for further functionalization, enabling the design of sophisticated drug delivery platforms.

The core principle of this system lies in the formation of inclusion complexes, where a "guest" drug molecule is encapsulated within the hydrophobic cavity of the "host" cyclodextrin molecule. This encapsulation can improve the solubility, stability, and bioavailability of poorly water-soluble drugs. The presence of the amino group on the cyclodextrin rim can further enhance guest-host interactions through hydrogen bonding and electrostatic interactions, particularly with acidic drug molecules. Moreover, the amino group's ability to be protonated at acidic pH makes this compound an excellent candidate for creating pH-responsive drug release systems, which can target the acidic microenvironments often found in tumors and inflamed tissues.

These application notes provide an overview of the synthesis, characterization, and application of this compound in controlled release systems. Detailed protocols for key experimental procedures are also included to facilitate research and development in this area.

Key Applications

  • Enhanced Drug Solubility and Bioavailability: By forming stable inclusion complexes, this compound can significantly increase the aqueous solubility of hydrophobic drugs, thereby improving their dissolution rate and oral bioavailability.

  • pH-Responsive Drug Delivery: The amino group on the cyclodextrin can be protonated in acidic environments (e.g., tumor microenvironment, endosomes). This change in charge can trigger the release of an encapsulated drug, allowing for targeted drug delivery.

  • Targeted Drug Delivery: The reactive amino group serves as a handle for conjugating targeting ligands, such as antibodies or peptides, to direct the drug-cyclodextrin complex to specific cells or tissues.

  • Stabilization of Labile Drugs: Encapsulation within the cyclodextrin cavity can protect sensitive drug molecules from degradation by light, heat, or enzymatic action.

Data Presentation

Table 1: Synthesis Yields of this compound and Intermediates
StepProductTypical Yield (%)Reference
Tosylation of β-CyclodextrinMono-(6-p-toluenesulfonyl)-β-cyclodextrin (Ts-β-CD)20 - 40[1]
Azidation of Ts-β-CDMono-(6-azido-6-deoxy)-β-cyclodextrin (N₃-β-CD)~90[2]
Reduction of N₃-β-CDMono-(6-amino-6-deoxy)-β-cyclodextrin (NH₂-β-CD)~89[2]
Table 2: Drug Loading and Encapsulation Efficiency of Cyclodextrin-Based Systems (Representative Examples)
DrugCyclodextrin SystemDrug Loading (%)Encapsulation Efficiency (%)Reference
Doxorubicin (B1662922)Carboxymethyl-β-Cyclodextrin/Chitosan Nanoparticles31.2575.75[3]
5-Fluorouracil (B62378)Poly-β-Cyclodextrin0.1214Not Reported[4]
Ibuprofenβ-Cyclodextrin Granules (Supercritical Fluid)17.42Not Reported[5]
Paclitaxelβ-Cyclodextrin-poly(β-Amino Ester) Nanoparticles~2Not Reported[6]
Table 3: In Vitro Drug Release from Cyclodextrin-Based Systems (Representative Examples)
DrugSystemRelease ConditionsCumulative Release (%)Time (h)Reference
DoxorubicinMNP-βCD-DOXpH 5.0, 45 °C926[7]
5-FluorouracilPolymerized β-Cyclodextrin HydrogelpH 7.4~60336[8]
Ibuprofenβ-Cyclodextrin/Ibuprofen ComplexpH 7.2930.33[9]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a three-step synthesis starting from native β-cyclodextrin.

Step 1: Synthesis of Mono-(6-p-toluenesulfonyl)-β-cyclodextrin (Ts-β-CD)

  • Dissolve β-cyclodextrin in an appropriate amount of pyridine (B92270) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add p-toluenesulfonyl chloride (TsCl) to the solution with continuous stirring. The molar ratio of β-cyclodextrin to TsCl should be optimized, typically around 1:1 to 1:2.

  • Allow the reaction to proceed at 0 °C for several hours and then let it warm to room temperature overnight.

  • Quench the reaction by adding water and then precipitate the product by adding a large volume of acetone (B3395972).

  • Collect the precipitate by filtration, wash it with acetone, and dry it under vacuum.

  • Purify the crude product by recrystallization from hot water to obtain pure Ts-β-CD.

Step 2: Synthesis of Mono-(6-azido-6-deoxy)-β-cyclodextrin (N₃-β-CD)

  • Dissolve the synthesized Ts-β-CD in dimethylformamide (DMF).

  • Add an excess of sodium azide (B81097) (NaN₃) to the solution.

  • Heat the reaction mixture at 60-80 °C for several hours with stirring.

  • After the reaction is complete, cool the mixture and precipitate the product by adding it to a large volume of acetone.

  • Collect the precipitate by filtration, wash it with acetone, and dry it under vacuum to yield N₃-β-CD.

Step 3: Synthesis of Mono-(6-amino-6-deoxy)-β-cyclodextrin (NH₂-β-CD)

  • Dissolve the N₃-β-CD in a mixture of DMF and water.

  • Add triphenylphosphine (B44618) (PPh₃) to the solution and stir the mixture at room temperature for several hours.

  • Heat the reaction mixture to around 90 °C for a few hours to complete the hydrolysis of the intermediate phosphinimine.

  • Cool the reaction mixture and precipitate the product by adding acetone.

  • Collect the white precipitate by filtration, wash thoroughly with acetone to remove triphenylphosphine oxide, and dry under vacuum to obtain this compound.

Protocol 2: Preparation of Drug-NH₂-β-CD Inclusion Complexes (Kneading Method)
  • Weigh stoichiometric amounts of the drug and this compound (e.g., 1:1 molar ratio).

  • Place the powders in a mortar and add a small amount of a suitable solvent (e.g., a water/ethanol mixture) to form a paste.

  • Knead the paste thoroughly with a pestle for 30-60 minutes.

  • Dry the resulting solid paste in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Grind the dried complex into a fine powder and store it in a desiccator.

Protocol 3: Determination of Drug Loading and Encapsulation Efficiency

Using UV-Vis Spectrophotometry:

  • Accurately weigh a known amount of the drug-NH₂-β-CD complex.

  • Dissolve the complex in a suitable solvent in which the free drug is soluble but the cyclodextrin is not, or a solvent that disrupts the complex.

  • Separate the undissolved cyclodextrin by centrifugation or filtration.

  • Measure the absorbance of the supernatant/filtrate at the wavelength of maximum absorbance (λmax) of the drug using a UV-Vis spectrophotometer.

  • Determine the concentration of the drug from a pre-established calibration curve of the free drug in the same solvent.

  • Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:

    • DL (%) = (Weight of drug in complex / Weight of complex) x 100

    • EE (%) = (Weight of drug in complex / Initial weight of drug) x 100

Using High-Performance Liquid Chromatography (HPLC):

  • Prepare a solution of the drug-NH₂-β-CD complex of a known concentration.

  • Inject a known volume of the solution into an HPLC system equipped with a suitable column (e.g., C18) and a detector (e.g., UV-Vis or PDA).

  • Use a mobile phase that allows for the separation of the drug from the cyclodextrin.

  • Quantify the drug peak by comparing its area to a standard curve of the free drug.

  • Calculate DL and EE as described above.

Protocol 4: In Vitro Drug Release Study
  • Place a known amount of the drug-NH₂-β-CD complex in a dialysis bag with a suitable molecular weight cutoff.

  • Immerse the dialysis bag in a vessel containing a known volume of release medium (e.g., phosphate-buffered saline, PBS, at a specific pH).

  • Maintain the temperature at 37 °C and stir the medium at a constant speed.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analyze the drug concentration in the withdrawn samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Plot the cumulative percentage of drug released versus time.

Protocol 5: Characterization of the Inclusion Complex

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Record the FTIR spectra of the pure drug, pure NH₂-β-CD, a physical mixture of the two, and the prepared inclusion complex.

  • Compare the spectra for shifts, disappearance, or appearance of characteristic peaks, which can indicate the formation of an inclusion complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Record ¹H NMR and/or 2D ROESY NMR spectra of the drug, NH₂-β-CD, and the inclusion complex in a suitable deuterated solvent (e.g., D₂O).

  • Analyze the chemical shift changes of the protons of both the drug and the cyclodextrin. Protons of the drug that are included in the cyclodextrin cavity will typically show an upfield shift. ROESY spectra can show through-space correlations between the protons of the drug and the inner protons of the cyclodextrin cavity.

Differential Scanning Calorimetry (DSC):

  • Perform DSC analysis on the pure drug, NH₂-β-CD, their physical mixture, and the inclusion complex.

  • The disappearance or shifting of the melting peak of the drug in the thermogram of the complex can indicate its amorphous state and successful inclusion.

Powder X-Ray Diffractometry (PXRD):

  • Obtain the PXRD patterns of the pure drug, NH₂-β-CD, their physical mixture, and the inclusion complex.

  • A change from a crystalline pattern for the drug to a more amorphous or a different crystalline pattern for the complex suggests inclusion complex formation.

Visualizations

Synthesis_of_Amino_Beta_Cyclodextrin cluster_start Starting Material cluster_step1 Step 1: Tosylation cluster_step2 Step 2: Azidation cluster_step3 Step 3: Reduction start β-Cyclodextrin process1 React with p-toluenesulfonyl chloride (TsCl) in pyridine start->process1 product1 Mono-(6-p-toluenesulfonyl)-β-cyclodextrin (Ts-β-CD) process1->product1 process2 React with Sodium Azide (NaN₃) in DMF product1->process2 product2 Mono-(6-azido-6-deoxy)-β-cyclodextrin (N₃-β-CD) process2->product2 process3 Reduce with Triphenylphosphine (PPh₃) product2->process3 product3 Mono-(6-amino-6-deoxy)-β-cyclodextrin (NH₂-β-CD) process3->product3

Caption: Synthesis of this compound.

Drug_Loading_Workflow cluster_materials Materials cluster_process Process cluster_analysis Analysis drug Drug mix Mix Drug and NH₂-β-CD drug->mix cd NH₂-β-CD cd->mix knead Knead with Solvent mix->knead dry Dry the Complex knead->dry dissolve Dissolve Complex dry->dissolve quantify Quantify Drug (UV-Vis/HPLC) dissolve->quantify calculate Calculate DL & EE quantify->calculate

Caption: Workflow for Drug Loading and Encapsulation Efficiency Determination.

In_Vitro_Release_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis complex Drug-NH₂-β-CD Complex in Dialysis Bag incubate Incubate at 37°C with Stirring complex->incubate medium Release Medium (e.g., PBS) medium->incubate sample Withdraw Aliquots at Time Intervals incubate->sample analyze Analyze Drug Concentration (UV-Vis/HPLC) sample->analyze plot Plot Cumulative Release vs. Time analyze->plot

Caption: Workflow for In Vitro Drug Release Study.

pH_Responsive_Release cluster_neutral Neutral pH (e.g., Bloodstream) cluster_acidic Acidic pH (e.g., Tumor) neutral_state Amino Group is Neutral (-NH₂) stable_complex Stable Drug-CD Complex neutral_state->stable_complex low_release Low Drug Release stable_complex->low_release high_release High Drug Release low_release->high_release pH Decrease acidic_state Amino Group is Protonated (-NH₃⁺) destabilized_complex Destabilized Complex acidic_state->destabilized_complex destabilized_complex->high_release

Caption: pH-Responsive Drug Release Mechanism.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Mono-(6-Amino-6-deoxy)-Beta-cyclodextrin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions to improve the yield and purity of Mono-(6-Amino-6-deoxy)-Beta-cyclodextrin.

Frequently Asked Questions (FAQs)

Q1: What is the typical overall yield for this multi-step synthesis?

The overall yield is highly dependent on the efficiency of each step and, most critically, the purification methods employed. While individual steps can have high conversions, purification losses, especially during the tosylation step, significantly impact the final yield. Reported yields for the initial intermediate, pure mono-6-tosyl-β-cyclodextrin, can be as low as 10-35% after necessary recrystallization[1]. Subsequent steps are generally high-yielding, but a realistic overall yield for the three-step process is often in the 20-40% range.

Q2: What is the most critical step for maximizing the final yield?

The synthesis and purification of the mono-6-tosyl-β-cyclodextrin (Ts-β-CD) intermediate is the most critical stage. The tosylation reaction often produces a mixture of unreacted β-cyclodextrin, the desired mono-substituted product, and over-tosylated byproducts[2][3]. Inadequate purification of this intermediate will lead to impurities in subsequent steps and complicate the final isolation, drastically reducing the overall yield.

Q3: Are there alternatives to p-toluenesulfonyl chloride (TsCl) for the first step?

Yes, other tosylating agents like (p-toluenesulfonyl)imidazole (TsIm) and p-toluenesulfonic anhydride (B1165640) (Ts₂O) can be used[2][4][5]. However, TsCl is the most common choice due to its low cost and wide availability[2][4][5]. The choice of tosylating agent generally does not lead to significant differences in product yield[2][5].

Q4: Which method is superior for reducing the azide (B81097) intermediate: Staudinger reduction or catalytic hydrogenation?

Both methods are effective and widely used.

  • Staudinger Reduction (using triphenylphosphine) is extremely popular. However, the triphenylphosphine (B44618) oxide byproduct can form complexes with cyclodextrin, which may complicate purification[2][6].

  • Catalytic Hydrogenation (using Pd/C and H₂) is a very clean method as the only byproduct is nitrogen gas, simplifying workup when the starting azide is pure[5]. However, handling hydrogen gas with a palladium catalyst can be hazardous, especially on a larger scale[5]. The choice often depends on the scale of the reaction and the available laboratory equipment.

Troubleshooting Guide

Problem 1: Low yield or low purity of mono-6-tosyl-β-cyclodextrin (Ts-β-CD) in Step 1.

  • Possible Cause: Incomplete reaction or formation of over-substituted byproducts. The primary issue, however, is often the purification method itself. Simple precipitation of the crude product results in a mixture containing significant amounts of unreacted β-CD and over-tosylated products, even if the apparent yield seems high[2][3][5].

  • Solution: Purification by recrystallization is mandatory to obtain pure Ts-β-CD[5]. The best results are often achieved by recrystallizing the crude product from a 50% methanol/water mixture[2][5][7]. While this significantly improves purity, it will also lower the isolated yield compared to the crude precipitate[1].

Problem 2: The azidation reaction (Step 2) is slow or results in byproducts.

  • Possible Cause: Choice of solvent and temperature. While DMF is a common solvent for the substitution reaction, using water is a cheaper and non-toxic alternative. However, performing the reaction in water at elevated temperatures can cause partial hydrolysis of the tosyl group, regenerating the native β-cyclodextrin as a contaminant[2].

  • Solution: Ensure the reaction is performed under anhydrous conditions if using DMF to prevent hydrolysis. If using water, be prepared for a more rigorous purification step to remove the regenerated β-cyclodextrin. Ensure the reaction temperature is sufficiently high (e.g., 80°C) for the nucleophilic substitution to proceed efficiently[7].

Problem 3: Difficulty purifying the final amino-β-cyclodextrin product.

  • Possible Cause: Impurities carried over from previous steps or byproducts from the reduction step. If the Staudinger reduction was used, the triphenylphosphine oxide byproduct can be difficult to remove completely.

  • Solution: Ensure the mono-6-azido-6-deoxy-β-cyclodextrin intermediate is pure before proceeding with the reduction. If purification issues persist after the Staudinger reaction, consider extensive washing or alternative purification methods like column chromatography. Alternatively, using catalytic hydrogenation can prevent the formation of phosphorus-based byproducts altogether[5].

Data Summary Tables

Table 1: Comparison of Common Methods for Mono-6-tosylation of β-Cyclodextrin

MethodTosylating AgentSolvent(s)Typical Yield (Pure)Key Considerations
Heterogeneous p-Toluenesulfonyl chloride (TsCl), solidWater, aq. NaOH~30-50% (after recrystallization)TsCl is added as a solid to an aqueous solution of β-CD. Crude product requires extensive purification[2][3].
Homogeneous p-Toluenesulfonyl chloride (TsCl), solutionAcetonitrile (B52724) / aq. NaOH~30%TsCl is dissolved in acetonitrile and added to the aqueous β-CD solution. Also requires rigorous purification[2][3].
Pyridine Method p-Toluenesulfonyl chloride (TsCl)Pyridine~20-30%β-CD is dissolved in pyridine. Often used but involves a toxic solvent that must be completely removed[2][3].
Resin Purification p-Toluenesulfonyl chloride (TsCl)Water~35%An improved aqueous method using a cation exchange resin for a single-step purification, avoiding organic solvents[1].

Table 2: Comparison of Reduction Methods for Mono-(6-azido-6-deoxy)-β-cyclodextrin

MethodPrimary Reagent(s)SolventAdvantagesDisadvantages / Challenges
Staudinger Reduction Triphenylphosphine (PPh₃), then H₂ODMF, Dioxane/H₂OHigh yield, widely used and documented[2][8].Triphenylphosphine oxide byproduct can form complexes with β-CD, complicating purification[2][6].
Catalytic Hydrogenation H₂ gas, Palladium on Carbon (Pd/C)Water, Methanol, or DMFVery clean reaction; byproduct is N₂ gas, simplifying workup[5].Handling H₂ gas with a flammable catalyst can be hazardous, especially at large scales[5].

Visualized Guides and Protocols

Overall Synthesis Workflow

The synthesis of this compound is a three-stage process starting from native β-Cyclodextrin. Each stage involves a chemical transformation followed by a critical purification step to isolate the intermediate for the next stage.

G cluster_0 Stage 1: Tosylation cluster_1 Stage 2: Azidation cluster_2 Stage 3: Reduction A β-Cyclodextrin B React with p-Toluenesulfonyl Chloride A->B C Crude Ts-β-CD (Mixture) B->C D Purify by Recrystallization C->D E Pure Mono-(6-tosyl-6-deoxy) -β-cyclodextrin (Ts-β-CD) D->E F React with Sodium Azide (NaN3) E->F G Crude N3-β-CD F->G H Purify by Precipitation/Washing G->H I Pure Mono-(6-azido-6-deoxy) -β-cyclodextrin (N3-β-CD) H->I J Reduce with PPh3 (Staudinger) or H2/Pd-C I->J K Crude NH2-β-CD J->K L Purify & Isolate (e.g., as HCl salt) K->L M Final Product: Mono-(6-amino-6-deoxy) -β-cyclodextrin L->M

Caption: Experimental workflow for the three-stage synthesis of amino-β-cyclodextrin.

Troubleshooting Decision Tree

If you are experiencing low final yields, this troubleshooting tree can help diagnose the potential problem area within the synthesis workflow.

G start Problem: Low Final Yield of NH2-β-CD check1 Was the Ts-β-CD intermediate purified by recrystallization? start->check1 sol1_no Root Cause: Impure intermediate. Contaminants (unreacted β-CD, di-tosylated CD) carried forward. check1->sol1_no No sol1_yes Purity of Ts-β-CD confirmed (e.g., by NMR/TLC). check1->sol1_yes Yes check2 Was the azidation reaction driven to completion? sol1_yes->check2 sol2_no Root Cause: Inefficient substitution. Unreacted Ts-β-CD remains. check2->sol2_no No sol2_yes Purity of N3-β-CD confirmed. check2->sol2_yes Yes check3 Was the reduction of the azide group complete? sol2_yes->check3 sol3_no Root Cause: Incomplete reduction. Final product contaminated with N3-β-CD. check3->sol3_no No sol3_yes Consider mechanical losses during final purification and isolation steps. check3->sol3_yes Yes

Caption: Troubleshooting logic for diagnosing sources of low yield in the synthesis.

Detailed Experimental Protocol

This protocol describes a standard laboratory-scale batch synthesis.[8][9]

Stage 1: Synthesis of Mono-(6-tosyl-6-deoxy)-β-cyclodextrin (Ts-β-CD)

  • Dissolution: Disperse β-cyclodextrin (1.0 eq) in an aqueous 0.4 M NaOH solution in a flask equipped with a magnetic stirrer and place it in an ice bath (0 °C).

  • Reaction: Slowly add solid p-toluenesulfonyl chloride (TsCl) (approx. 4.2 eq) to the cold, vigorously stirred solution in portions over 30 minutes.

  • Stirring: Continue to stir the mixture vigorously at 0 °C for an additional 2 hours.

  • Filtration: Remove any remaining solid TsCl by suction filtration.

  • Precipitation: Cool the filtrate in an ice bath and carefully add 0.8 M HCl dropwise to adjust the pH to ~8. A white precipitate will form.

  • Maturation: Store the mixture in a refrigerator (4 °C) overnight to allow for complete precipitation.

  • Collection: Collect the crude white solid by filtration, wash thoroughly with ice-cold water, and dry under a vacuum. The typical yield of crude product is around 70-75%[10].

  • Purification (Crucial): Recrystallize the crude solid from a 50% methanol/water solution to obtain pure Ts-β-CD. The yield of pure, recrystallized product is typically much lower, around 30-40%.

Stage 2: Synthesis of Mono-(6-azido-6-deoxy)-β-cyclodextrin (N₃-β-CD)

  • Dissolution: Dissolve the pure, dried Ts-β-CD (1.0 eq) in N,N-dimethylformamide (DMF).

  • Reaction: Add an excess of sodium azide (NaN₃) (approx. 10-15 eq) to the solution.

  • Heating: Heat the reaction mixture to approximately 80 °C and stir for 12-16 hours.

  • Precipitation: After cooling to room temperature, pour the reaction mixture into a large volume of vigorously stirred acetone (B3395972).

  • Collection: Collect the resulting white precipitate by filtration.

  • Washing: Wash the solid thoroughly with acetone to remove residual DMF and unreacted reagents, then dry under a vacuum. This step typically proceeds in high yield (>90%).

Stage 3: Synthesis of Mono-(6-amino-6-deoxy)-β-cyclodextrin (NH₂-β-CD)

This protocol follows the Staudinger reduction method.

  • Dissolution: Dissolve the dry N₃-β-CD (1.0 eq) in DMF.

  • Reaction: Add triphenylphosphine (PPh₃) (approx. 1.5 eq) to the solution and stir at room temperature for 3-4 hours.

  • Hydrolysis: Add aqueous ammonia (B1221849) or water to the reaction mixture and heat to 50-60 °C for 2-3 hours to hydrolyze the intermediate iminophosphorane.

  • Precipitation: Cool the solution and precipitate the product by pouring the mixture into a large volume of acetone.

  • Purification: Collect the solid by filtration. The product may need to be washed extensively with solvents like diethyl ether or acetone to remove the triphenylphosphine oxide byproduct.

  • Final Product: For long-term stability and improved water solubility, the final amine can be treated with a stoichiometric amount of hydrochloric acid and re-precipitated to form the hydrochloride salt (NH₃⁺Cl⁻)[8].

References

Technical Support Center: Purification of Mono-(6-Amino-6-deoxy)-Beta-cyclodextrin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Mono-(6-Amino-6-deoxy)-Beta-cyclodextrin.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found after the synthesis of this compound?

A1: The most common impurities include unreacted starting material (native β-cyclodextrin), over-tosylated by-products from the first step of the synthesis, and residual reagents from the various reaction stages.[1][2][3] The presence of these impurities can complicate the purification process.

Q2: Why is recrystallization often insufficient for obtaining a pure product?

A2: While recrystallization is a common purification technique, it may not effectively remove all impurities, particularly the starting β-cyclodextrin and over-tosylated by-products.[1][2][3] Some researchers have noted that even after multiple recrystallizations, the purity may not significantly improve.[1] For higher purity, chromatographic methods are often necessary.[1][2]

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: A combination of analytical techniques is recommended for a comprehensive purity assessment. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and assess the degree of substitution.[1]

  • High-Performance Liquid Chromatography (HPLC): Useful for separating the desired product from impurities and for quantitative analysis.[1][4][5]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify impurities.[6]

  • Thin-Layer Chromatography (TLC): A simpler chromatographic method that can be used for monitoring reaction progress and for preliminary purity checks.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of Final Product Incomplete reaction in one or more of the synthesis steps (tosylation, azidation, or reduction).Optimize reaction conditions for each step, such as reaction time, temperature, and reagent stoichiometry.[7][8][9] Ensure efficient monitoring of reaction progress using techniques like TLC.
Loss of product during purification steps.Carefully select the purification method. Precipitation and recrystallization can lead to product loss.[1][2][3] Consider using column chromatography for better recovery of the pure product.[1]
Presence of Unreacted β-cyclodextrin in the Final Product Inefficient tosylation reaction.Adjust the molar ratio of p-toluenesulfonyl chloride to β-cyclodextrin to favor the formation of the mono-substituted product.[1]
Ineffective purification to remove the starting material.Employ purification methods with higher resolving power, such as reversed-phase column chromatography or preparative HPLC.[1] Recrystallization alone may not be sufficient.[1][2][3]
Contamination with Over-tosylated By-products Use of excess tosylating agent.Carefully control the stoichiometry of the tosylating agent. Using a slight excess may be necessary to drive the reaction, but a large excess will lead to the formation of di- and tri-substituted products.[1]
Inadequate purification to separate multi-substituted cyclodextrins.Utilize chromatographic techniques like column chromatography or preparative HPLC, which can separate compounds based on their polarity differences.[1]
Final Product has Poor Solubility The product may not be the desired hydrochloride salt, which is highly water-soluble.[7][8][9]Ensure the final step of treating the amino-cyclodextrin with hydrochloric acid is carried out correctly to form the hydrochloride salt.[7][8][9]
Presence of insoluble impurities.Re-purify the product using a suitable method, such as recrystallization from a different solvent system or chromatography.

Experimental Protocols

The synthesis of this compound is a multi-step process. Below is a general protocol collated from various sources.[2][7][8][9] Researchers should consult the primary literature for specific experimental details.

Step 1: Synthesis of Mono-(6-p-toluenesulfonyl)-6-deoxy-β-cyclodextrin (Ts-β-CD)

  • Dissolve β-cyclodextrin in an appropriate solvent (e.g., pyridine (B92270) or an aqueous basic solution).[1][2]

  • Add p-toluenesulfonyl chloride (TsCl) portion-wise while maintaining a controlled temperature (e.g., 0 °C).[1]

  • Stir the reaction mixture for a specified period.

  • Quench the reaction and precipitate the crude product.

  • Purify the crude Ts-β-CD by recrystallization from a suitable solvent like hot water or a methanol/water mixture.[1][2][3]

Step 2: Synthesis of Mono-(6-azido-6-deoxy)-β-cyclodextrin (N₃-β-CD)

  • Dissolve the purified Ts-β-CD in a solvent such as dimethylformamide (DMF).[2]

  • Add sodium azide (B81097) (NaN₃) and heat the reaction mixture.

  • Monitor the reaction for completion.

  • After completion, precipitate the product by adding the reaction mixture to a non-solvent like acetone.[2]

  • Wash the precipitate to remove residual salts.

Step 3: Synthesis of Mono-(6-Amino-6-deoxy)-β-cyclodextrin (NH₂-β-CD)

  • Dissolve the N₃-β-CD in a suitable solvent.

  • Reduce the azide group to an amine using a reducing agent such as triphenylphosphine (B44618) (Staudinger reduction) or catalytic hydrogenation.[2][10]

  • If using triphenylphosphine, subsequent hydrolysis is required.

  • Isolate the crude amino-cyclodextrin.

Step 4: Formation of the Hydrochloride Salt

  • Treat the purified Mono-(6-Amino-6-deoxy)-β-cyclodextrin with dilute hydrochloric acid to form the highly water-soluble hydrochloride salt.[7][8][9]

  • Lyophilize or precipitate the final product.

Quantitative Data Summary

Table 1: Comparison of Reported Yields for Mono-(6-p-toluenesulfonyl)-β-cyclodextrin (Ts-β-CD)

Methodology Yield (%) Purification Method Reference
TsCl in pyridine26Repeated recrystallization from hot water[1]
TsCl in aqueous NaOH22Recrystallization from hot water[1]
TsCl in aqueous NaOH30Recrystallization from water[1]
2,4,6-trimethylbenzenesulfonyl chloride in pyridine19Preparative HPLC[1]

Table 2: Reported Yield for the Azidation Step

Starting Material Reagent Solvent Yield (%) Purification Method Reference
Ts-β-CDNaN₃DMF81Repeated precipitation from acetone[2]

Visualizations

Synthesis_Workflow cluster_0 Step 1: Tosylation cluster_1 Step 2: Azidation cluster_2 Step 3: Reduction cluster_3 Step 4: Salt Formation start β-cyclodextrin ts_cd Mono-(6-p-toluenesulfonyl)- 6-deoxy-β-cyclodextrin (Ts-β-CD) start->ts_cd p-toluenesulfonyl chloride n3_cd Mono-(6-azido-6-deoxy)- β-cyclodextrin (N₃-β-CD) ts_cd:e->n3_cd:w Sodium azide nh2_cd Mono-(6-Amino-6-deoxy)- β-cyclodextrin (NH₂-β-CD) n3_cd:e->nh2_cd:w Reduction (e.g., PPh₃ or H₂/Pd-C) final_product Mono-(6-Amino-6-deoxy)- β-cyclodextrin Hydrochloride nh2_cd:e->final_product:w HCl Troubleshooting_Purification start Impure Final Product check_impurities Identify Impurities (NMR, HPLC, MS) start->check_impurities unreacted_cd Presence of Unreacted β-CD check_impurities->unreacted_cd Yes over_tosylated Presence of Over-tosylated By-products check_impurities->over_tosylated Yes other_impurities Other Impurities check_impurities->other_impurities No repurify_chromatography Re-purify using Column Chromatography or Preparative HPLC unreacted_cd->repurify_chromatography over_tosylated->repurify_chromatography optimize_tosylation Optimize Tosylation: Control Stoichiometry over_tosylated->optimize_tosylation recrystallize Recrystallize from a different solvent system other_impurities->recrystallize

References

optimizing reaction conditions for amination of beta-cyclodextrin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the amination of beta-cyclodextrin (B164692) (β-CD). Our aim is to help you optimize your reaction conditions and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the amination of beta-cyclodextrin?

The most prevalent method for introducing an amino group onto the primary face of β-cyclodextrin is a two-step process:

  • Monotosylation: Selective tosylation of one of the primary hydroxyl groups at the C-6 position of a glucose unit. This is a critical step that activates the position for subsequent nucleophilic substitution.

  • Amination: The tosyl group is then displaced by an amine. A common strategy involves reacting the tosylated β-CD with sodium azide (B81097) to form an azido (B1232118) derivative, which is subsequently reduced to the primary amine. Direct amination with ammonia (B1221849) or other amines is also possible.

Q2: Why is the yield of my aminated beta-cyclodextrin consistently low?

Low yields in the amination of β-cyclodextrin can stem from several factors, often related to the initial tosylation step or the subsequent amination/reduction. Potential causes include:

  • Incomplete Tosylation: The reaction may not have gone to completion, leaving a significant amount of unreacted β-cyclodextrin.

  • Over-tosylation: Formation of di- or tri-tosylated byproducts can occur, which are difficult to separate from the desired mono-tosylated product.[1]

  • Side Reactions: During tosylation in alkaline aqueous solutions, the formation of a 3,6-anhydro-β-CD byproduct can occur.[1]

  • Hydrolysis of Tosyl Chloride: The tosylating agent, p-toluenesulfonyl chloride (TsCl), can hydrolyze in aqueous media, reducing its availability for the reaction.

  • Inefficient Nucleophilic Substitution: The amination or azidation step may be incomplete.

  • Losses during Purification: Significant product loss can occur during recrystallization or chromatographic purification steps.

Q3: How can I improve the yield of the monotosylation step?

Optimizing the monotosylation of β-cyclodextrin is crucial for a successful amination. Consider the following strategies:

  • Choice of Tosylating Agent: While tosyl chloride (TsCl) is common, alternatives like p-toluenesulfonic anhydride (B1165640) (Ts₂O) or 1-(p-tosyl)-imidazole can offer better selectivity and reproducibility.[1]

  • Reaction Conditions: Carefully control the reaction temperature, typically keeping it low (e.g., <10°C during TsCl addition) to minimize side reactions.[2] The choice of base is also critical; sodium hydroxide (B78521) in water and pyridine (B92270) as both a base and solvent are common choices.[1]

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction and avoid over-tosylation.[3]

  • Alternative Methods: Consider enabling technologies such as ultrasound or microwave-assisted synthesis, which have been shown to reduce reaction times and, in some cases, improve yields.[4][5]

Q4: What are the best methods for purifying aminated beta-cyclodextrin?

Purification can be challenging due to the presence of unreacted starting materials and byproducts with similar polarities. Common purification techniques include:

  • Recrystallization: This is the simplest method, often from water or aqueous alcohol solutions, to remove unreacted β-cyclodextrin and some over-tosylated byproducts.[1]

  • Column Chromatography: For higher purity, column chromatography (e.g., Sephadex or silica (B1680970) gel) can be employed, although it can be time-consuming and lead to product loss.[1]

  • Ion-Exchange Resins: A single-step purification using a cation exchange resin has been reported to efficiently purify mono-tosyl-β-CD, which can be a precursor to the aminated product.[6][7]

Q5: I am having trouble characterizing my aminated beta-cyclodextrin. What are the key analytical techniques and what should I look for?

Proper characterization is essential to confirm the successful synthesis and purity of your product. Key techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Look for the appearance of new signals corresponding to the introduced amino group or its precursor (e.g., methylene (B1212753) protons adjacent to the nitrogen). In the case of tosylated intermediates, characteristic aromatic proton signals from the tosyl group will be present. Upon successful amination, these tosyl signals should disappear.[6] Complexation can induce chemical shifts in the guest molecule's protons, confirming inclusion.[8][9]

    • ¹³C NMR: The carbon spectrum will also show new signals corresponding to the modified C-6 position.

    • 2D NMR (e.g., COSY, HSQC, HMBC, NOESY/ROESY): These techniques are invaluable for unambiguously assigning protons and carbons and confirming the regioselectivity of the substitution. NOESY/ROESY can provide information about the spatial proximity of protons, confirming the structure of the inclusion complex.[10]

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) can be used to confirm the molecular weight of the final product.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Look for the appearance of N-H stretching vibrations for the amino group and the disappearance of bands associated with the tosyl or azido groups.

Troubleshooting Guide

Problem Possible Causes Troubleshooting Steps
Low Yield of Mono-tosyl-β-CD 1. Incomplete reaction. 2. Over-tosylation leading to multiple products. 3. Hydrolysis of tosyl chloride. 4. Suboptimal reaction temperature. 5. Inefficient purification.1. Increase reaction time and monitor by TLC. 2. Use a limited amount of tosylating agent and add it portion-wise. Consider using a more selective reagent like 1-(p-tosyl)-imidazole. 3. Ensure anhydrous conditions if using pyridine as a solvent. In aqueous media, add TsCl gradually to a cooled solution. 4. Maintain low temperatures (0-5°C) during the addition of TsCl in aqueous NaOH. 5. Optimize recrystallization conditions or consider using ion-exchange chromatography for purification.[6]
Low Yield of Aminated β-CD 1. Incomplete displacement of the tosyl group. 2. Side reactions during amination. 3. Incomplete reduction of the azido intermediate. 4. Product loss during workup and purification.1. Increase reaction time and/or temperature for the amination/azidation step. 2. Ensure appropriate solvent and base are used. For example, when using amines in pyrrolidinone solvents, be aware of potential side reactions with the solvent itself.[11] 3. Use a reliable reducing agent like triphenylphosphine (B44618) (Staudinger reaction) or catalytic hydrogenation and ensure the reaction goes to completion. 4. Minimize the number of purification steps. Consider precipitation followed by washing as a first-pass purification.
Product is a Mixture of Mono- and Poly-substituted β-CDs 1. Excess of tosylating agent. 2. Reaction time is too long for the tosylation step. 3. Inadequate control of reaction conditions.1. Carefully control the stoichiometry of the tosylating agent. 2. Monitor the reaction closely by TLC and quench it once the desired mono-substituted product is maximized.[3] 3. Ensure homogenous reaction conditions and controlled temperature.
Difficulty in Removing Unreacted β-CD 1. Similar solubility profiles of the product and starting material. 2. Co-precipitation during workup.1. Perform multiple recrystallizations from hot water or aqueous alcohol solutions.[1] 2. Optimize the precipitation solvent system to selectively precipitate the product.
Inconsistent NMR Spectra 1. Presence of impurities (unreacted starting materials, byproducts, residual solvent). 2. Poor sample preparation (e.g., aggregation). 3. Incorrect solvent for NMR analysis.1. Purify the sample further using appropriate techniques. 2. Ensure the sample is fully dissolved. Sonication may help. For some derivatives, using a co-solvent might be necessary. 3. Use D₂O or DMSO-d₆ as the NMR solvent. The choice of solvent can affect the chemical shifts.

Experimental Protocols

Protocol 1: Synthesis of Mono-6-amino-6-deoxy-β-cyclodextrin via Azidation and Reduction

This protocol is adapted from a common synthetic route.

Step 1: Mono-6-O-tosyl-β-cyclodextrin (Ts-β-CD)

  • Method: A widely used method involves the reaction of β-cyclodextrin with p-toluenesulfonyl chloride in an aqueous alkaline solution.

  • Procedure:

    • Dissolve β-cyclodextrin in an aqueous solution of sodium hydroxide at a low temperature (0-5°C).

    • Add p-toluenesulfonyl chloride (TsCl) portion-wise while stirring vigorously.

    • Continue stirring at a low temperature for several hours, monitoring the reaction by TLC.

    • Quench the reaction and neutralize the solution.

    • The crude product is typically precipitated and then purified by recrystallization from hot water.[1]

Step 2: Mono-6-azido-6-deoxy-β-cyclodextrin (N₃-β-CD)

  • Procedure:

    • Dissolve the purified Ts-β-CD in a suitable solvent such as N,N-dimethylformamide (DMF).

    • Add an excess of sodium azide (NaN₃).

    • Heat the reaction mixture (e.g., 60-80°C) for several hours until the reaction is complete (monitor by TLC).

    • Precipitate the product by adding the reaction mixture to a large volume of a non-solvent like acetone (B3395972).

    • Wash the precipitate thoroughly to remove excess NaN₃ and salts.

Step 3: Mono-6-amino-6-deoxy-β-cyclodextrin (NH₂-β-CD)

  • Method: Staudinger reduction is a common and effective method.

  • Procedure:

    • Dissolve the N₃-β-CD in DMF.

    • Add triphenylphosphine (PPh₃) and stir at room temperature.

    • After a few hours, add water and heat the mixture (e.g., 90°C) to hydrolyze the intermediate phosphazene.[12][13]

    • Precipitate the final product with acetone and dry under vacuum.[12]

Visualizations

experimental_workflow start β-Cyclodextrin tosylation Tosylation (TsCl, Base) start->tosylation ts_beta_cd Mono-6-O-tosyl-β-CD tosylation->ts_beta_cd azidation Azidation (NaN₃, DMF) ts_beta_cd->azidation n3_beta_cd Mono-6-azido-6-deoxy-β-CD azidation->n3_beta_cd reduction Reduction (PPh₃, H₂O) n3_beta_cd->reduction nh2_beta_cd Mono-6-amino-6-deoxy-β-CD reduction->nh2_beta_cd

Caption: Workflow for the synthesis of mono-6-amino-6-deoxy-β-cyclodextrin.

troubleshooting_logic low_yield Low Yield of Aminated β-CD cause1 Incomplete Tosylation low_yield->cause1 cause2 Over-Tosylation low_yield->cause2 cause3 Purification Loss low_yield->cause3 cause4 Incomplete Amination/Reduction low_yield->cause4 solution1 Optimize tosylation: - Reaction time - Temperature - Reagent cause1->solution1 solution2 Control stoichiometry Monitor by TLC cause2->solution2 solution3 Optimize purification: - Recrystallization solvent - Consider ion exchange cause3->solution3 solution4 Optimize amination/reduction: - Reaction time - Temperature cause4->solution4

Caption: Troubleshooting logic for low yield in β-cyclodextrin amination.

References

Technical Support Center: Synthesis of Mono-(6-Amino-6-deoxy)-Beta-cyclodextrin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Mono-(6-Amino-6-deoxy)-Beta-cyclodextrin.

Troubleshooting Guide

This guide addresses specific issues that may arise during the multi-step synthesis, focusing on the identification and mitigation of side products.

Problem 1: Low yield of mono-6-tosyl-β-cyclodextrin (Ts-β-CD) and presence of multiple products in the reaction mixture.

  • Question: My monotosylation reaction of β-cyclodextrin results in a low yield of the desired product and my analysis (e.g., TLC, NMR) shows a mixture of compounds. What are the likely side products and how can I improve the reaction?

  • Answer: The primary challenge in the monotosylation of β-cyclodextrin is achieving selective substitution at the C-6 hydroxyl group. The presence of multiple hydroxyl groups with similar reactivity can lead to the formation of several side products.

    Common Side Products:

    • Unreacted β-cyclodextrin: Incomplete reaction is a common issue.

    • Over-tosylated β-cyclodextrins: Di-, tri-, and even higher substituted tosyl-β-cyclodextrins can form, especially with an excess of the tosylating agent or prolonged reaction times.[1][2][3]

    • Regioisomers: While the primary C-6 hydroxyls are more reactive, some substitution at the secondary C-2 and C-3 hydroxyls can occur.

    Troubleshooting Steps:

    • Control Stoichiometry: Carefully control the molar ratio of the tosylating agent (e.g., p-toluenesulfonyl chloride, TsCl) to β-cyclodextrin. Using a limited amount of the reagent can favor monosubstitution.[1]

    • Reaction Conditions: The choice of solvent and base is critical. Pyridine is a common solvent that can act as a catalyst and a base.[1][2] Aqueous alkaline solutions are also frequently used.[4][5] Reaction temperature should be controlled, often starting at 0°C and allowing it to warm to room temperature.[2]

    • Purification: The crude product is almost always a mixture.[1][2][3] Rigorous purification is mandatory to isolate pure mono-6-tosyl-β-cyclodextrin. Recrystallization from water or aqueous methanol (B129727) is a common and effective method.[1][2] Column chromatography can also be employed for separation.[2]

    • Choice of Tosylating Agent: Besides TsCl, other reagents like p-toluenesulfonic anhydride (B1165640) (Ts₂O) or (p-toluenesulfonyl)imidazole (TsIm) can be used and may offer different selectivity and reactivity profiles.[1][6]

Problem 2: Formation of an unexpected, non-nitrogenous byproduct during the amination step.

  • Question: During the reaction of mono-6-tosyl-β-cyclodextrin with ammonia (B1221849) or other nucleophiles under basic conditions, I've isolated a significant amount of a byproduct that does not contain the amino group. What could this be?

  • Answer: A common side reaction under basic conditions is an intramolecular nucleophilic substitution (an Sₙ2 reaction) leading to the formation of mono-3,6-anhydro-β-cyclodextrin .[1][2][7] In this reaction, a deprotonated hydroxyl group (typically from the C-3 position) acts as an internal nucleophile, attacking the C-6 position and displacing the tosyl group.

    Mitigation Strategies:

    • Control of Basicity: Avoid strongly basic conditions where possible. The high basicity promotes the deprotonation of the secondary hydroxyl groups, facilitating the intramolecular cyclization.[2]

    • Choice of Nucleophile: The direct reaction of Ts-β-CD with ammonia can lead to a complex mixture.[3][8] A more controlled and widely used two-step approach is the conversion of the tosyl group to an azide (B81097) followed by reduction. This pathway generally avoids the formation of the 3,6-anhydro byproduct.

Problem 3: Contamination of the final this compound with the starting material, β-cyclodextrin.

  • Question: My final amino-β-cyclodextrin product shows the presence of native β-cyclodextrin. How is this possible, and how can I remove it?

  • Answer: The contamination with native β-cyclodextrin in the final product often originates from the azidation step. During the reaction of mono-6-tosyl-β-cyclodextrin with sodium azide, partial hydrolysis of the p-toluenesulfonyl group can occur, regenerating the hydroxyl group and thus forming β-cyclodextrin.[1][3]

    Troubleshooting and Purification:

    • Reaction Conditions for Azidation: The reaction is typically carried out in solvents like DMF or water at elevated temperatures.[1][3] While water is a greener solvent, it can promote hydrolysis. Optimizing the reaction time and temperature can help minimize this side reaction.

    • Purification of the Azide Intermediate: It is crucial to purify the mono-6-azido-6-deoxy-β-cyclodextrin intermediate to remove any unreacted starting material and the regenerated β-cyclodextrin before proceeding to the reduction step. This can be achieved through precipitation or crystallization.

    • Final Product Purification: If β-cyclodextrin is present in the final product, purification can be achieved by techniques that exploit the differences in properties between the amino-derivative and the native cyclodextrin, such as ion-exchange chromatography, given the basic nature of the amino group.

Frequently Asked Questions (FAQs)

Q1: What is the typical multi-step synthesis route for this compound?

A1: The most common synthetic pathway involves three main steps starting from native β-cyclodextrin:[9][10][11]

  • Monotosylation: Selective reaction of a primary hydroxyl group of β-cyclodextrin with a tosylating agent (e.g., p-toluenesulfonyl chloride) to form mono-6-(p-toluenesulfonyl)-6-deoxy-β-cyclodextrin (Ts-β-CD).

  • Azidation: Nucleophilic substitution of the tosyl group with an azide ion (e.g., using sodium azide) to yield mono-6-azido-6-deoxy-β-cyclodextrin.

  • Reduction: Reduction of the azide group to an amino group, typically using triphenylphosphine (B44618) (Staudinger reaction) followed by hydrolysis, or catalytic hydrogenation, to afford the final product, this compound.[3][12]

Q2: What are the expected yields for each step of the synthesis?

A2: Yields can vary significantly depending on the specific reaction conditions and, most importantly, the purification methods employed. The following table provides a summary of reported yields.

Synthesis StepReagentsTypical YieldReference(s)
Monotosylation of β-cyclodextrinp-toluenesulfonyl chloride in pyridine~26-30%[1][2]
p-toluenesulfonyl chloride in aq. NaOH~22-35%[2][4]
Azidation of mono-6-tosyl-β-cyclodextrinSodium azide in DMF or waterHigh[1]
Reduction of mono-6-azido-6-deoxy-β-cyclodextrinTriphenylphosphine (Staudinger reaction)~50%[3]

Note: Yields reported after simple precipitation are often higher but the product is impure. The yields in the table reflect those of purified products.[1][2]

Q3: What analytical techniques are recommended for characterizing the intermediates and the final product?

A3: A combination of spectroscopic and analytical techniques is essential for proper characterization:

  • Thin Layer Chromatography (TLC): For monitoring the progress of the reactions and assessing the purity of the products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the intermediates and the final product, and to determine the degree of substitution.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of key functional groups, such as the azide (a sharp peak around 2100 cm⁻¹) and the amino groups.

Experimental Protocols

Protocol 1: Synthesis of mono-6-(p-toluenesulfonyl)-6-deoxy-β-cyclodextrin (Ts-β-CD)

  • Method: Homogeneous reaction in an aqueous alkaline solution.[2]

    • Dissolve β-cyclodextrin in an aqueous solution of sodium hydroxide.

    • Separately, dissolve p-toluenesulfonyl chloride (TsCl) in a minimal amount of a water-miscible organic solvent like acetonitrile.

    • Add the TsCl solution dropwise to the stirred β-cyclodextrin solution at a controlled temperature (e.g., 0-5 °C).

    • Allow the reaction to proceed for a specified time (e.g., 2-4 hours) while monitoring by TLC.

    • Neutralize the reaction mixture with an acid (e.g., HCl) to precipitate the crude product.

    • Filter the precipitate, wash with cold water, and dry.

    • Purify the crude product by recrystallization from a water/methanol mixture.[1]

Protocol 2: Synthesis of mono-6-azido-6-deoxy-β-cyclodextrin

  • Method: Nucleophilic substitution with sodium azide.[1][9]

    • Dissolve mono-6-tosyl-β-cyclodextrin in N,N-dimethylformamide (DMF).

    • Add an excess of sodium azide to the solution.

    • Heat the reaction mixture (e.g., 80-100 °C) for several hours until the reaction is complete (monitor by TLC).

    • Cool the reaction mixture and precipitate the product by adding a non-solvent like acetone (B3395972) or water.

    • Filter the solid, wash thoroughly, and dry to obtain the azide derivative.

Protocol 3: Synthesis of this compound

  • Method: Staudinger Reduction.[3][12]

    • Dissolve mono-6-azido-6-deoxy-β-cyclodextrin in DMF.

    • Add triphenylphosphine and stir the mixture at room temperature for several hours.

    • Add water to the reaction mixture to hydrolyze the intermediate phosphazene.

    • Heat the solution (e.g., 60-90 °C) for a few hours.

    • Cool the reaction mixture and precipitate the product by adding acetone.

    • Filter the product, wash with acetone to remove triphenylphosphine oxide, and dry.

Visualizations

Synthesis_Workflow BC β-Cyclodextrin TsBC mono-6-tosyl-β-CD BC->TsBC Tosylation (TsCl, Base) AzidoBC mono-6-azido-6-deoxy-β-CD TsBC->AzidoBC Azidation (NaN3, DMF) AminoBC mono-(6-amino-6-deoxy)-β-CD AzidoBC->AminoBC Reduction (PPh3, H2O)

Caption: Synthetic pathway for this compound.

Side_Product_Formation cluster_tosylation Monotosylation Step cluster_amination Subsequent Reactions of Ts-β-CD BC β-Cyclodextrin TsBC mono-6-tosyl-β-CD BC->TsBC Desired Reaction OverTsBC Over-tosylated β-CDs BC->OverTsBC Side Reaction TsBC2 mono-6-tosyl-β-CD AminoBC Desired Amino-β-CD TsBC2->AminoBC Desired Substitution AnhydroBC 3,6-anhydro-β-CD TsBC2->AnhydroBC Intramolecular Substitution (Base) HydrolysisBC β-Cyclodextrin (Hydrolysis) TsBC2->HydrolysisBC Hydrolysis

Caption: Common side products in the synthesis of amino-β-cyclodextrin.

References

troubleshooting low encapsulation efficiency with Mono-(6-Amino-6-deoxy)-Beta-cyclodextrin

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Mono-(6-Amino-6-deoxy)-Beta-cyclodextrin Encapsulation

Welcome to the technical support center for this compound (Am-β-CD). This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address challenges related to low encapsulation efficiency.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing low or no encapsulation efficiency with Am-β-CD?

A1: Low encapsulation efficiency is a common issue that can stem from several factors related to your experimental conditions and the properties of your guest molecule. The primary driving forces for complexation are hydrophobic interactions, van der Waals forces, and hydrogen bonding.[1][2] Key areas to investigate include:

  • pH of the Solution: The amino group on Am-β-CD has a pKa value. At pH values below its pKa, the amino group will be protonated (-NH3+), altering the electrostatic properties of the cyclodextrin (B1172386) cavity's rim. This charge can either enhance or hinder interaction depending on the nature of the guest molecule. For guest molecules with anionic groups, a lower pH might be favorable. Conversely, for cationic or neutral guests, a pH above the pKa may be more suitable.[3]

  • Host-Guest Molar Ratio: The stoichiometry of the inclusion complex is crucial. While a 1:1 ratio is most common, this is not always the case.[4][5] It is recommended to screen a range of molar ratios (e.g., 1:2, 1:1, 2:1 host-to-guest) to find the optimal concentration for complex formation.[6]

  • Guest Molecule Properties: The size, shape, and polarity of the guest molecule must be compatible with the β-cyclodextrin cavity (diameter ~6.0-6.5 Å).[4] Highly polar or very large molecules may not fit well within the hydrophobic cavity, leading to poor encapsulation.

  • Solvent System: The polarity of the solvent significantly impacts hydrophobic interactions, which are a primary driver for encapsulation.[2] Encapsulation is generally favored in aqueous solutions where the hydrophobic guest molecule is driven into the cyclodextrin cavity. The presence of organic co-solvents can weaken this interaction by competing for either the guest or the cavity.[2]

  • Temperature: Temperature affects the stability constant of the inclusion complex.[7] Complexation can be either an exothermic or endothermic process.[1] Running experiments at different temperatures (e.g., 4°C, 25°C, 37°C) can help identify the thermodynamic optimum.

A logical approach to troubleshooting this issue is outlined in the workflow diagram below.

G start Start: Low Encapsulation Efficiency (EE%) Observed check_ph Is the solution pH optimized for Am-β-CD and guest molecule? start->check_ph check_ratio Is the Host:Guest molar ratio optimized? check_ph->check_ratio Yes adjust_ph Adjust pH. Consider pKa of Am-β-CD and guest ionization. check_ph->adjust_ph No check_guest Are guest molecule properties (size, polarity) compatible? check_ratio->check_guest Yes adjust_ratio Screen different molar ratios (e.g., 1:2, 1:1, 2:1). check_ratio->adjust_ratio No check_method Is the preparation method suitable for the guest? check_guest->check_method Yes modify_guest If possible, modify guest polarity. If not, consider a different cyclodextrin (e.g., γ-CD for larger guests). check_guest->modify_guest No change_method Try an alternative method. (e.g., Kneading for poor solubility, Freeze-drying for thermolabile guests). check_method->change_method No end End: Optimized EE% check_method->end Yes analyze Re-evaluate EE% using an appropriate analytical technique (e.g., NMR, ITC, HPLC). adjust_ph->analyze adjust_ratio->analyze modify_guest->analyze change_method->analyze analyze->end

Caption: Troubleshooting workflow for low encapsulation efficiency.
Q2: How does pH specifically affect encapsulation with a cationic cyclodextrin?

A2: The primary amino group (-NH2) on this compound makes it a pH-responsive host.

  • At Low pH (below pKa): The amino group is protonated (-NH3+), creating a positive charge at the primary rim of the cyclodextrin. This can be advantageous for encapsulating anionic (negatively charged) guest molecules due to favorable electrostatic interactions. However, it may repel cationic guests.

  • At High pH (above pKa): The amino group is in its neutral form (-NH2). This state is often more favorable for encapsulating neutral or hydrophobic guest molecules, as the interaction relies primarily on hydrophobic forces without electrostatic repulsion.

Studies on similar cationic cyclodextrin derivatives have shown that maximal chiral separation of dansylated amino acids could be achieved at specific pH values (e.g., pH 4 or 6), highlighting the importance of pH in modulating host-guest interactions.[3]

Q3: Which method should I use to prepare my inclusion complex?

A3: The best preparation method depends on the solubility and stability of your guest molecule.[2] A comparison of common methods is provided below.

MethodBest ForAdvantagesDisadvantages
Co-precipitation Poorly water-soluble guests.[2][8]Simple and widely used.Can result in poor yields; use of organic solvents may cause competitive inhibition.[2]
Kneading Poorly water-soluble guests.[2]High yield of inclusion complex formation.Not easily scalable for large preparations.[2]
Freeze-Drying (Lyophilization) Thermolabile or water-soluble guests.[2]Good yield; suitable for scale-up.[2]Requires specialized equipment.
Solvent Evaporation Guests soluble in volatile organic solvents.Effective for achieving a solid complex.Residual solvent may be a concern.

The general process of inclusion complex formation involves the insertion of the guest molecule into the hydrophobic cavity of the Am-β-CD.

G cluster_0 Components cluster_1 Inclusion Complex Am_CD Am-β-CD (Host) Complex Host-Guest Complex Am_CD->Complex + Aqueous Solution Guest Guest Molecule Guest->Complex + Aqueous Solution Guest_in_Complex Guest

Caption: Formation of a host-guest inclusion complex.
Q4: How can I accurately measure encapsulation efficiency and binding affinity?

A4: Several analytical techniques can be used to confirm complex formation and quantify the interaction.[9][10] The choice depends on the information you need (stoichiometry, binding constant, or thermodynamic parameters).

TechniqueInformation ProvidedKey Considerations
NMR Spectroscopy (¹H, 2D ROESY) Confirmation of inclusion, stoichiometry, guest orientation, binding constant (Kₐ).[11][12]Provides detailed structural information about which parts of the guest are inside the cavity.[12]
Isothermal Titration Calorimetry (ITC) Binding constant (Kₐ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[7][13]The gold standard for thermodynamic characterization of binding interactions.[13]
Phase Solubility Studies Stoichiometry, apparent stability constant (Kₛ).[14]A straightforward method to determine the effect of the cyclodextrin on guest solubility.
Differential Scanning Calorimetry (DSC) Confirmation of complex formation in the solid state.[15]Disappearance or shifting of the guest's melting peak indicates complexation.
High-Performance Liquid Chromatography (HPLC) Quantification of free vs. complexed guest.[16][17]Requires method development to separate the complex from free components.

Experimental Protocols

Protocol 1: Preparation of Inclusion Complex by Co-precipitation

This method is suitable for guest molecules that are not soluble in water.[2]

  • Dissolve the Guest: Dissolve the guest molecule in a minimal amount of a suitable organic solvent (e.g., ethanol, methanol).

  • Dissolve the Host: In a separate container, dissolve the this compound in an aqueous buffer at the desired pH with agitation. The amount should be based on the desired molar ratio (e.g., 1:1).[14]

  • Mix Solutions: Slowly add the guest solution to the cyclodextrin solution while stirring continuously.

  • Induce Precipitation: Continue stirring for a predetermined time (e.g., 24-48 hours) at a constant temperature. Precipitation of the complex may occur spontaneously or can be induced by cooling the solution.

  • Isolate the Complex: Collect the resulting precipitate by filtration or centrifugation.

  • Wash and Dry: Wash the solid complex with a small amount of cold distilled water or the organic solvent used in step 1 to remove any uncomplexed material adsorbed on the surface.[2]

  • Dry: Dry the final product under vacuum to a constant weight.

Protocol 2: Quantification of Binding Affinity by Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[13][18]

  • Sample Preparation:

    • Prepare a solution of this compound (e.g., 0.1-0.5 mM) in the desired aqueous buffer. This will be placed in the sample cell.

    • Prepare a solution of the guest molecule (e.g., 1-5 mM, typically 10-20 times the host concentration) using the exact same buffer from the same batch to minimize dilution heats.[19]

    • Thoroughly degas both solutions immediately before the experiment to prevent air bubbles.[19]

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).[13]

    • Set the stirring speed (e.g., 300-500 RPM).

    • Set the injection parameters. A typical experiment might consist of an initial small injection (e.g., 0.5 µL) followed by 20-30 larger, identical injections (e.g., 2-3 µL).[13]

  • Running the Experiment:

    • Load the cyclodextrin solution into the sample cell and the guest solution into the injection syringe.

    • Perform a control titration by injecting the guest solution into the buffer-filled sample cell to determine the heat of dilution.

    • Initiate the titration sequence, injecting the guest solution into the cyclodextrin solution.

  • Data Analysis:

    • Subtract the heat of dilution from the experimental titration data.

    • Fit the resulting isotherm using a suitable binding model (e.g., one set of sites) to determine the binding affinity (Kₐ), stoichiometry (n), and enthalpy (ΔH).[18] The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

G prep 1. Prepare & Degas Host (in cell) and Guest (in syringe) solutions load 2. Load Samples & Equilibrate Temperature prep->load titrate 3. Perform Automated Titration Injections load->titrate measure 4. Measure Heat Change After Each Injection (dQ) titrate->measure plot 5. Plot Heat Change vs. Molar Ratio measure->plot fit 6. Fit Isotherm to Binding Model plot->fit results Results: Kₐ, n, ΔH, ΔS fit->results

Caption: Experimental workflow for Isothermal Titration Calorimetry (ITC).

References

Technical Support Center: Mono-(6-Amino-6-deoxy)-Beta-cyclodextrin Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the aggregation of Mono-(6-Amino-6-deoxy)-Beta-cyclodextrin (Am-β-CD) nanoparticles.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of Am-β-CD nanoparticle aggregation?

A1: Aggregation of Am-β-CD nanoparticles is primarily driven by a reduction in the repulsive forces between particles, allowing attractive forces like van der Waals interactions to dominate. The main factors influencing this are:

  • pH: The amino group on the cyclodextrin (B1172386) is protonated at acidic pH, leading to a positive surface charge and electrostatic repulsion. As the pH approaches the isoelectric point (pI) of the nanoparticle, the surface charge neutralizes, leading to aggregation.

  • Ionic Strength: High concentrations of salts in the suspension can screen the surface charges on the nanoparticles. This "charge screening" effect reduces the electrostatic repulsion between particles, promoting aggregation.

  • Concentration: At very high concentrations, the frequency of particle collisions increases, which can lead to a higher likelihood of aggregation.

  • Lack of Steric Hindrance: Without a protective layer, nanoparticles can approach each other closely, allowing attractive forces to cause irreversible aggregation.

Q2: How does surface charge prevent aggregation of Am-β-CD nanoparticles?

A2: The stability of Am-β-CD nanoparticles in a suspension is significantly influenced by their surface charge, which is quantified by the zeta potential. A sufficiently high positive or negative zeta potential creates strong electrostatic repulsion between nanoparticles, preventing them from coming close enough to aggregate. For Am-β-CD nanoparticles, the primary amino group provides a positive charge at pH values below its pKa, which is crucial for maintaining stability. A zeta potential greater than +25 mV or less than -25 mV is generally considered to indicate good colloidal stability.

Q3: What is steric stabilization and how can it be achieved for Am-β-CD nanoparticles?

A3: Steric stabilization involves attaching long-chain molecules, typically polymers, to the surface of the nanoparticles. These polymer chains create a physical barrier that prevents nanoparticles from approaching each other too closely, thus hindering aggregation. A common and effective method for achieving steric stabilization is through PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to the nanoparticle surface.

Troubleshooting Guides

Issue 1: Nanoparticles aggregate immediately upon synthesis.
Possible Cause Troubleshooting Step
Incorrect pH of the reaction medium. Ensure the pH of the synthesis medium is sufficiently low to ensure protonation of the amino groups. A pH range of 4-6 is often optimal.
High ionic strength of precursors. Use deionized water for all solutions and minimize the concentration of any saline buffers used during synthesis.
Inefficient mixing. Employ vigorous and consistent stirring throughout the synthesis process to ensure uniform dispersion and prevent localized high concentrations of reactants.
Issue 2: Nanoparticles aggregate during purification (e.g., centrifugation).
Possible Cause Troubleshooting Step
Excessive centrifugation force or time. Reduce the centrifugation speed and/or time. Alternatively, consider purification methods that are gentler on the nanoparticles, such as dialysis.
Resuspension in an inappropriate buffer. Resuspend the purified nanoparticle pellet in a buffer with a pH that maintains a high positive surface charge (e.g., pH 4-6) and low ionic strength.
Issue 3: Nanoparticles aggregate during storage.
Possible Cause Troubleshooting Step
Inappropriate storage buffer. Store nanoparticles in a low ionic strength buffer at a pH that ensures high surface charge.
Temperature fluctuations. Store nanoparticle suspensions at a constant, cool temperature (e.g., 4°C) to minimize Brownian motion and the frequency of particle collisions. Avoid freeze-thaw cycles unless a suitable cryoprotectant is used.
High nanoparticle concentration. If possible, store nanoparticles at a lower concentration and concentrate them just before use.
Issue 4: Functionalized nanoparticles aggregate in high-salt buffers (e.g., PBS).
Possible Cause Troubleshooting Step
Insufficient surface modification for steric hindrance. Increase the density of the stabilizing agent (e.g., PEG) on the nanoparticle surface. This can be achieved by increasing the concentration of the PEGylating agent during the functionalization reaction.
Inadequate length of the stabilizing polymer. Consider using a PEG derivative with a higher molecular weight to provide a more effective steric barrier.

Data Presentation

Table 1: Effect of pH on Zeta Potential and Particle Size of Amine-Functionalized Nanoparticles (Illustrative Data)

pHAverage Zeta Potential (mV)Average Particle Size (nm)Stability
3.0+35150Stable
4.0+30160Stable
5.0+25180Stable
6.0+15250Moderately Stable
7.0+5>500 (Aggregated)Unstable
8.0-5>500 (Aggregated)Unstable
9.0-15300Moderately Stable
10.0-25200Stable

Note: This table presents illustrative data based on the expected behavior of amine-functionalized nanoparticles. Actual values for your specific Am-β-CD nanoparticles may vary.

Table 2: Effect of Ionic Strength (NaCl Concentration) on Zeta Potential and Particle Size of Amine-Functionalized Nanoparticles at pH 4.5 (Illustrative Data)

NaCl Concentration (mM)Average Zeta Potential (mV)Average Particle Size (nm)Stability
1+30160Stable
10+20200Moderately Stable
50+10400Prone to Aggregation
100+2>600 (Aggregated)Unstable
200-2>800 (Aggregated)Unstable

Note: This table presents illustrative data. The critical salt concentration for aggregation will depend on the specific characteristics of your nanoparticles.

Experimental Protocols

Protocol 1: Synthesis of Am-β-CD Nanoparticles via Nanoprecipitation

Materials:

  • This compound (Am-β-CD)

  • Suitable organic solvent (e.g., acetone, ethanol)

  • Deionized water

  • pH meter

  • Magnetic stirrer

Methodology:

  • Dissolve a specific amount of Am-β-CD in deionized water to create an aqueous solution. Adjust the pH to 4.5 using a dilute acid (e.g., 0.1 M HCl).

  • In a separate container, prepare the organic solvent.

  • While vigorously stirring the aqueous Am-β-CD solution, add the organic solvent dropwise. The ratio of the organic solvent to the aqueous phase is a critical parameter to optimize (e.g., 1:1 to 5:1 v/v).

  • The addition of the non-solvent will cause the Am-β-CD to precipitate out of the solution, forming nanoparticles.

  • Continue stirring for a defined period (e.g., 1-2 hours) to allow for nanoparticle stabilization.

  • Remove the organic solvent using a rotary evaporator.

  • Purify the nanoparticle suspension by centrifugation and resuspension in a low ionic strength buffer at pH 4.5, or by dialysis against the same buffer.

Protocol 2: PEGylation of Am-β-CD Nanoparticles for Enhanced Stability

Materials:

  • Am-β-CD nanoparticles

  • NHS-PEG (N-Hydroxysuccinimide-activated Polyethylene Glycol)

  • Reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Quenching solution (e.g., Tris buffer or glycine)

  • Dialysis membrane

Methodology:

  • Disperse the purified Am-β-CD nanoparticles in the reaction buffer (e.g., PBS, pH 7.4).

  • Dissolve the NHS-PEG in the same reaction buffer.

  • Add the NHS-PEG solution to the nanoparticle suspension. The molar ratio of NHS-PEG to the amino groups on the nanoparticles is a key parameter to optimize for desired PEG density.

  • Allow the reaction to proceed for a specific time (e.g., 2-4 hours) at room temperature with gentle stirring.

  • Quench the reaction by adding a quenching solution to consume any unreacted NHS-PEG.

  • Purify the PEGylated nanoparticles by dialysis against deionized water or a suitable storage buffer to remove excess PEG and byproducts.

Visualizations

AggregationVsStabilization cluster_forces Interparticle Forces cluster_outcome Nanoparticle State Attractive Attractive Forces (van der Waals) Aggregation Aggregation Attractive->Aggregation Dominant Repulsive Repulsive Forces (Electrostatic/Steric) Stable Dispersion Stable Dispersion Repulsive->Stable Dispersion Dominant

Caption: Balance of forces determining nanoparticle stability.

TroubleshootingWorkflow start Nanoparticle Aggregation Observed check_ph Is pH optimal for high surface charge? start->check_ph check_ionic_strength Is ionic strength low? check_ph->check_ionic_strength Yes adjust_ph Adjust pH to optimal range (e.g., 4-6) check_ph->adjust_ph No check_steric_hindrance Is steric stabilization sufficient? check_ionic_strength->check_steric_hindrance Yes reduce_salt Use low ionic strength buffers or deionized water check_ionic_strength->reduce_salt No increase_peg Increase PEG density or molecular weight check_steric_hindrance->increase_peg No stable_nanoparticles Stable Nanoparticle Dispersion check_steric_hindrance->stable_nanoparticles Yes adjust_ph->start reduce_salt->start increase_peg->start

Caption: Troubleshooting workflow for nanoparticle aggregation.

Caption: Mechanisms of nanoparticle stabilization.

Technical Support Center: Analytical Methods for Detecting Impurities in Aminated Cyclodextrins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of aminated cyclodextrins. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on analytical methodologies and to assist in troubleshooting common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in aminated cyclodextrins?

A1: Impurities in aminated cyclodextrins typically arise from the multi-step synthesis process. The most common synthetic route involves tosylation of the parent cyclodextrin (B1172386), followed by azidation and subsequent reduction to the amine.[1] Therefore, potential impurities include:

  • Unreacted starting materials: Native cyclodextrin (e.g., β-cyclodextrin), mono-tosylated cyclodextrin, and mono-azido-cyclodextrin.[2]

  • Over-reacted byproducts: Di- or poly-substituted cyclodextrins (e.g., di-tosylated or di-aminated species).

  • Side-products: Hydrolysis products of the tosylated intermediate, leading to the reformation of the native cyclodextrin.[2]

  • Residual reagents and solvents: Reagents used in the synthesis such as p-toluenesulfonyl chloride, sodium azide (B81097), triphenylphosphine (B44618) (and its oxide), as well as solvents like pyridine (B92270) or DMF.[2][3]

Q2: Which analytical techniques are most suitable for detecting these impurities?

A2: A combination of chromatographic and spectroscopic techniques is generally recommended for a comprehensive impurity profile:

  • High-Performance Liquid Chromatography (HPLC): Particularly with universal detectors like Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Refractive Index (RI) detector, as aminated cyclodextrins lack a strong UV chromophore.[4][5] Hydrophilic Interaction Liquid Chromatography (HILIC) and mixed-mode chromatography are often effective separation modes.[4][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful for structural confirmation of the aminated cyclodextrin and for identifying and quantifying impurities with distinct chemical shifts.[7] Quantitative NMR (qNMR) can be a valuable tool for purity assessment.[8][9]

  • Mass Spectrometry (MS): Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) MS are used to confirm the molecular weight of the desired product and to detect impurities with different masses.[10][11] LC-MS combines the separation power of HPLC with the identification capabilities of MS.[10]

  • Thin-Layer Chromatography (TLC): A rapid and cost-effective technique for monitoring the progress of the synthesis and for preliminary purity assessment.[12]

  • Capillary Electrophoresis (CE): A high-resolution technique that can be particularly useful for separating ionic and isomeric impurities.[7]

Q3: How can I quantify the level of impurities in my aminated cyclodextrin sample?

A3: Quantitative analysis of impurities can be achieved using:

  • HPLC with a suitable detector: Using an external standard of the impurity if available. If a standard is not available, the principle of universal response for detectors like CAD can be used for an estimation of the relative concentration, assuming similar response factors for the main component and the impurity.

  • Quantitative NMR (qNMR): This is an excellent method for purity determination without the need for a specific impurity standard.[8][9] By integrating the signals of the aminated cyclodextrin and the impurity, and comparing them to an internal standard of known concentration, the amount of the impurity can be accurately determined.

Troubleshooting Guides

HPLC Analysis

Issue 1: Poor peak shape (tailing or fronting) for the aminated cyclodextrin peak.

  • Possible Cause A: Secondary interactions with the stationary phase. Aminated cyclodextrins are basic compounds and can interact with residual silanols on silica-based columns, leading to peak tailing.

    • Troubleshooting Tip:

      • Use a base-deactivated column or a column with a different stationary phase chemistry (e.g., polymer-based).

      • Add a competitive base, such as triethylamine (B128534) (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to block the active sites on the stationary phase.

      • Adjust the mobile phase pH to suppress the ionization of the amino group.

  • Possible Cause B: Column overload. Injecting too much sample can lead to peak fronting.

    • Troubleshooting Tip: Reduce the injection volume or the sample concentration.

  • Possible Cause C: Inappropriate mobile phase. The choice of organic solvent and buffer can significantly impact peak shape.

    • Troubleshooting Tip: Experiment with different organic solvents (e.g., acetonitrile (B52724) vs. methanol) and buffer systems. For HILIC methods, ensure the mobile phase has a high organic content (>80% acetonitrile) to achieve good retention and peak shape.[4]

Issue 2: Inadequate retention of the aminated cyclodextrin on a reversed-phase (e.g., C18) column.

  • Possible Cause: Aminated cyclodextrins are highly polar and may elute in the void volume on traditional reversed-phase columns.

    • Troubleshooting Tip:

      • Switch to a Hydrophilic Interaction Liquid Chromatography (HILIC) column. HILIC is specifically designed for the retention of polar compounds.[4]

      • Consider using an amino-based column, which can provide good retention for polar analytes like cyclodextrins.[13]

      • Explore mixed-mode chromatography columns that offer both reversed-phase and ion-exchange retention mechanisms.[6]

      • Investigate ion-pair chromatography by adding an ion-pairing reagent to the mobile phase to enhance retention on a reversed-phase column.

NMR Analysis

Issue 1: Overlapping signals in the 1H NMR spectrum, making impurity identification difficult.

  • Possible Cause: The glucose protons of the cyclodextrin backbone create a complex and crowded region in the 1H NMR spectrum.

    • Troubleshooting Tip:

      • Acquire 2D NMR spectra, such as COSY and HSQC, to help in assigning the signals and resolving overlaps.

      • Look for unique signals that are characteristic of the impurities. For example, the tosyl group in the tosylated intermediate will have distinct aromatic protons. The azido (B1232118) intermediate will show a characteristic shift for the proton at the C6 position.

      • Vary the solvent or the temperature to induce chemical shift changes that may resolve overlapping signals.

Issue 2: Difficulty in obtaining a good baseline for quantitative NMR (qNMR).

  • Possible Cause: Incomplete relaxation of the protons between scans can lead to an uneven baseline.

    • Troubleshooting Tip:

      • Ensure a sufficient relaxation delay (D1) is used in the NMR acquisition parameters. This is typically set to 5 times the longest T1 relaxation time of the protons being quantified.

      • Use a baseline correction function in the NMR processing software.

Data Presentation

The following table summarizes potential impurities in the synthesis of mono-6-amino-6-deoxy-β-cyclodextrin and the recommended analytical techniques for their detection.

Impurity/ByproductChemical StructureOriginRecommended Analytical Technique(s)
Native β-Cyclodextrin Cyclic oligosaccharide of 7 glucose unitsUnreacted starting materialHPLC-RI/CAD/ELSD, TLC, HPAE-PAD
Mono-6-tosyl-β-cyclodextrin β-Cyclodextrin with a tosyl group at one C6 positionSynthetic intermediateHPLC-UV/MS, NMR, TLC
Mono-6-azido-β-cyclodextrin β-Cyclodextrin with an azide group at one C6 positionSynthetic intermediateHPLC-RI/CAD/ELSD, NMR, TLC, IR
Di-tosylated β-cyclodextrins β-Cyclodextrin with two tosyl groupsOver-reaction during tosylationHPLC-MS, MS
Triphenylphosphine Oxide (C6H5)3POByproduct of the Staudinger reductionHPLC-UV
p-Toluenesulfonic acid CH3C6H4SO3HByproduct/residual from tosylationIon Chromatography, HPLC-UV

Experimental Protocols

Protocol 1: General HPLC-CAD Method for Aminated Cyclodextrin Analysis

This protocol provides a starting point for the analysis of aminated cyclodextrins and their polar impurities.

  • Column: HILIC column (e.g., Zwitterionic, Amide, or Diol phase), 150 mm x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 100 mM Ammonium Formate, pH 3.0

  • Mobile Phase B: Acetonitrile

  • Gradient: 95% B to 70% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detector: Charged Aerosol Detector (CAD)

Protocol 2: TLC Method for Monitoring Amination Reaction

This method can be used to qualitatively track the conversion of the azido-cyclodextrin to the aminated product.

  • Stationary Phase: Silica gel 60 F254 plates

  • Mobile Phase: A mixture of aqueous ammonia, an organic solvent like acetonitrile or 1-propanol, and water. A typical starting ratio could be 1-Propanol:Water:Ethyl Acetate:Ammonia (e.g., 6:3:1:1 v/v/v/v).[12]

  • Visualization: Staining with a solution of ninhydrin (B49086) (for the amine) followed by gentle heating, and/or charring with a sulfuric acid solution to visualize all spots. The aminated product should show a positive result with ninhydrin, while the starting materials will not.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Aminated Cyclodextrin cluster_analysis Analytical Workflow for Impurity Profiling start Native Cyclodextrin tosylation Tosylation start->tosylation TsCl, Pyridine azidation Azidation tosylation->azidation NaN3, DMF reduction Reduction azidation->reduction PPh3, H2O end Aminated Cyclodextrin reduction->end sample Crude Aminated Cyclodextrin Sample tlc TLC Analysis (Reaction Monitoring) sample->tlc hplc HPLC-CAD/ELSD/MS (Separation & Quantification) sample->hplc nmr NMR Spectroscopy (Structural ID & qNMR) hplc->nmr ms Mass Spectrometry (Molecular Weight Confirmation) hplc->ms

Caption: Workflow for the synthesis and impurity analysis of aminated cyclodextrins.

troubleshooting_hplc start Poor Peak Shape in HPLC? tailing Peak Tailing? start->tailing Yes no_retention No/Poor Retention? start->no_retention No fronting Peak Fronting? tailing->fronting No cause_tailing Secondary Interactions (Silanol Activity) tailing->cause_tailing Yes cause_fronting Column Overload fronting->cause_fronting Yes cause_retention Analyte is Too Polar for RP Column no_retention->cause_retention Yes solution_tailing Use Base-Deactivated Column Add TEA to Mobile Phase Adjust pH cause_tailing->solution_tailing end Improved Chromatography solution_tailing->end solution_fronting Reduce Injection Volume or Sample Concentration cause_fronting->solution_fronting solution_fronting->end solution_retention Use HILIC Column Use Amino Column Use Mixed-Mode Column cause_retention->solution_retention solution_retention->end

Caption: Troubleshooting guide for common HPLC issues with aminated cyclodextrins.

References

Technical Support Center: Scaling Up Mono-(6-Amino-6-deoxy)-Beta-cyclodextrin Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for scaling up the production of Mono-(6-Amino-6-deoxy)-Beta-cyclodextrin.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the multi-step synthesis and purification process.

Synthesis: Tosylation Step

Question: I am getting a low yield of Mono-(6-O-p-toluenesulfonyl)-β-cyclodextrin (Ts-β-CD). What are the potential causes and solutions?

Answer: Low yields in the monotosylation step are a common challenge when scaling up. The primary reasons often involve reaction conditions and purification methods.

  • Potential Causes:

    • Suboptimal Reagent Stoichiometry: Using an incorrect ratio of p-toluenesulfonyl chloride (TsCl) to β-cyclodextrin can lead to incomplete reaction or the formation of multiple byproducts.

    • Inefficient Mixing: In heterogeneous reaction mixtures (e.g., aqueous solutions), poor mixing can limit the interaction between the poorly soluble β-cyclodextrin and the tosylating agent.[1]

    • Incorrect Temperature or pH: The reaction is sensitive to temperature and basic conditions, which influence both the reaction rate and the stability of the product.

    • Inadequate Purification: The crude product is typically a mixture of the desired monotosylated product, unreacted β-cyclodextrin, and over-tosylated byproducts.[2] Simple precipitation may not be sufficient for isolation, leading to an apparent low yield of the pure compound.

  • Solutions:

    • Optimize Reagent Ratio: Carefully control the molar ratio of TsCl to β-cyclodextrin. While limiting the reagent is necessary to favor mono-substitution, too little will result in a low conversion rate.

    • Improve Mixing: For larger scale reactions, ensure vigorous and efficient mechanical stirring to maintain a homogenous suspension.

    • Control Reaction Conditions: Maintain the recommended temperature and pH throughout the reaction. Using an aqueous solution with a suitable base (e.g., NaOH) is a common method.

    • Refine Purification Strategy: Recrystallization is mandatory to obtain pure Ts-β-CD.[2] Crystallization from a 50% methanol/water mixture has been shown to be effective for purifying the crude product.[2] Relying solely on precipitation will yield an impure product.[2]

Question: My final tosylated product is contaminated with di- and tri-tosylated byproducts. How can I improve the selectivity for mono-substitution?

Answer: Achieving high selectivity for mono-substitution is a key challenge due to the similar reactivity of the hydroxyl groups on the cyclodextrin (B1172386) molecule.[3]

  • Potential Causes:

    • Excess Tosylating Agent: Using too much TsCl increases the likelihood of multiple hydroxyl groups being tosylated.

    • Prolonged Reaction Time: In solvents like pyridine, over-tosylated products can become dominant after just one hour of reaction time.[1]

    • High Reaction Concentration: Higher concentrations can sometimes favor polysubstitution.

  • Solutions:

    • Limit the Tosylating Agent: Use a carefully controlled, slightly stoichiometric, or sub-stoichiometric amount of TsCl relative to β-cyclodextrin.

    • Monitor Reaction Time: Track the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to stop it once the optimal conversion to the mono-substituted product is achieved, before significant over-substitution occurs.

    • Use Sterically Hindered Reagents: Alternative, bulkier sulfonyl chloride reagents, such as 2-naphthalenesulfonyl chloride, can be used to provide higher yields for monosubstituted compounds by preventing the approach of a second reagent molecule.[3]

    • Optimize Purification: While prevention is key, purification methods like column chromatography (difficult to scale) or selective recrystallization are essential to remove polysubstituted impurities.[1]

Synthesis: Azidation & Reduction Steps

Question: The conversion of Ts-β-CD to Mono-(6-azido-6-deoxy)-β-cyclodextrin is incomplete. What can I do?

Answer: Incomplete conversion in the azidation step can be a bottleneck, often related to solvent choice and reaction conditions.

  • Potential Causes:

    • Solvent Issues: While water is a desirable solvent due to its low cost and non-toxicity, it can lead to partial hydrolysis of the p-toluenesulfonyl group, creating native β-cyclodextrin as a contaminant.[3]

    • Insufficient Temperature or Time: The nucleophilic substitution requires sufficient thermal energy and time to proceed to completion.

    • Poor Reagent Solubility: The solubility of both Ts-β-CD and sodium azide (B81097) in the reaction medium is critical.

  • Solutions:

    • Select an Appropriate Solvent: N,N-dimethylformamide (DMF) is commonly used and results in high yields for the azide substitution.[4] Using a combination of water and DMF is also a viable strategy.[3]

    • Optimize Reaction Conditions: Increase the reaction temperature (typically elevated temperatures are required) and ensure a sufficient reaction time, monitoring progress via TLC or HPLC.[3]

    • Ensure Reagent Equivalents: Use a sufficient excess of sodium azide to drive the reaction to completion.

Question: I am having difficulty purifying the final amino-β-cyclodextrin after the Staudinger reduction due to triphenylphosphine (B44618) oxide contamination. How can I remove it?

Answer: The removal of triphenylphosphine oxide (Ph₃PO) is a well-known issue in Staudinger reductions, as the byproduct can form complexes with β-cyclodextrin, making it difficult to separate.[4]

  • Potential Causes:

    • Complex Formation: Ph₃PO, the byproduct of the reduction using triphenylphosphine (Ph₃P), forms a stable inclusion complex with the cyclodextrin cavity.

    • Co-precipitation: The byproduct may co-precipitate with the desired amino-cyclodextrin product during workup.

  • Solutions:

    • Precipitation/Washing: After the reaction, the product is often precipitated and washed extensively with a solvent in which the product has low solubility but the Ph₃PO is soluble, such as acetone (B3395972).[5]

    • Alternative Reduction Methods: To avoid this specific byproduct, consider alternative reduction methods. The most common alternative is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. This method is often preferred in larger-scale syntheses because the only byproduct is nitrogen gas, simplifying purification.[4]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the synthesis from grams to kilograms? A1: The main challenges include:

  • Solubility: The poor solubility of β-cyclodextrin and its derivatives in many common organic solvents presents a significant hurdle, often requiring large solvent volumes or specialized solvent systems.[1]

  • Purification: Moving from laboratory-scale chromatography to industrial-scale purification is often not economically feasible. Developing scalable purification methods like recrystallization is critical but challenging.[1][6]

  • Reaction Control: Maintaining homogenous temperature and efficient mixing in large reactors is more difficult and critical for consistent product quality.

  • Byproduct Removal: Isolating the final product from unreacted starting materials, oversubstituted species, and reaction byproducts becomes more complex at a larger scale.[6]

  • Batch-to-Batch Variability: Ensuring consistency across large batches requires stringent process control.[6]

Q2: Are there advantages to using a continuous flow system for this synthesis? A2: Yes, continuous flow chemistry offers several significant advantages for this process:

  • Enhanced Safety: It allows for the use of hazardous reagents like azides in smaller volumes at any given time, reducing risk.

  • Improved Control: Precise control over reaction parameters like temperature, pressure, and residence time leads to better selectivity and higher yields.[7]

  • Increased Speed and Efficiency: Flow systems can be significantly faster than traditional batch processes.[4] For instance, the azidation and reduction steps can be coupled into a single, efficient flow system.[4][8]

  • Easier Scale-Up: Scaling up is often achieved by running the system for longer periods ("scaling out") rather than using larger, more complex reactors.

Q3: What are the critical safety precautions when handling sodium azide for the azidation step at scale? A3: Sodium azide is acutely toxic and can form explosive heavy metal azides. Strict safety protocols are mandatory:

  • Handling: Always handle in a well-ventilated area (e.g., fume hood) using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Avoid Contact with Metals: Do not allow sodium azide to come into contact with heavy metals (e.g., lead, copper, brass) or acid, as this can form highly explosive compounds or toxic hydrazoic acid gas. Use glass or Teflon equipment.

  • Quenching: Any excess azide must be carefully quenched before disposal using a suitable reagent like sodium nitrite (B80452) under acidic conditions.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.

Q4: How can I avoid using column chromatography for purification when scaling up? A4: The most effective alternative to chromatography at scale is recrystallization . The key is to develop a robust crystallization process:

  • Solvent Screening: Identify a solvent or solvent system where the desired mono-substituted product has significantly different solubility from the impurities (starting material, over-substituted byproducts) at different temperatures. For Ts-β-CD, a methanol/water mixture is effective.[2]

  • Controlled Cooling: Implement a controlled cooling profile to promote the growth of pure crystals.

  • Seeding: Use a small amount of pure product as seed crystals to initiate crystallization and improve crystal quality.

  • Washing: Thoroughly wash the isolated crystals with a cold solvent in which the impurities are soluble to remove any surface contaminants.

Experimental Protocols & Data

The synthesis of this compound is typically a three-step process starting from native β-cyclodextrin.[7][9]

Step 1: Mono-(6-O-p-toluenesulfonyl)-β-cyclodextrin (Ts-β-CD) This protocol is based on a heterogeneous aqueous method.

  • Dissolve β-cyclodextrin in an aqueous sodium hydroxide (B78521) (NaOH) solution in a suitable reactor.

  • Cool the solution in an ice bath.

  • Slowly add a solution of p-toluenesulfonyl chloride (TsCl) in a minimal amount of a suitable organic solvent (e.g., acetonitrile) while stirring vigorously.

  • Continue stirring for several hours, allowing the reaction to proceed while monitoring via TLC.

  • Neutralize the reaction mixture with an appropriate acid (e.g., HCl).

  • Collect the resulting precipitate by filtration. This is the crude product.

  • Purify the crude product by recrystallizing from a 50% methanol/water solution to yield pure Ts-β-CD.[2]

Step 2: Mono-(6-azido-6-deoxy)-β-cyclodextrin (N₃-β-CD)

  • Dissolve the purified Ts-β-CD in N,N-dimethylformamide (DMF).[3]

  • Add an excess of sodium azide (NaN₃) to the solution.

  • Heat the reaction mixture at an elevated temperature (e.g., 60-80 °C) with stirring for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and precipitate the product by pouring it into a large volume of a non-solvent like acetone or water.

  • Collect the precipitate by filtration, wash thoroughly, and dry under vacuum.

Step 3: Mono-(6-Amino-6-deoxy)-β-cyclodextrin (NH₂-β-CD) This protocol uses the Staudinger reduction.

  • Dissolve the N₃-β-CD intermediate in anhydrous DMF.[5]

  • Add triphenylphosphine (Ph₃P) to the solution and stir at room temperature for several hours.

  • Add a small amount of water or aqueous ammonia (B1221849) to hydrolyze the intermediate phosphazene and heat the mixture (e.g., 60-90 °C) for a few hours.[5]

  • Cool the solution and precipitate the final product by adding it to a large volume of acetone.

  • Collect the solid by filtration and wash extensively with acetone to remove the triphenylphosphine oxide byproduct.[5]

  • Dry the final product under vacuum.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields, comparing traditional batch methods with emerging continuous flow approaches.

Parameter Batch Synthesis Continuous Flow Synthesis Reference(s)
Step 1: Tosylation
SolventPyridine or Aqueous NaOHH₂O/THF or H₂O/MeCN[1][4]
Typical Yield (Pure)~30% (after recrystallization)Up to 24% conversion (optimized)[1][4]
Reaction TimeSeveral hours3-5 minutes (residence time)[4]
Step 2: Azidation
SolventDMFDMF[3][4]
Typical YieldHigh (>90%)>99% conversion[4]
Reaction TimeSeveral hours~10 minutes (residence time)[4]
Step 3: Reduction
MethodStaudinger (Ph₃P) or Catalytic Hydrogenation (Pd/C)Catalytic Hydrogenation (H-Cube®)[4][5]
Typical YieldHigh (~89-95%)>99% conversion[4][5]
Purification NoteRequires extensive washing to remove Ph₃POOnly gaseous N₂ byproduct[4]

Visualizations

Experimental & Logical Workflows

G cluster_0 Step 1: Tosylation cluster_1 Step 2: Azidation cluster_2 Step 3: Reduction start β-Cyclodextrin proc1 React with p-toluenesulfonyl chloride (TsCl) in base start->proc1 prod1 Crude Ts-β-CD Mixture proc1->prod1 pur1 Recrystallization (e.g., 50% MeOH/H₂O) prod1->pur1 int1 Pure Ts-β-CD pur1->int1 proc2 React with Sodium Azide (NaN₃) in DMF int1->proc2 int2 N₃-β-CD proc2->int2 proc3 Staudinger Reduction (Ph₃P) or Catalytic Hydrogenation int2->proc3 prod3 Crude NH₂-β-CD proc3->prod3 pur3 Precipitation & Washing (e.g., Acetone) prod3->pur3 final Pure Mono-(6-Amino-6-deoxy) -Beta-cyclodextrin pur3->final

Caption: Workflow for the three-step batch synthesis of Amino-β-cyclodextrin.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Corrective Actions problem Low Yield or Purity of Ts-β-CD cause1 Impure Crude Product (Precipitation Only) problem->cause1 cause2 Oversubstitution problem->cause2 cause3 Incomplete Reaction problem->cause3 sol1 Implement Recrystallization Step cause1->sol1 sol2 Reduce TsCl Ratio & Monitor Reaction Time cause2->sol2 sol3 Optimize Mixing & Verify Stoichiometry cause3->sol3

References

avoiding phase separation in cyclodextrin-based drug formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for avoiding phase separation in cyclodextrin-based drug formulations.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the formulation of drug-cyclodextrin complexes.

Issue 1: Cloudiness or precipitation in the cyclodextrin (B1172386) solution before adding the drug.

  • Question: Why is my cyclodextrin solution cloudy or precipitating upon storage, even without the drug?

  • Answer: This is often due to the self-aggregation of cyclodextrin molecules, particularly common with native cyclodextrins like β-cyclodextrin due to its limited aqueous solubility. Strong intramolecular hydrogen bonding makes the β-cyclodextrin molecule rigid and less available to interact with water, leading to the formation of aggregates.

    Troubleshooting Steps:

    • Select a More Soluble Cyclodextrin: Switch to a modified cyclodextrin such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl Ether-β-cyclodextrin (SBE-β-CD), which have significantly higher aqueous solubility.

    • Adjust Temperature: Gently warming the solution can help redissolve the aggregates. However, be cautious as temperature changes can also affect the stability of the final drug-cyclodextrin complex.

    • Control Concentration: Ensure you are working with cyclodextrin concentrations below the critical aggregation concentration (CAC).

    • pH Adjustment: For some cyclodextrins, increasing the pH to above 12.5 can ionize the hydroxyl groups, leading to electrostatic repulsion that breaks up aggregates. However, this is often not a viable option for pharmaceutical formulations due to potential drug degradation.

Issue 2: Precipitation or phase separation after adding the drug to the cyclodextrin solution.

  • Question: My drug-cyclodextrin complex precipitates out of solution. What are the likely causes and how can I resolve this?

  • Answer: Precipitation of the drug-cyclodextrin complex typically indicates that the solubility limit of the complex has been exceeded. This is a common observation for complexes that exhibit a Bs-type phase solubility diagram, where the complex itself has limited aqueous solubility.

    Troubleshooting Workflow:

    G Troubleshooting Precipitation of Drug-CD Complex A Precipitation Observed in Drug-CD Formulation B Conduct Phase Solubility Study A->B C Analyze Phase Solubility Diagram B->C D AL-Type Diagram: Linear Increase in Solubility C->D Soluble Complex E Bs-Type Diagram: Precipitation of Complex C->E Insoluble Complex F Increase CD Concentration (within limits) D->F G Decrease Drug or CD Concentration E->G H Select a More Soluble CD (e.g., HP-β-CD, SBE-β-CD) E->H I Add Water-Soluble Polymer (e.g., HPMC, PVP) E->I J Add a Co-solvent (e.g., ethanol (B145695), propylene (B89431) glycol) E->J K Adjust pH to Favor Ionization of Drug (if applicable) E->K L Optimize Temperature E->L M Stable Formulation Achieved F->M G->M H->M I->M J->M K->M L->M

    Caption: Troubleshooting workflow for precipitation in drug-cyclodextrin formulations.

    Detailed Solutions for Bs-Type Behavior:

    • Optimize Concentrations: Reduce the concentration of the drug or cyclodextrin to stay below the solubility limit of the complex.

    • Use Modified Cyclodextrins: Employing HP-β-CD or SBE-β-CD can prevent the precipitation of the complex due to their higher aqueous solubility.

    • Incorporate a Third Component (Ternary Complexes):

      • Water-Soluble Polymers: Adding polymers like hydroxypropyl methylcellulose (B11928114) (HPMC) or polyvinylpyrrolidone (B124986) (PVP) can increase the stability constant of the drug-cyclodextrin complex and prevent precipitation. A synergistic effect is often observed where the drug's solubility is greater than the sum of what can be achieved with the polymer or cyclodextrin alone. The maximum effect is typically seen at low polymer concentrations (0.1% to 1% w/v).

      • Co-solvents: The addition of co-solvents like ethanol or propylene glycol can help solubilize the drug-cyclodextrin complex. However, high concentrations of co-solvents can sometimes destabilize the complex by competing with the drug for the cyclodextrin cavity.

    • pH Adjustment: For ionizable drugs, adjusting the pH of the formulation can increase the drug's solubility and potentially prevent precipitation. However, it's important to note that the ionized form of a drug may have a lower binding affinity for the cyclodextrin cavity.

Data Presentation

Table 1: Aqueous Solubility of Common Cyclodextrins

CyclodextrinMolecular Weight ( g/mol )Aqueous Solubility at 25°C ( g/100 mL)
α-Cyclodextrin (α-CD)97214.5
β-Cyclodextrin (β-CD)11351.85
γ-Cyclodextrin (γ-CD)129723.2
Hydroxypropyl-β-CD (HP-β-CD)~1380> 60
Sulfobutyl Ether-β-CD (SBE-β-CD)~2163> 70

Table 2: Comparison of Stability Constants (Kc) for Various Drug-Cyclodextrin Complexes (M-1)

Drugβ-CDHP-β-CDSBE-β-CD
Carbamazepine9604,50011,000
Piroxicam2103501,200
Itraconazole-2.0 x 1045.0 x 105
Dexamethasone53012,5002,500
Nifedipine1,2301,5408,700

Note: Stability constants can vary depending on the experimental conditions (e.g., pH, temperature, method of determination).

Experimental Protocols

1. Phase Solubility Study

This method is fundamental for determining the stoichiometry and apparent stability constant (Kc) of a drug-cyclodextrin complex.

  • Objective: To determine the effect of cyclodextrin on the solubility of a drug.

  • Materials:

    • Drug substance

    • Cyclodextrin (e.g., β-CD, HP-β-CD)

    • Aqueous buffer of desired pH

    • Vials with screw caps

    • Shaking incubator or water bath

    • Filtration system (e.g., 0.45 µm syringe filters)

    • Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)

  • Procedure:

    • Prepare a series of cyclodextrin solutions of increasing concentrations in the selected aqueous buffer.

    • Add an excess amount of the drug to each vial containing the cyclodextrin solutions.

    • Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C).

    • Agitate the vials for a sufficient time to reach equilibrium (typically 24-72 hours).

    • After reaching equilibrium, withdraw samples from each vial and immediately filter them to remove the undissolved drug.

    • Dilute the filtered samples appropriately and analyze the drug concentration using a validated analytical method.

    • Plot the total drug concentration (y-axis) against the cyclodextrin concentration (x-axis) to generate a phase solubility diagram.

  • Data Analysis:

    • AL-type diagram (linear increase): Indicates the formation of a soluble complex. The stability constant (Kc) for a 1:1 complex can be calculated using the following equation: Kc = slope / (S0 * (1 - slope)) where S0 is the intrinsic solubility of the drug in the absence of cyclodextrin (the y-intercept).

    • Bs-type diagram (initial rise followed by a plateau or decrease): Suggests the formation of a complex with limited solubility.

2. Differential Scanning Calorimetry (DSC)

DSC is used to investigate the solid-state interactions between the drug and cyclodextrin.

  • Objective: To confirm the formation of an inclusion complex by observing changes in the thermal properties of the components.

  • Procedure:

    • Accurately weigh 3-5 mg of the sample (pure drug, pure cyclodextrin, their physical mixture, and the prepared complex) into an aluminum DSC pan.

    • Seal the pan hermetically. An empty sealed pan is used as a reference.

    • Place the sample and reference pans in the DSC cell.

    • Heat the samples at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 30°C to 300°C) under a nitrogen purge.

  • Interpretation: The disappearance or significant shift of the drug's melting endotherm in the thermogram of the inclusion complex, compared to the physical mixture, is strong evidence of complex formation. This indicates that the drug is no longer present in its crystalline form but is encapsulated within the cyclodextrin cavity.[1]

3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy helps to confirm complex formation by detecting changes in the vibrational modes of the drug molecule upon inclusion.

  • Objective: To identify interactions between the drug and cyclodextrin in the solid state.

  • Procedure:

    • Prepare pellets by mixing 1-2 mg of the sample (pure drug, pure cyclodextrin, physical mixture, or complex) with ~200 mg of potassium bromide (KBr) and compressing the mixture.

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Record the FTIR spectra for all samples over a suitable wavenumber range (e.g., 4000-400 cm-1).

  • Interpretation: The formation of an inclusion complex is indicated by changes in the drug's characteristic absorption bands, such as shifting to a different wavenumber, a decrease in intensity, or the disappearance of peaks. These changes suggest that the corresponding functional groups of the drug are shielded within the cyclodextrin cavity.[2]

4. Powder X-ray Diffraction (PXRD)

PXRD is used to analyze the crystalline structure of the formulation components.

  • Objective: To differentiate between a physical mixture and a true inclusion complex based on changes in crystallinity.

  • Procedure:

    • Pack the powdered sample (pure drug, pure cyclodextrin, physical mixture, or complex) into a sample holder.

    • Mount the sample holder in the diffractometer.

    • Scan the sample over a specific 2θ range (e.g., 5° to 50°).

  • Interpretation: A crystalline drug will show sharp, characteristic diffraction peaks. In the diffractogram of a true inclusion complex, these peaks will be absent or significantly reduced in intensity, often replaced by a diffuse halo, indicating the drug is in an amorphous or molecularly dispersed state within the cyclodextrin. The physical mixture will typically show a simple superposition of the diffraction patterns of the individual components.

Mandatory Visualizations

G Mechanism of Formulation Stabilizers cluster_0 Bs-Type Formulation (Unstable) cluster_1 Stabilized Formulation A Drug-CD Complex (Limited Solubility) B Aggregation & Precipitation A->B C Drug-CD Complex E Ternary Complex Formation (Drug-CD-Polymer) C->E D Water-Soluble Polymer (e.g., HPMC, PVP) D->E F Steric Hindrance & Increased Solubility E->F G Stable Formulation F->G

Caption: Role of water-soluble polymers in stabilizing drug-cyclodextrin complexes.

References

impact of pH and temperature on Mono-(6-Amino-6-deoxy)-Beta-cyclodextrin complexation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mono-(6-Amino-6-deoxy)-Beta-cyclodextrin (Am-β-CD). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during complexation experiments.

Frequently Asked Questions (FAQs)

Q1: How does pH affect the complexation of this compound (Am-β-CD)?

The primary amine group on Am-β-CD has a pKa value typically in the range of 8.6-8.8. This means that at pH values below this pKa, the amino group will be protonated, carrying a positive charge (-NH3+). This protonation state significantly influences the complexation behavior:

  • At acidic to neutral pH (pH < 8): The Am-β-CD is predominantly in its cationic (protonated) form. This positive charge can enhance the binding of anionic (negatively charged) guest molecules through favorable electrostatic interactions, in addition to the typical hydrophobic and van der Waals interactions within the cyclodextrin (B1172386) cavity. Conversely, the complexation with cationic (positively charged) guest molecules may be weakened due to electrostatic repulsion.

  • At alkaline pH (pH > 9): The Am-β-CD is primarily in its neutral (unprotonated) form. In this state, the complexation is mainly driven by hydrophobic interactions, similar to native β-cyclodextrin. This can be advantageous for the inclusion of neutral or cationic guest molecules where electrostatic repulsion is not a desired factor.

Q2: How does temperature influence the stability of Am-β-CD inclusion complexes?

The effect of temperature on the stability of Am-β-CD complexes is governed by the thermodynamic parameters of the binding event, specifically the enthalpy change (ΔH°) and entropy change (ΔS°).

  • Exothermic Complexation (Negative ΔH°): For many inclusion complexes, the formation is an exothermic process. In such cases, increasing the temperature will decrease the stability constant (K), leading to weaker binding. This is because the system will shift towards the dissociation of the complex to absorb the excess heat, according to Le Chatelier's principle.

  • Endothermic Complexation (Positive ΔH°): In some instances, particularly when the desolvation of the guest and the cyclodextrin cavity is a dominant factor, the complexation can be endothermic. For these complexes, increasing the temperature will increase the stability constant, resulting in stronger binding.

  • Heat Capacity Change (ΔCp): The change in heat capacity upon binding can provide further insight. A negative ΔCp, often observed in cyclodextrin complexation, indicates that the enthalpy of binding becomes more exothermic as the temperature decreases.

Q3: What are the key driving forces for complexation with Am-β-CD?

The formation of inclusion complexes with Am-β-CD is a multifactorial process driven by a combination of forces:

  • Hydrophobic Interactions: The primary driving force for the inclusion of nonpolar guest molecules or nonpolar moieties of guest molecules into the relatively hydrophobic cavity of the cyclodextrin.

  • Van der Waals Forces: These are weak, short-range attractive forces between the guest molecule and the interior surface of the Am-β-CD cavity.

  • Electrostatic Interactions: The protonated amino group of Am-β-CD at acidic to neutral pH can engage in attractive electrostatic interactions with anionic guest molecules, significantly contributing to the stability of the complex.

  • Hydrogen Bonding: Hydrogen bonds can form between the guest molecule and the hydroxyl groups on the rim of the Am-β-CD, or with the amino group itself, further stabilizing the complex.

  • Release of High-Energy Water: Water molecules within the cyclodextrin cavity are in an energetically unfavorable state. Their release into the bulk solvent upon inclusion of a guest molecule is an entropically favorable process that contributes to the overall stability of the complex.

Troubleshooting Guides

Issue 1: Low Stability Constant (K) or Weak Binding Affinity

Potential Cause Troubleshooting Steps
Mismatch between Guest Molecule and Am-β-CD Cavity Size The guest molecule may be too large or too small for optimal inclusion in the β-cyclodextrin cavity. Consider using a different cyclodextrin with a smaller (α-cyclodextrin) or larger (γ-cyclodextrin) cavity.
Unfavorable pH Conditions If your guest molecule is anionic, ensure the pH of your solution is below the pKa of Am-β-CD (around 8.6) to take advantage of favorable electrostatic interactions. If your guest is cationic, consider working at a pH above 9 to avoid electrostatic repulsion.
Inappropriate Temperature For exothermic complexation, a lower experimental temperature will favor stronger binding. Conversely, for endothermic complexation, a higher temperature will be beneficial. Determine the enthalpy of binding (ΔH°) using Isothermal Titration Calorimetry (ITC) to optimize the temperature.
Competitive Binding from Buffer Components Some buffer species can interact with the cyclodextrin cavity, competing with your guest molecule. If weak binding is observed, consider switching to a different buffer system with minimal known interaction with cyclodextrins (e.g., phosphate (B84403) or citrate (B86180) buffers are generally acceptable).

Issue 2: Inconsistent or Irreproducible Experimental Results

Potential Cause Troubleshooting Steps
Inaccurate Concentration of Reactants Precisely determine the concentration of both the Am-β-CD and the guest molecule solutions. For Am-β-CD, which can be hygroscopic, it is advisable to dry the solid under vacuum before preparing solutions and to determine the concentration of the final solution by a suitable analytical method.
pH Fluctuations during the Experiment Ensure that the buffer capacity is sufficient to maintain a constant pH throughout the experiment, especially if the complexation process involves the uptake or release of protons.
Temperature Instability Use a temperature-controlled experimental setup (e.g., a calibrated ITC instrument or a water bath for spectroscopic measurements) to maintain a constant temperature.
Aggregation of Cyclodextrin or Guest Molecule At high concentrations, cyclodextrins and some guest molecules can self-aggregate, which will affect the stoichiometry and thermodynamics of binding. Work within a concentration range where aggregation is minimal. Dynamic light scattering (DLS) can be used to check for aggregation.

Quantitative Data

The following tables summarize thermodynamic data for the complexation of this compound with various guest molecules.

Table 1: Thermodynamic Parameters for the 1:1 Inclusion Complexation of this compound with Various Guests in Aqueous Phosphate Buffer (pH 6.9) at 298.15 K[1][2]

Guest MoleculeK (M⁻¹)ΔG° (kJ mol⁻¹)ΔH° (kJ mol⁻¹)TΔS° (kJ mol⁻¹)
Anionic Guests
(R)-(-)-Mandelate1,200 ± 110-17.6 ± 0.2-25.2 ± 0.5-7.6
(S)-(+)-Mandelate1,500 ± 130-18.1 ± 0.2-26.3 ± 0.6-8.2
(R)-(-)-2-Phenylpropionate3,400 ± 300-20.2 ± 0.2-28.9 ± 0.7-8.7
(S)-(+)-2-Phenylpropionate4,200 ± 350-20.7 ± 0.2-30.1 ± 0.8-9.4
Cationic Guests
(R)-(-)-1-Phenylethylamine180 ± 15-12.9 ± 0.2-19.8 ± 0.4-6.9
(S)-(+)-1-Phenylethylamine210 ± 18-13.3 ± 0.2-20.5 ± 0.5-7.2
Neutral Guests
(R)-(-)-1-Phenylethanol560 ± 50-15.7 ± 0.2-22.1 ± 0.5-6.4
(S)-(+)-1-Phenylethanol630 ± 55-16.0 ± 0.2-22.8 ± 0.6-6.8

Data sourced from Rekharsky, M. V., & Inoue, Y. (2002). Complexation and chiral recognition thermodynamics of 6-amino-6-deoxy-beta-cyclodextrin (B8070268) with anionic, cationic, and neutral chiral guests. Journal of the American Chemical Society, 124(5), 813-826.[1][2]

Experimental Protocols

Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (Kₐ), stoichiometry (n), enthalpy (ΔH°), and entropy (ΔS°) of the interaction between Am-β-CD and a guest molecule.

Methodology:

  • Sample Preparation:

    • Prepare a solution of Am-β-CD (typically 0.1-1 mM) in a suitable buffer (e.g., 50 mM phosphate buffer at the desired pH).

    • Prepare a solution of the guest molecule (typically 1-10 mM, 10-20 times the concentration of Am-β-CD) in the exact same buffer.

    • Degas both solutions for 5-10 minutes to prevent air bubbles.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25 °C).

    • Load the Am-β-CD solution into the sample cell and the guest molecule solution into the injection syringe.

  • Titration:

    • Perform a series of small injections (e.g., 2-10 µL) of the guest solution into the Am-β-CD solution.

    • The instrument measures the heat released or absorbed after each injection.

  • Data Analysis:

    • The raw data (heat pulses) are integrated to obtain the heat change per injection.

    • These values are plotted against the molar ratio of guest to Am-β-CD.

    • The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the stability constant (K) and to elucidate the geometry of the inclusion complex.

Methodology:

  • Sample Preparation:

    • Prepare a series of solutions containing a constant concentration of the guest molecule and varying concentrations of Am-β-CD in a deuterated solvent (e.g., D₂O with a suitable buffer).

    • The pH of the solutions should be carefully controlled.

  • NMR Measurement:

    • Acquire ¹H NMR spectra for each solution.

    • Monitor the chemical shift changes of the protons of both the guest molecule and the Am-β-CD. Protons of the guest that are included in the cyclodextrin cavity will typically show significant upfield or downfield shifts.

  • Data Analysis for Stability Constant:

    • The chemical shift changes (Δδ) are plotted against the concentration of Am-β-CD.

    • The data can be fitted to a non-linear equation (e.g., the Benesi-Hildebrand equation, though modern non-linear fitting is preferred) to determine the stability constant (K).

  • Structural Elucidation:

    • 2D NMR techniques, such as Rotating frame Overhauser Effect Spectroscopy (ROESY), can be used to identify through-space interactions between the protons of the guest and the inner protons of the Am-β-CD cavity (H3 and H5), providing information on the orientation of the guest molecule within the cavity.

Fluorescence Spectroscopy

Objective: To determine the binding constant (K) for fluorescent guest molecules or by using a competitive binding assay.

Methodology (Direct Titration):

  • Sample Preparation:

    • Prepare a solution of the fluorescent guest molecule at a constant concentration in a suitable buffer.

    • Prepare a stock solution of Am-β-CD in the same buffer.

  • Fluorescence Measurement:

    • Record the fluorescence spectrum of the guest molecule solution.

    • Perform a titration by adding small aliquots of the Am-β-CD solution to the guest solution.

    • After each addition, record the fluorescence spectrum. The inclusion of the guest in the less polar cyclodextrin cavity often leads to an enhancement of its fluorescence intensity.

  • Data Analysis:

    • The change in fluorescence intensity is plotted against the concentration of Am-β-CD.

    • The data is fitted to a binding isotherm equation to calculate the binding constant (K).

Visualizations

Experimental_Workflow_ITC cluster_prep Sample Preparation cluster_itc ITC Measurement cluster_analysis Data Analysis Am_CD_Sol Am-β-CD Solution (0.1-1 mM in buffer) Degas Degas Both Solutions Am_CD_Sol->Degas Guest_Sol Guest Solution (1-10 mM in same buffer) Guest_Sol->Degas Load_Sample Load Am-β-CD into Sample Cell Degas->Load_Sample Load_Guest Load Guest into Injection Syringe Degas->Load_Guest Titration Perform Titration (Inject Guest into Am-β-CD) Load_Sample->Titration Load_Guest->Titration Raw_Data Raw Data (Heat Pulses) Titration->Raw_Data Integration Integrate Heat Pulses Raw_Data->Integration Plotting Plot Heat Change vs. Molar Ratio Integration->Plotting Fitting Fit to Binding Model Plotting->Fitting Thermo_Params Thermodynamic Parameters (K, n, ΔH°, ΔS°) Fitting->Thermo_Params

Caption: Workflow for Isothermal Titration Calorimetry (ITC) experiments.

pH_Effect_on_Complexation cluster_ph Effect of pH on Am-β-CD Complexation pH_Scale <–––––––––––––––– pH Scale ––––––––––––––––> Acidic_pH Acidic pH (< 8) Protonated Am-β-CD is Protonated (-NH3+) Cationic Host Acidic_pH->Protonated Alkaline_pH Alkaline pH (> 9) Neutral Am-β-CD is Neutral (-NH2) Neutral Host Alkaline_pH->Neutral Anionic_Guest Anionic Guest (-) Protonated->Anionic_Guest Enhanced Binding (Electrostatic Attraction) Cationic_Guest Cationic Guest (+) Protonated->Cationic_Guest Weakened Binding (Electrostatic Repulsion) Neutral->Anionic_Guest Binding (Hydrophobic) Neutral->Cationic_Guest Binding (Hydrophobic)

Caption: Influence of pH on Am-β-CD complexation with ionic guests.

References

Cyclodextrin Cytotoxicity Reduction: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical strategies, troubleshooting advice, and experimental protocols to mitigate the cytotoxic effects of cyclodextrin (B1172386) derivatives in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing high levels of cell death in my culture after treatment with a cyclodextrin derivative. What is the primary cause?

A1: The most common cause of cytotoxicity, particularly for β-cyclodextrin derivatives, is the extraction of lipids, primarily cholesterol, from the cell's plasma membrane.[1][2][3] This disrupts membrane integrity, leading to increased permeability, leakage of cellular components, and can trigger apoptosis (programmed cell death).[1][3][4] For α-cyclodextrins, which have a smaller cavity, the mechanism involves the extraction of phospholipids, such as phosphatidylcholine, from the membrane.[5] Methylated β-cyclodextrins (like MβCD) are particularly efficient at cholesterol extraction and are therefore often the most cytotoxic.[2][4]

Q2: My experiment requires solubilizing a hydrophobic compound. Which cyclodextrin derivative should I choose to minimize cytotoxicity?

A2: To minimize cytotoxicity, it is highly recommended to choose chemically modified derivatives over native cyclodextrins. The general order of decreasing cytotoxicity is:

Methylated-β-CD > Native β-CD > Hydroxypropyl-β-CD > Sulfobutylether-β-CD (SBE-β-CD)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely considered the safest and least toxic derivatives for cellular and in vivo applications.[6][7][8] They exhibit significantly lower hemolytic activity and nephrotoxicity compared to native β-CD.[8][9]

  • Ionic derivatives , such as SBE-β-CD and carboxymethyl-β-CD, are generally less toxic than neutral methylated derivatives.[2][10]

Q3: How does the degree of substitution (DS) on the cyclodextrin molecule affect its toxicity?

A3: The degree of substitution is a critical factor. For methylated cyclodextrins, a higher number of methyl groups can dramatically increase toxicity.[5] For example, heptakis(2,6-di-O-methyl)-β-CD (DIMEB) and heptakis(2,3,6-tri-O-methyl)-β-CD (TRIMEB) are known to be significantly more cytotoxic than randomly methylated β-CD (RAMEB) with a lower DS.[10] Conversely, for derivatives like HP-β-CD, the presence of hydroxypropyl groups reduces the toxic properties of the parent molecule.[5]

Q4: Can I reduce the cytotoxicity of a specific cyclodextrin derivative like MβCD without changing to a different one?

A4: Yes. The primary strategy is to pre-saturate the cyclodextrin's hydrophobic cavity. Since the toxicity arises from the "empty" cyclodextrin pulling lipids from cell membranes, pre-loading it with your drug of interest to form an inclusion complex can significantly reduce or even abolish its cytotoxic effects.[2] The complexed cyclodextrin is less available to interact with membrane components.[11][12]

Q5: I am seeing significant hemolysis in my blood-based assays. How can I prevent this?

A5: Hemolysis is a common issue with native and methylated cyclodextrins. To prevent it:

  • Switch to a less hemolytic derivative : SBE-β-CD and HP-β-CD are known to be virtually non-hemolytic.[6][8]

  • Use anionic derivatives : Polysulfated or sulfobutylether derivatives not only lack hemolytic activity themselves but can also protect red blood cells from hemolysis induced by other agents.[13][14]

  • Form an inclusion complex : As with general cytotoxicity, complexing the cyclodextrin with your target molecule reduces its interaction with the erythrocyte membrane.[11][12]

Quantitative Cytotoxicity Data

The cytotoxic potential of a cyclodextrin derivative is context-dependent, varying with the cell line, assay type, and exposure time. The following tables summarize 50% inhibitory concentration (IC50) values from various studies to provide a quantitative comparison. Lower IC50 values indicate higher cytotoxicity.

Table 1: Comparative Cytotoxicity (IC50) of β-Cyclodextrin Derivatives on Various Cell Lines

Cyclodextrin Derivative Abbreviation Cell Line Assay IC50 (mM)
Randomly Methylated-β-CD RAMEB A549 MTT 11[1]
Randomly Methylated-β-CD RAMEB Calu-3 MTT 25[1]
Sparingly Methylated-β-CD Crysmeb A549 MTT 31[1]
Hydroxypropyl-β-CD HP-β-CD A549 MTT 56[1]
Hydroxypropyl-β-CD HP-β-CD Caco-2 MTT >200[3]
Hydroxypropyl-β-CD HP-β-CD MCF-7 MTT ~10[1]

| Hydroxypropyl-β-CD | HP-β-CD | MDA-MB-231 | MTT | ~10[1] |

Table 2: Comparative Cytotoxicity (IC50) of α-Cyclodextrin Derivatives on Caco-2 Cells

Cyclodextrin Derivative Abbreviation Assay IC50 (µM) at 72h
Native α-Cyclodextrin α-CD MTT 698[1]
Native α-Cyclodextrin α-CD A-549 322[1]

| Native α-Cyclodextrin | α-CD | Hep-G2 | 382[1] |

Visual Guides & Workflows

The following diagrams illustrate key mechanisms and workflows for managing cyclodextrin cytotoxicity.

G start High Cytotoxicity Observed in Experiment q1 What is the CD derivative? start->q1 is_methyl Methylated (e.g., MβCD) q1->is_methyl High Toxicity Potential is_other Native or Other Derivative q1->is_other Lower Toxicity Potential sol_methyl1 Strategy 1: Reduce Concentration Is the current concentration essential? is_methyl->sol_methyl1 sol_methyl2 Strategy 2: Switch Derivative Change to HP-β-CD or SBE-β-CD sol_methyl1->sol_methyl2 sol_methyl3 Strategy 3: Pre-form Complex Saturate CD with guest molecule before adding to cells sol_methyl2->sol_methyl3 sol_other1 Verify IC50 for specific cell line (see data tables) is_other->sol_other1 sol_other2 Consider switching to a hydroxypropyl or sulfobutylether derivative sol_other1->sol_other2

Caption: Troubleshooting workflow for cyclodextrin-induced cytotoxicity.

G cluster_membrane mbcd Methyl-β-Cyclodextrin (MβCD) disruption Membrane Disruption (Loss of Integrity) mbcd->disruption Extracts Cholesterol membrane Cell Plasma Membrane cholesterol Cholesterol cholesterol->mbcd High Affinity phospholipid Phospholipids leakage Increased Permeability & Leakage of Cytosolic Components disruption->leakage apoptosis Apoptosis Signaling Cascade leakage->apoptosis death Cell Death apoptosis->death

Caption: Mechanism of MβCD-induced cytotoxicity via cholesterol depletion.

G high_tox HIGHEST Cytotoxicity med_tox MODERATE Cytotoxicity high_tox->med_tox Decreasing Toxicity low_tox LOWEST Cytotoxicity med_tox->low_tox Decreasing Toxicity l1 Methylated (MβCD, DIMEB) l2 Native (β-CD, α-CD) l3 Hydroxypropyl (HP-β-CD) Sulfobutylether (SBE-β-CD) Other Ionic Derivatives

Caption: Logical relationship of cyclodextrin derivative types and cytotoxicity.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of viable cells and is commonly used to determine the IC50 of a compound.[1]

Materials:

  • Desired cell line (e.g., A549, Caco-2)

  • 96-well cell culture plates

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Cyclodextrin derivatives to be tested

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Methodology:

  • Cell Seeding: Culture cells to 80-90% confluency. Trypsinize, count, and seed 5x10³ to 1x10⁴ cells per well in a 96-well plate in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[1]

  • Treatment: Prepare serial dilutions of the cyclodextrin derivatives in serum-free medium or PBS. Remove the growth medium from the wells and add 100 µL of the cyclodextrin dilutions. Include a negative control (medium/PBS only) and a positive control (e.g., Triton X-100). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well. Incubate for an additional 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.[1]

  • Solubilization: Carefully remove the medium. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15-20 minutes.[1]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[1]

  • Analysis: Calculate the percentage of cell viability for each treatment relative to the negative control. Plot the cell viability against the logarithm of the cyclodextrin concentration to generate a dose-response curve and determine the IC50 value.[1]

Protocol 2: Hemolysis Assay

This assay quantifies the hemoglobin released from red blood cells (erythrocytes) upon membrane damage, serving as a direct measure of a compound's hemolytic activity.

Materials:

  • Fresh human or animal red blood cells (RBCs)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cyclodextrin derivatives to be tested

  • Positive control: 1% Triton X-100 (for 100% hemolysis)

  • Negative control: PBS (for 0% hemolysis)

  • Centrifuge and microtubes

  • Microplate reader

Methodology:

  • RBC Preparation: Obtain fresh blood and centrifuge to pellet the RBCs. Wash the pellet 3-4 times with cold PBS, centrifuging and discarding the supernatant after each wash, until the supernatant is clear. Resuspend the final RBC pellet in PBS to create a 2-5% (v/v) RBC suspension.

  • Treatment: In microtubes, add the RBC suspension to serial dilutions of the cyclodextrin derivatives prepared in PBS. Also prepare positive and negative control tubes. The final volume should be consistent across all tubes.

  • Incubation: Incubate the tubes at 37°C for a specified time (e.g., 1-2 hours) with gentle shaking.

  • Pelleting: After incubation, centrifuge all tubes to pellet the intact RBCs and cell debris.

  • Data Acquisition: Carefully transfer the supernatant from each tube to a new 96-well plate. Measure the absorbance of the supernatant at ~540 nm (the absorbance peak for hemoglobin) using a microplate reader.

  • Analysis: Calculate the percentage of hemolysis for each sample using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] * 100 Plot the % hemolysis against the cyclodextrin concentration to determine the HC50 (the concentration causing 50% hemolysis).

References

Validation & Comparative

A Comparative Guide: Mono-(6-Amino-6-deoxy)-Beta-cyclodextrin vs. Native Beta-cyclodextrin in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug delivery, cyclodextrins have emerged as versatile excipients capable of enhancing the solubility, stability, and bioavailability of poorly water-soluble drugs. This guide provides a detailed comparison of Mono-(6-Amino-6-deoxy)-Beta-cyclodextrin (Am-β-CD), a cationic derivative, and its parent molecule, native beta-cyclodextrin (B164692) (β-CD). By presenting experimental data, detailed protocols, and visual workflows, this document aims to assist researchers in making informed decisions for their drug formulation strategies.

Executive Summary

The primary distinction between this compound and native beta-cyclodextrin lies in the substitution of a primary hydroxyl group with an amino group at the 6-position of one of the glucose units. This modification imparts a cationic nature to the Am-β-CD molecule, particularly in acidic to neutral pH environments, which can significantly influence its interaction with guest drug molecules and biological membranes.

Key Differentiators:

  • Enhanced Electrostatic Interactions: The cationic amino group of Am-β-CD can engage in electrostatic interactions with anionic drug molecules, potentially leading to stronger complexation and higher loading capacities compared to the neutral β-CD.

  • Improved Solubility and Bioavailability: Like its parent molecule, Am-β-CD enhances the solubility of hydrophobic drugs. The presence of the amino group can further augment this effect and potentially improve bioavailability. For instance, doxorubicin (B1662922) formulated with 6-monoamino-β-CD has shown increased water solubility.[1]

  • Altered Release Kinetics: The strength of the host-guest interaction influences the drug release profile. The additional electrostatic forces in Am-β-CD complexes may lead to more sustained release profiles for certain drugs.

  • Biocompatibility and Cytotoxicity: While both cyclodextrins are generally considered biocompatible, the introduction of a cationic charge can influence cellular interactions and cytotoxicity. Ionic cyclodextrin (B1172386) derivatives have been reported to be less toxic than methylated derivatives.[2][3]

Data Presentation: A Comparative Analysis

Direct comparative studies providing quantitative data for Am-β-CD versus native β-CD with the same guest molecule are limited in publicly available literature. The following tables summarize representative data for each cyclodextrin with different drug molecules to illustrate their general performance characteristics.

Table 1: Solubility Enhancement

CyclodextrinGuest MoleculeMolar Ratio (Drug:CD)Fold Increase in SolubilityReference
β-CD Ibuprofen1:1~6-fold[1]
β-CD Mefenamic Acid1:1-[4]
Am-β-CD DoxorubicinNot SpecifiedIncreased water solubility noted[1]

Note: The fold increase in solubility for Am-β-CD with a specific drug in a direct comparative study was not available. The reference indicates a qualitative increase.

Table 2: Drug Loading and Encapsulation Efficiency

CyclodextrinGuest MoleculeMethodDrug Loading (%)Encapsulation Efficiency (%)Reference
β-CD PaclitaxelNot Specified-~71%[5]
β-CD GalanginCo-precipitation2.41%92.60%[6]
Am-β-CD DoxorubicinNot SpecifiedData not availableData not available[1]

Table 3: In Vitro Drug Release

CyclodextrinGuest MoleculeTimeCumulative Release (%)ConditionsReference
β-CD Aspirin24 hours~40%Not Specified[7]
β-CD 4-Methyl-Umbelliferone20 min~70%pH 1.2[8]
Am-β-CD DoxorubicinNot SpecifiedData not availableNot Specified[1]

Table 4: Cytotoxicity (IC50 Values)

Cyclodextrin DerivativeCell LineAssayIC50 (mM)Reference
Native α-CD Caco-2Not SpecifiedHigher cytotoxicity than β- and γ-CD[3]
Methylated-β-CD (RAMEB) Caco-2RTCA~10 mM[9]
Hydroxypropyl-β-CD (HP-β-CD) Caco-2RTCA~50 mM[9]
Cationic (Quaternary Ammonium) β-CD HeLaNot SpecifiedLess toxic than methylated derivatives[3]

Note: Direct IC50 values for this compound on a directly comparable cell line were not found. The data suggests ionic derivatives are generally less toxic.

Experimental Protocols

This section outlines detailed methodologies for key experiments cited in the comparison of cyclodextrin performance.

Protocol 1: Determination of Drug Loading and Encapsulation Efficiency

Objective: To quantify the amount of drug successfully complexed within the cyclodextrin.

Methodology:

  • Preparation of Inclusion Complex:

    • Co-precipitation Method: Dissolve a known amount of cyclodextrin (β-CD or Am-β-CD) in a suitable solvent (e.g., water or a water/ethanol mixture). Separately, dissolve the drug in a suitable solvent. Add the drug solution dropwise to the cyclodextrin solution while stirring. Continue stirring for a specified period (e.g., 24 hours) at a controlled temperature. Collect the resulting precipitate by filtration, wash with a small amount of cold solvent to remove surface-adhered drug, and dry under vacuum.

  • Quantification of Drug Content:

    • Accurately weigh a specific amount of the prepared inclusion complex powder.

    • Dissolve the powder in a solvent that dissolves both the drug and the cyclodextrin (e.g., methanol, dimethyl sulfoxide).

    • Use a validated analytical method, such as UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC) , to determine the concentration of the drug in the solution.

    • For UV-Vis, a calibration curve of the pure drug in the same solvent must be prepared beforehand to correlate absorbance to concentration.

  • Calculations:

    • Drug Loading (% w/w): (Mass of drug in the complex / Mass of the complex) x 100

    • Encapsulation Efficiency (%): (Mass of drug in the complex / Initial mass of drug used) x 100

Protocol 2: In Vitro Drug Release Study

Objective: To evaluate the release kinetics of the drug from the cyclodextrin complex under simulated physiological conditions.

Methodology:

  • Apparatus: A USP Dissolution Testing Apparatus (e.g., Type II - Paddle) is commonly used.

  • Dissolution Medium: The choice of medium should simulate the intended site of drug release (e.g., 0.1 N HCl for gastric fluid, phosphate (B84403) buffer pH 6.8 or 7.4 for intestinal fluid).

  • Procedure:

    • Maintain the dissolution medium at 37 ± 0.5 °C.

    • Place a known amount of the drug-cyclodextrin complex (equivalent to a specific dose of the drug) into the dissolution vessel.

    • Begin stirring at a constant speed (e.g., 50 or 100 rpm).

    • At predetermined time intervals (e.g., 5, 15, 30, 60, 120 minutes), withdraw a specific volume of the dissolution medium.

    • Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium to maintain a constant volume.

    • Filter the collected samples (e.g., using a 0.45 µm syringe filter).

  • Drug Quantification: Analyze the concentration of the dissolved drug in the filtered samples using a validated analytical method (UV-Vis or HPLC).

  • Data Analysis: Plot the cumulative percentage of drug released against time to obtain the drug release profile.

Protocol 3: Cytotoxicity Assay (MTT Assay)

Objective: To assess the effect of the cyclodextrins on the viability of a specific cell line.

Methodology:

  • Cell Culture: Culture the desired cell line (e.g., Caco-2, HeLa) in an appropriate growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Prepare a series of concentrations of the cyclodextrins (native β-CD and Am-β-CD) in the cell culture medium. Replace the existing medium in the wells with the medium containing the different cyclodextrin concentrations. Include a control group with medium only.

  • Incubation: Incubate the cells with the cyclodextrins for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for a further 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: Calculate the cell viability as a percentage of the control group. Plot the cell viability against the cyclodextrin concentration to determine the IC50 value (the concentration at which 50% of the cells are non-viable).

Mandatory Visualizations

Molecular Structures

Figure 1: Molecular Structures cluster_0 Native Beta-Cyclodextrin (β-CD) cluster_1 This compound (Am-β-CD) β-CD_Structure Am-β-CD_Structure

Figure 1: Molecular Structures
Workflow for Drug Encapsulation and Characterization

G Figure 2: Workflow for Drug Encapsulation A Drug and Cyclodextrin (β-CD or Am-β-CD) B Complexation Method (e.g., Co-precipitation) A->B C Filtration and Washing B->C D Drying C->D E Drug-Cyclodextrin Inclusion Complex D->E F Characterization E->F G Drug Loading & Encapsulation Efficiency (UV-Vis/HPLC) F->G H In Vitro Release (Dissolution Apparatus) F->H I Cytotoxicity (MTT Assay) F->I

Figure 2: Workflow for Drug Encapsulation
Host-Guest Interaction Models

G Figure 3: Host-Guest Interaction Models cluster_0 Native β-CD cluster_1 Am-β-CD BCD β-CD Cavity (Hydrophobic) Drug1 Hydrophobic Drug BCD->Drug1 Hydrophobic Interactions AmBCD Am-β-CD Cavity (Hydrophobic) Drug2 Anionic Drug AmBCD->Drug2 Hydrophobic Interactions AmineGroup Amino Group (-NH3+) AmineGroup->Drug2 Electrostatic Interaction

Figure 3: Host-Guest Interaction Models

Conclusion

The modification of native beta-cyclodextrin to this compound introduces a cationic charge that offers distinct advantages for specific drug delivery applications. The potential for enhanced electrostatic interactions can lead to improved drug loading and tailored release profiles, particularly for anionic drugs. While direct quantitative comparisons are not extensively available, the fundamental chemical differences suggest that Am-β-CD is a promising alternative to native β-CD for researchers seeking to optimize their drug formulations. Further head-to-head experimental studies are warranted to fully elucidate the comparative performance of these two cyclodextrins with a range of therapeutic agents.

References

comparison of different amino-cyclodextrins for chiral separation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of enantiomerically pure compounds, essential for the development of safe and effective pharmaceuticals, chiral chromatography stands as a cornerstone analytical technique. Among the diverse array of chiral selectors, amino-cyclodextrins have emerged as a versatile and effective class for the separation of a wide range of chiral molecules. Their unique structural features, combining the chiral cavity of the cyclodextrin (B1172386) macrocycle with the ionizable amino groups, offer multiple interaction points for chiral recognition. This guide provides an objective comparison of different amino-cyclodextrins, supported by experimental data, to aid researchers in selecting the optimal chiral selector for their specific separation needs.

Performance Comparison of Amino-Cyclodextrins

The chiral recognition capability of amino-cyclodextrins is significantly influenced by factors such as the number and position of amino groups, and the presence of other substituents on the cyclodextrin framework. The following table summarizes the performance of various amino-cyclodextrin derivatives in the chiral separation of different classes of analytes, as documented in scientific literature. The data presented includes separation factor (α), which indicates the degree of separation between two enantiomers, and resolution (Rs), which quantifies the baseline separation between two peaks.

Chiral SelectorAnalyte ClassSeparation ModeSeparation Factor (α)Resolution (Rs)Reference
Heptakis(6-amino-6-deoxy)-β-cyclodextrin Carboxybenzyl-amino acidsCapillary Electrophoresis-up to 11.2[1]
Permethylated 6-monoamino-6-monodeoxy-βCD (PMMABCD) Dansylated amino acidsCapillary Electrophoresis-Baseline or better for 8 pairs[2][3]
Mono-(6-N-pyrrolidine-6-deoxy)-β-CD Dansylated beta amino acidsCapillary Electrophoresis-Baseline separation[4]
Mono-(6-N-piperidine-6-deoxy)-β-CD Dansylated beta amino acidsCapillary Electrophoresis-Baseline separation[4]
6-monodeoxy-6-monoamino-β-cyclodextrin tris-(3,5-dimethylphenyl carbamate) Flavanones, β-blockers, dansyl amino acids, etc.HPLC--[5]
Ethylenediamine (B42938) dicarboxyethyl diacetamido-bridged bis-(β-cyclodextrin) Flavanones, β-blockers, dansyl amino acids, etc.HPLCup to 1.10up to 1.21[5]

Note: A higher separation factor (α) indicates better selectivity, and a resolution (Rs) value of 1.5 or greater is generally considered to represent baseline separation. "-" indicates that the specific value was not provided in the source.

Experimental Workflow for Comparison

The selection of an appropriate amino-cyclodextrin for a specific chiral separation is an empirical process. A systematic approach is crucial for efficiently identifying the optimal chiral selector and separation conditions. The following diagram illustrates a typical experimental workflow for comparing the performance of different amino-cyclodextrins.

G cluster_0 Preparation cluster_1 Screening & Optimization cluster_2 Data Analysis & Selection A Racemic Analyte Selection & Preparation B Selection of Amino-Cyclodextrins for Screening A->B C Preparation of Mobile Phases / Background Electrolytes B->C D Initial Screening of Amino-CDs C->D E Optimization of Separation Conditions (pH, Concentration, Temperature, etc.) D->E Promising Candidates F Data Acquisition (Chromatograms / Electropherograms) E->F G Calculation of α and Rs F->G H Comparison of Performance G->H I Selection of Optimal Amino-CD and Conditions H->I

Fig. 1: Workflow for comparing amino-cyclodextrins.

Detailed Experimental Protocols

The successful application of amino-cyclodextrins for chiral separation is highly dependent on the experimental conditions. Below are representative protocols for High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) based on the reviewed literature.

Protocol 1: Chiral Separation of Dansylated Amino Acids using Capillary Electrophoresis

This protocol is adapted from studies utilizing functionalized mono-amino-β-cyclodextrins.

  • Instrumentation: Standard capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary, typically 50 µm i.d. and 40-60 cm total length.

  • Background Electrolyte (BGE): Phosphate buffer (e.g., 50 mM) at a pH of 6.0. The pH is a critical parameter and should be optimized.

  • Chiral Selector: Dissolve the amino-cyclodextrin (e.g., mono-(6-N-pyrrolidine-6-deoxy)-β-CD or mono-(6-N-piperidine-6-deoxy)-β-CD) in the BGE at a concentration range of 1–10 mM.

  • Sample Preparation: Prepare dansylated amino acid standards by reacting the amino acids with dansyl chloride. Dissolve the resulting derivatives in the BGE or a compatible solvent.

  • Separation Conditions:

    • Voltage: 15-25 kV (optimize for best efficiency and analysis time).

    • Temperature: 25 °C.

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

    • Detection: UV detection at a wavelength appropriate for dansylated compounds (typically around 214 nm or 340 nm).

  • Data Analysis: Calculate the migration times of the enantiomers to determine the resolution (Rs).

Protocol 2: Chiral Separation using Amino-Cyclodextrin Bonded Chiral Stationary Phase in HPLC

This protocol provides a general guideline for using a chiral stationary phase (CSP) where an amino-cyclodextrin derivative is covalently bonded to a support material (e.g., silica).

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chiral Stationary Phase (CSP): A commercially available or custom-prepared column with an amino-cyclodextrin derivative bonded to the stationary phase (e.g., an ethylenediamine dicarboxyethyl diacetamido-bridged bis-(β-cyclodextrin) CSP).

  • Mobile Phase: The choice of mobile phase is critical and depends on the nature of the analytes and the CSP. Common mobile phases include:

    • Reversed-Phase: A mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the aqueous phase should be optimized.

    • Polar Organic Mode: A mixture of polar organic solvents such as acetonitrile and methanol, often with a small amount of an additive like acetic acid or diethylamine (B46881) to improve peak shape.

  • Sample Preparation: Dissolve the racemic analyte in the mobile phase or a compatible solvent at an appropriate concentration.

  • Chromatographic Conditions:

    • Flow Rate: Typically 0.5-1.0 mL/min for a standard analytical column (e.g., 4.6 mm i.d.).

    • Temperature: Column temperature should be controlled, often at 25 °C, but can be varied to optimize separation.

    • Injection Volume: 5-20 µL.

    • Detection: UV detection at a wavelength where the analyte has maximum absorbance.

  • Data Analysis: Determine the retention times (t_R1 and t_R2) of the two enantiomers and the peak widths (w_1 and w_2) to calculate the separation factor (α = (t_R2 - t_0)/(t_R1 - t_0)) and resolution (Rs = 2(t_R2 - t_R1)/(w_1 + w_2)), where t_0 is the column dead time.

Conclusion

The choice of amino-cyclodextrin for chiral separation is a multifaceted decision that depends on the physicochemical properties of the analyte and the desired separation mode (HPLC or CE). As evidenced by the presented data, increasing the number of amino groups, as in heptakis(6-amino-6-deoxy)-β-cyclodextrin, can lead to exceptionally high resolutions for certain analytes. Furthermore, derivatization of the amino group, as seen with permethylated and N-alkylated derivatives, can significantly enhance chiral recognition capabilities. The provided experimental workflow and protocols offer a systematic approach for researchers to screen and optimize their chiral separations using this versatile class of selectors. Through careful selection and optimization, amino-cyclodextrins can provide robust and efficient solutions for the most challenging chiral separation problems in pharmaceutical research and development.

References

A Researcher's Guide to Purity Assessment of Synthesized Mono-(6-Amino-6-deoxy)-Beta-cyclodextrin

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development, the purity of synthesized Mono-(6-Amino-6-deoxy)-Beta-cyclodextrin is paramount for its successful application as a drug delivery vehicle or a building block in supramolecular chemistry. This guide provides an objective comparison of common analytical techniques used to assess the purity of this cyclodextrin (B1172386) derivative, supported by experimental data and detailed protocols.

Comparison of Analytical Techniques for Purity Assessment

The purity of this compound is typically evaluated using a combination of chromatographic and spectroscopic techniques. Each method offers distinct advantages in identifying and quantifying the target compound and potential impurities. The primary impurities of concern during the synthesis are the starting material (unmodified β-cyclodextrin) and over-substituted byproducts such as di- or tri-amino-β-cyclodextrin.

Analytical TechniquePrincipleInformation ProvidedTypical Purity SpecificationAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.Quantitative purity, detection of starting materials and byproducts.>95% (by area)High resolution and sensitivity, allows for quantification of impurities.Requires specific columns and reference standards for accurate quantification.
Thin-Layer Chromatography (TLC) Separation based on differential migration of analytes on a stationary phase with a mobile phase.Qualitative assessment of purity, rapid screening of reaction progress.Single spot, distinct from starting material.Simple, fast, and cost-effective for monitoring reactions.[1]Limited resolution and not quantitative.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Structural confirmation, identification of functional groups, and assessment of substitution patterns.Conforms to structureProvides detailed structural information, can identify and quantify impurities without a reference standard for each.Lower sensitivity compared to HPLC, can be complex to interpret for mixtures.
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio of ionized molecules.Confirmation of molecular weight and elemental composition.Conforms to expected molecular weightHigh sensitivity and accuracy in mass determination.May not distinguish between isomers.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to facilitate the replication of purity assessment experiments.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantitative determination of this compound and the separation from its precursors and byproducts.

  • Instrumentation: An Agilent 1100 system or equivalent, equipped with an Evaporative Light Scattering Detector (ELSD).[2]

  • Column: A dedicated cyclodextrin analysis column, such as a CD-Screen column (250 x 4.6 mm ID, 5µm).[2]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid (TFA).

  • Flow Rate: 1.0 mL/min.[3]

  • Detector: ELSD is preferred as cyclodextrins lack a strong UV chromophore.[2]

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.

  • Expected Results: The main peak corresponding to this compound should be well-resolved from any peaks corresponding to unmodified β-cyclodextrin or di-substituted derivatives. Purity is calculated based on the relative peak areas.

Thin-Layer Chromatography (TLC)

TLC is a rapid and effective method for monitoring the progress of the synthesis and for a qualitative assessment of purity.

  • Stationary Phase: Silica gel 60 F254 plates.[1]

  • Mobile Phase: A mixture of aqueous ammonia, and an organic solvent like acetonitrile or 1-propanol. A common system is a mixture of concentrated ammonia, ethanol, and water.

  • Sample Preparation: Dissolve a small amount of the sample in water.

  • Visualization: The spots can be visualized by staining with a p-anisaldehyde solution followed by heating.

  • Expected Results: The synthesized amino-cyclodextrin should appear as a single spot with a different Rf value compared to the starting β-cyclodextrin. The amino derivative is expected to have a lower Rf value due to its higher polarity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural confirmation of the synthesized product.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated water (D₂O) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[4][5]

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.

  • Analysis: Acquire ¹H and ¹³C NMR spectra. The successful substitution at the C-6 position is confirmed by the characteristic shifts of the protons and carbons at and near the substitution site. In ¹H NMR, the signals of the anomeric protons (H-1) typically appear around 5.0 ppm, while the other protons of the glucopyranose units resonate between 3.0 and 4.0 ppm. The introduction of the amino group at the C-6 position leads to a noticeable upfield or downfield shift of the H-6 protons.

  • Expected Results: The spectra should be consistent with the structure of this compound and free of signals corresponding to the starting tosylated or azido (B1232118) intermediates.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound.

  • Instrumentation: An Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Ionization Mode: Positive ion mode is typically used to detect the protonated molecule [M+H]⁺ or its sodium adduct [M+Na]⁺.

  • Sample Preparation: Dissolve the sample in a suitable solvent such as a water/acetonitrile mixture.

  • Analysis: Infuse the sample solution into the ESI source.

  • Expected Results: For this compound (C₄₂H₇₁NO₃₄), the expected monoisotopic mass is approximately 1133.4 g/mol . The mass spectrum should show a prominent peak corresponding to [M+H]⁺ at m/z 1134.4 or [M+Na]⁺ at m/z 1156.4.

Synthesis and Purity Assessment Workflow

The following diagrams illustrate the general synthesis and purification workflow for this compound and the subsequent purity analysis process.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start β-CD Tosylation Mono-tosylation Start->Tosylation p-TsCl, pyridine Azidation Azide Substitution Tosylation->Azidation NaN₃, DMF Reduction Staudinger Reduction Azidation->Reduction PPh₃, H₂O Final_Product Amino-β-CD Reduction->Final_Product Precipitation Precipitation Final_Product->Precipitation Chromatography Column Chromatography Precipitation->Chromatography

A simplified workflow for the synthesis of this compound.

Purity_Assessment_Workflow cluster_analysis Purity Analysis Synthesized_Product Synthesized Mono-(6-Amino-6-deoxy)-β-CD TLC TLC Screening Synthesized_Product->TLC Qualitative Check HPLC HPLC Analysis TLC->HPLC Proceed if single spot NMR NMR Spectroscopy HPLC->NMR Quantitative Purity MS Mass Spectrometry HPLC->MS Quantitative Purity Final_Purity_Assessment Purity Confirmation (>95%) NMR->Final_Purity_Assessment Structural Confirmation MS->Final_Purity_Assessment Molecular Weight Confirmation

A logical workflow for the comprehensive purity assessment of the synthesized product.

References

A Comparative Analysis of Mono-(6-Amino-6-deoxy)-Beta-cyclodextrin and Other Pharmaceutical Excipients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical formulation, the selection of appropriate excipients is a critical determinant of a drug's ultimate efficacy and safety. Excipients, while pharmacologically inert, are indispensable in optimizing the solubility, stability, and bioavailability of active pharmaceutical ingredients (APIs).[1][2] Among the diverse array of excipients, cyclodextrins and their derivatives have garnered significant attention for their ability to form inclusion complexes with poorly soluble drug molecules, thereby enhancing their physicochemical properties.[3][4] This guide provides a comparative study of Mono-(6-Amino-6-deoxy)-Beta-cyclodextrin against other commonly used excipients, with a focus on supporting experimental data.

This compound is a derivative of beta-cyclodextrin (B164692) distinguished by a single amino group at the 6-position of one of the glucose units.[5][6] This structural modification imparts a positive charge at physiological pH, which can lead to unique interactions with anionic drug molecules and biological membranes, potentially offering advantages in drug delivery.[7]

Comparative Performance Data

The following tables summarize key performance indicators for this compound and other widely used excipients, namely Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl Ether-β-cyclodextrin (SBE-β-CD). It is important to note that the data presented is compiled from various studies and may involve different model drugs, which should be considered when making direct comparisons.

Table 1: Solubility Enhancement of Poorly Soluble Drugs

ExcipientModel DrugFold Increase in SolubilityMolar Ratio (Drug:Excipient)Reference
Mono-(6-deoxy-6-aminoethylamino)-β-cyclodextrin *Quercetin35.1Not Specified[8]
Hydroxypropyl-β-cyclodextrin (HP-β-CD)Etoricoxib> SBE-β-CD & β-CD1:4[9]
Hydroxypropyl-β-cyclodextrin (HP-β-CD)Myricetin31.451:1[10]
Hydroxypropyl-β-cyclodextrin (HP-β-CD)AlectinibSignificant increase1:2[11]
Hydroxypropyl-β-cyclodextrin (HP-β-CD)Dexibuprofen~6881:4 (with 20% Poloxamer 188)[12]
Sulfobutyl Ether-β-cyclodextrin (SBE-β-CD)SaquinavirHighest among βCD, HP-β-CD, RM-β-CDNot Specified[1]
Sulfobutyl Ether-β-cyclodextrin (SBE-β-CD)Diclofenac SodiumMost significant enhancement1:1[2]
Sulfobutyl Ether-β-cyclodextrin (SBE-β-CD)ProgesteroneLinear increaseNot Specified[13]

Note: Data is for a closely related derivative, Mono-(6-deoxy-6-aminoethylamino)-β-cyclodextrin.

Table 2: Stability Constants (Kc) of Inclusion Complexes

ExcipientModel DrugStability Constant (Kc) (M⁻¹)MethodReference
This compound Data Not Available---
Hydroxypropyl-β-cyclodextrin (HP-β-CD)Alectinib1836Phase Solubility[11]
Hydroxypropyl-β-cyclodextrin (HP-β-CD)Naproxen464.1Phase Solubility[14]
Sulfobutyl Ether-β-cyclodextrin (SBE-β-CD)Saquinavir8281.28Phase Solubility[1]
Sulfobutyl Ether-β-cyclodextrin (SBE-β-CD)Diclofenac Sodium5009.57Phase Solubility[2]
β-cyclodextrinAdamantane Derivativeslog K1 = 3.3 - 5.1UV-Vis Spectrophotometry[15][16]

Table 3: In Vitro Drug Release Enhancement

ExcipientModel Drug% Drug Released (Time)ComparisonReference
This compound Data Not Available---
Hydroxypropyl-β-cyclodextrin (HP-β-CD)Alectinib52% (30 min)vs. 18% for free drug[11]
Hydroxypropyl-β-cyclodextrin (HP-β-CD)EtoricoxibHigher than SBE-β-CD and β-CD-[9]
Sulfobutyl Ether-β-cyclodextrin (SBE-β-CD)SaquinavirMaximum drug releasevs. βCD, HP-β-CD, RM-β-CD[1]
β-cyclodextrinAceclofenac~85% (60 min)vs. ~25% for pure drug[17]

Table 4: Hemolytic Activity

ExcipientConcentration% HemolysisConclusionReference
This compound Data Not Available---
Hydroxypropyl-β-cyclodextrin (HP-β-CD)12.5% solutionNot toxic or irritatingConsidered safe for parenteral use[18]
Sulfobutyl Ether-β-cyclodextrin (SBE-β-CD)10% solutionNot toxic or irritatingConsidered safe for parenteral use[18]
β-cyclodextrinHigh concentrationsCauses extensive hemolysisNot suitable for parenteral use[13]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of excipient performance. Below are protocols for key experiments cited in this guide.

Protocol 1: Phase Solubility Study

Objective: To determine the effect of a cyclodextrin (B1172386) on the aqueous solubility of a drug and to determine the stoichiometry of the inclusion complex.

Methodology:

  • Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0 to 20 mM).

  • Add an excess amount of the poorly soluble drug to each cyclodextrin solution in sealed containers.

  • Equilibrate the suspensions by shaking at a constant temperature (e.g., 37 °C) for a predetermined period (e.g., 48-72 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge or filter the samples to remove the undissolved drug.

  • Analyze the concentration of the dissolved drug in the supernatant/filtrate using a validated analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Plot the concentration of the dissolved drug against the concentration of the cyclodextrin. The resulting phase solubility diagram can be classified (e.g., A-type, B-type) to understand the nature of the complexation.

  • For an AL-type linear relationship, the stability constant (Kc) can be calculated using the Higuchi-Connors equation: Kc = slope / (S₀ * (1 - slope)) where S₀ is the intrinsic solubility of the drug in the absence of the cyclodextrin, and the slope is obtained from the linear regression of the phase solubility diagram.

Protocol 2: In Vitro Dissolution Study

Objective: To compare the dissolution rate of a pure drug with its cyclodextrin inclusion complex.

Methodology:

  • Utilize a USP Dissolution Testing Apparatus (e.g., Type II - Paddle).

  • Prepare the dissolution medium that simulates physiological conditions (e.g., 900 mL of 0.1 N HCl for gastric fluid or phosphate (B84403) buffer pH 6.8 for intestinal fluid). Maintain the temperature at 37 ± 0.5 °C.[17]

  • Place a precisely weighed amount of the pure drug or the cyclodextrin complex (equivalent to a specific drug dose) into the dissolution vessel.

  • Rotate the paddle at a constant speed (e.g., 50 or 100 rpm).[17]

  • Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).[17]

  • Immediately replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Filter the withdrawn samples (e.g., through a 0.45 µm filter).

  • Determine the concentration of the dissolved drug in the filtered samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the cumulative percentage of drug released at each time point and plot it against time to generate a dissolution profile.

Protocol 3: Hemolysis Assay

Objective: To assess the potential of an excipient to cause red blood cell lysis.

Methodology:

  • Obtain fresh whole blood from a healthy donor (e.g., human or rabbit) in tubes containing an anticoagulant.

  • Wash the red blood cells (RBCs) by centrifugation and resuspend them in an isotonic buffer (e.g., phosphate-buffered saline, PBS) to a specific concentration (e.g., 2% v/v).

  • Prepare a series of dilutions of the excipient in the isotonic buffer.

  • Mix the RBC suspension with the excipient solutions and incubate at 37 °C for a defined period (e.g., 30-60 minutes).[19]

  • Use a vehicle control (RBCs in buffer) as the negative control (0% hemolysis) and a known lytic agent (e.g., Triton X-100 or deionized water) as the positive control (100% hemolysis).[20][21]

  • After incubation, centrifuge the samples to pellet the intact RBCs.

  • Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm) using a spectrophotometer.

  • Calculate the percentage of hemolysis for each excipient concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

  • A hemolysis value of <10% is generally considered non-hemolytic, while a value >25% indicates a potential risk of hemolysis.[22][23]

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the comparative study of these excipients.

ExcipientSelectionWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Compatibility & Performance Testing cluster_2 Phase 3: Safety Evaluation cluster_3 Phase 4: Final Formulation API_Properties API Physicochemical Properties Phase_Solubility Phase Solubility Studies API_Properties->Phase_Solubility Desired_Dosage_Form Desired Dosage Form Desired_Dosage_Form->Phase_Solubility Excipient_Database Excipient Database Excipient_Database->Phase_Solubility DSC_XRD DSC/XRD for Solid-State Interactions Phase_Solubility->DSC_XRD In_Vitro_Dissolution In Vitro Dissolution DSC_XRD->In_Vitro_Dissolution Stability_Studies Accelerated Stability Studies In_Vitro_Dissolution->Stability_Studies Hemolysis_Assay Hemolysis Assay Stability_Studies->Hemolysis_Assay Cytotoxicity_Studies Cytotoxicity Studies Hemolysis_Assay->Cytotoxicity_Studies Optimized_Formulation Optimized Drug Formulation Cytotoxicity_Studies->Optimized_Formulation

Caption: A workflow for the rational selection and evaluation of pharmaceutical excipients.

DrugSolubilization cluster_1 Inclusion Complex Formation Drug_Molecule Poorly Soluble Drug Molecule Inclusion_Complex Water-Soluble Inclusion Complex Drug_Molecule->Inclusion_Complex Encapsulation Cyclodextrin Cyclodextrin Cyclodextrin->Inclusion_Complex Host-Guest Interaction

Caption: Mechanism of drug solubilization by cyclodextrin inclusion complex formation.

Conclusion

The selection of an appropriate excipient is a multifaceted process that requires careful consideration of the API's properties and the desired performance of the final drug product. While HP-β-CD and SBE-β-CD are well-established and extensively studied excipients with a wealth of supporting data for their efficacy in enhancing solubility and their favorable safety profiles, this compound presents an intriguing alternative. Its cationic nature offers the potential for specific interactions that could be advantageous for certain drug molecules and delivery systems. However, the currently available public data for a direct and comprehensive comparison is limited. Further research with direct comparative studies using standardized methodologies and a range of model drugs is necessary to fully elucidate the relative advantages and disadvantages of this compound in drug formulation. Researchers are encouraged to perform the detailed experimental protocols outlined in this guide to generate robust and comparable data for their specific applications.

References

A Comparative Guide to the Cytotoxicity of Mono-(6-Amino-6-deoxy)-Beta-cyclodextrin and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclodextrins and their derivatives are extensively utilized in pharmaceutical formulations as solubilizing agents and drug carriers. However, their interaction with cell membranes can lead to cytotoxicity, a critical factor in drug development. This guide provides a comparative analysis of the cytotoxicity of Mono-(6-Amino-6-deoxy)-Beta-cyclodextrin and other common cyclodextrin (B1172386) derivatives, supported by experimental data and detailed methodologies.

Comparative Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC50) values for various other β-cyclodextrin derivatives, providing a quantitative comparison of their cytotoxic effects.

Cyclodextrin DerivativeAbbreviationCell LineAssayIC50 (mM)
Randomly Methylated-β-CyclodextrinRAMEBA549MTT11
Randomly Methylated-β-CyclodextrinRAMEBCalu-3MTT25
Randomly Methylated-β-CyclodextrinRAMEBCaco-2RTCA~10[4]
Sparingly Methylated-β-CyclodextrinCrysmebA549MTT31
Hydroxypropyl-β-CyclodextrinHP-β-CDA549MTT56
Hydroxypropyl-β-CyclodextrinHP-β-CDMCF-7MTT~10
Hydroxypropyl-β-CyclodextrinHP-β-CDMDA-MB-231MTT~10
Hydroxypropyl-β-CyclodextrinHP-β-CDCaco-2RTCA>50[4]
Native α-Cyclodextrinα-CDCaco-2MTT>100[5]

Experimental Protocols

A standardized methodology is crucial for the reliable assessment of cyclodextrin cytotoxicity. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to evaluate cell viability.

MTT Assay Protocol for Cytotoxicity Assessment
  • Cell Culture and Seeding:

    • Culture the desired cell line (e.g., Caco-2, A549, HeLa) in a suitable complete growth medium, typically supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

    • Once the cells reach 80-90% confluency, detach them using trypsin-EDTA.

    • Perform a cell count and seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Treatment with Cyclodextrin Derivatives:

    • Prepare a series of dilutions of the cyclodextrin derivatives in serum-free culture medium or phosphate-buffered saline (PBS).

    • After the 24-hour incubation, remove the growth medium from the wells.

    • Add 100 µL of the different cyclodextrin concentrations to the respective wells.

    • Include a negative control (cells treated with medium/PBS only) and a positive control (cells treated with a known cytotoxic agent like Triton X-100).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Following the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol, to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the negative control.

    • Plot the cell viability against the logarithm of the cyclodextrin concentration.

    • Determine the IC50 value, which is the concentration of the cyclodextrin derivative that causes a 50% reduction in cell viability, from the dose-response curve.

G cluster_0 Experimental Workflow Cell Seeding Cell Seeding Cyclodextrin Treatment Cyclodextrin Treatment Cell Seeding->Cyclodextrin Treatment 24h Incubation MTT Assay MTT Assay Cyclodextrin Treatment->MTT Assay 24-72h Exposure Data Analysis Data Analysis MTT Assay->Data Analysis Absorbance Reading

Workflow for in vitro cytotoxicity testing of cyclodextrins.

Mechanism of Cytotoxicity: Signaling Pathways

The primary mechanism of cytotoxicity for many β-cyclodextrin derivatives is the extraction of cholesterol from the cell membrane. This disrupts the integrity of lipid rafts, specialized membrane microdomains enriched in cholesterol and sphingolipids that play a crucial role in signal transduction. The depletion of membrane cholesterol can trigger a cascade of events leading to programmed cell death, or apoptosis.

Key signaling pathways implicated in cyclodextrin-induced apoptosis include:

  • Caspase Activation: The disruption of lipid rafts can lead to the activation of initiator caspases, such as caspase-8, which in turn activate executioner caspases like caspase-3, leading to the cleavage of cellular proteins and apoptosis.

  • FAK Signaling: Cholesterol depletion can down-regulate Focal Adhesion Kinase (FAK), a key regulator of cell survival and adhesion, leading to an anoikis-like apoptosis.

  • PI3K/Akt Pathway: Some methylated β-cyclodextrins have been shown to induce apoptosis by inhibiting the pro-survival PI3K/Akt signaling pathway.

G cluster_0 Cyclodextrin-Induced Apoptosis Cyclodextrin Cyclodextrin Cholesterol_Depletion Membrane Cholesterol Depletion Cyclodextrin->Cholesterol_Depletion Lipid_Raft_Disruption Lipid Raft Disruption Cholesterol_Depletion->Lipid_Raft_Disruption Caspase8_Activation Caspase-8 Activation Lipid_Raft_Disruption->Caspase8_Activation Caspase3_Activation Caspase-3 Activation Caspase8_Activation->Caspase3_Activation Apoptosis Apoptosis Caspase3_Activation->Apoptosis

Cyclodextrin-induced apoptosis via cholesterol depletion.

References

performance of Mono-(6-Amino-6-deoxy)-Beta-cyclodextrin vs. other gene transfection reagents

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of gene therapy and drug development, the quest for efficient and safe gene delivery vectors is paramount. While viral vectors have long been a staple, concerns regarding their immunogenicity and safety have fueled the development of non-viral alternatives. Among these, cationic lipids and polymers, such as the widely-used Lipofectamine and polyethylenimine (PEI), have shown promise but are often hampered by a trade-off between transfection efficiency and cytotoxicity. Emerging as a compelling alternative, Mono-(6-Amino-6-deoxy)-Beta-cyclodextrin, a cationic cyclodextrin (B1172386) derivative, is gaining attention for its potential to offer high transfection efficiency with reduced cellular toxicity.

This guide provides an objective comparison of the performance of this compound against other commonly used gene transfection reagents, supported by available experimental data. We delve into the transfection efficiency and cytotoxicity of these reagents, offering researchers, scientists, and drug development professionals a data-driven overview to inform their choice of transfection technology.

Performance Snapshot: Efficiency vs. Toxicity

The central challenge in gene transfection is to achieve high levels of gene expression in target cells without causing significant harm. The following tables summarize the performance of this compound and its derivatives in comparison to Lipofectamine and PEI, based on data from various studies. It is important to note that direct head-to-head comparisons in the same experimental setup are limited, and performance can vary significantly depending on the cell type, plasmid used, and experimental conditions.

Transfection ReagentCell LineTransfection Efficiency (%)Cytotoxicity (Cell Viability %)Reference
Cyclodextrin-based Reagents
Heptakis(6-amino-6-deoxy)-β-cyclodextrinCOS-74000-fold increase over naked DNANot specified[1]
Cationic Hyper-branched β-cyclodextrin PolymerHT-29>80% (uptake)~80-90%[2]
Carboxymethyl-β-cyclodextrinCOS-7, SH-SY5YHigher than TransIT-LT1Not specified[3][4]
Lipofectamine
Lipofectamine 2000HeLa20-26%Not specified[5]
Lipofectamine 2000HEK293T~60%Not specified[6]
Lipofectamine 3000HEK293Higher than Lipofectamine 2000Lower than Lipofectamine 2000[7]
Polyethylenimine (PEI)
Linear PEI (25 kDa)HeLa11-13%Not specified[5]
PEI (25 kDa)HEK293T>30%Not specified[6]
PEI-β-CD ConjugateHEK293Nearly 4-fold higher than PEIEssentially nontoxic[1]

Delving into the Data: Key Findings

Cationic cyclodextrins, particularly amino-functionalized derivatives, have demonstrated significant potential as gene delivery vectors. One study reported that heptakis(6-amino-6-deoxy)-β-cyclodextrin led to a remarkable 4000-fold increase in transfection levels in COS-7 cells compared to using naked DNA alone[1]. While a specific percentage of transfected cells was not provided, this substantial increase highlights its efficacy in facilitating gene uptake.

Furthermore, a hyper-branched cationic cyclodextrin-based polymer showed over 80% cellular uptake of plasmid DNA in HT-29 cells, with cell viability remaining high at approximately 80-90%[2]. This suggests a favorable balance between transfection efficiency and cytotoxicity. Another study found that a carboxymethyl-β-cyclodextrin-based system not only effectively condensed and protected plasmid DNA but also achieved higher transfection efficiency in COS-7 and SH-SY5Y cells compared to the commercial reagent TransIT-LT1[3][4].

In comparison, established reagents like Lipofectamine 2000 have shown transfection efficiencies of around 20-26% in HeLa cells and approximately 60% in the easily transfectable HEK293T cells[5][6]. Linear PEI (25 kDa) exhibited lower efficiencies of 11-13% in HeLa cells and over 30% in HEK293T cells[5][6]. It is a well-documented observation that the transfection efficiency of PEI is often correlated with its cytotoxicity. Interestingly, conjugating PEI with β-cyclodextrin has been shown to not only maintain but even enhance gene expression (nearly 4-fold higher than unmodified PEI in HEK293 cells) while being essentially nontoxic at optimal concentrations[1].

Experimental Methodologies: A Closer Look

To ensure the reproducibility and validity of research findings, understanding the experimental protocols is crucial. Below are generalized protocols for gene transfection using cationic cyclodextrins, Lipofectamine, and PEI, based on common laboratory practices.

General Protocol for Gene Transfection with Cationic Cyclodextrins
  • Complex Formation:

    • Dilute the plasmid DNA in a serum-free medium.

    • In a separate tube, dilute the this compound in the same serum-free medium.

    • Combine the diluted DNA and cyclodextrin solutions. The optimal ratio of cyclodextrin to DNA (N/P ratio, referring to the ratio of nitrogen atoms in the cationic polymer to phosphate (B84403) groups in the DNA) needs to be empirically determined but often ranges from 5:1 to 20:1.

    • Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of cyclodextrin-DNA complexes.

  • Transfection:

    • Add the complex solution dropwise to the cells cultured in a serum-containing or serum-free medium.

    • Gently rock the plate to ensure even distribution.

    • Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.

  • Post-Transfection Analysis:

    • After the incubation period, assess transfection efficiency by measuring the expression of the reporter gene (e.g., GFP fluorescence microscopy or flow cytometry).

    • Evaluate cytotoxicity using a cell viability assay such as MTT or Trypan Blue exclusion.

Visualizing the Process: Gene Transfection Workflow

To better illustrate the steps involved in a typical gene transfection experiment, the following workflow diagram is provided.

Transfection_Workflow cluster_preparation Preparation cluster_complexation Complex Formation cluster_transfection Transfection cluster_analysis Analysis Cell_Culture 1. Seed Cells DNA_Dilution 2. Dilute Plasmid DNA in Serum-Free Medium Reagent_Dilution 3. Dilute Transfection Reagent in Serum-Free Medium Mixing 4. Combine Diluted DNA and Reagent DNA_Dilution->Mixing Reagent_Dilution->Mixing Incubation 5. Incubate at Room Temperature (15-30 min) Mixing->Incubation Addition 6. Add Complexes to Cells Incubation->Addition Incubate_Cells 7. Incubate Cells (24-72 hours) Addition->Incubate_Cells Efficiency_Assay 8. Assess Transfection Efficiency (e.g., GFP expression) Incubate_Cells->Efficiency_Assay Toxicity_Assay 9. Evaluate Cytotoxicity (e.g., MTT assay) Incubate_Cells->Toxicity_Assay

A generalized workflow for gene transfection experiments.

Signaling Pathways in Non-Viral Gene Delivery

The successful delivery of a gene to the nucleus of a cell by a non-viral vector involves overcoming several cellular barriers. The diagram below illustrates the key steps in this process.

Gene_Delivery_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Complex Cationic Reagent/ DNA Complex Cell_Membrane Cell Membrane Complex->Cell_Membrane Binding Endocytosis Endocytosis Cell_Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Endosomal_Escape Endosomal Escape (Proton Sponge Effect) Endosome->Endosomal_Escape Cytoplasm Cytoplasm Endosomal_Escape->Cytoplasm Nuclear_Import Nuclear Import Cytoplasm->Nuclear_Import Nucleus Nucleus Nuclear_Import->Nucleus Transcription Transcription & Translation Nucleus->Transcription Protein Therapeutic Protein Transcription->Protein

Key steps in non-viral gene delivery to the nucleus.

Conclusion: A Promising Future for Cyclodextrin-Based Reagents

The available data suggests that this compound and related cationic cyclodextrins represent a promising class of non-viral gene transfection reagents. Their ability to achieve high transfection efficiencies while maintaining low cytotoxicity addresses a critical bottleneck in the field. While more direct comparative studies are needed to definitively establish their superiority over established reagents like Lipofectamine and PEI across a wide range of cell types, the current body of evidence strongly supports their continued investigation and development. For researchers seeking to balance high performance with minimal cellular disruption, amino-cyclodextrins offer a compelling and potentially superior alternative for gene delivery applications.

References

Comparative Analysis of Mono-(6-Amino-6-deoxy)-Beta-cyclodextrin: A Guide to Cross-Reactivity Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Mono-(6-Amino-6-deoxy)-Beta-cyclodextrin, focusing on its potential for cross-reactivity and its performance relative to other cyclodextrin (B1172386) derivatives. As a functionalized cyclodextrin, this compound offers unique properties for drug delivery due to its primary amino group, which can be leveraged for further conjugation.[1][2] However, understanding its potential immunogenicity and cross-reactivity is crucial for its safe application in pharmaceutical formulations.

While direct comparative studies on the cross-reactivity of this compound are not extensively available in the public domain, this guide synthesizes existing data on the immunomodulatory effects and cytotoxicity of related cyclodextrins to provide a framework for assessment. Generally, modified cyclodextrins are considered to be non-immunogenic and biocompatible.[3]

Experimental Workflow for Assessing Immunogenicity

To evaluate the potential for an immune response, including cross-reactivity, a series of in vitro assays can be employed. The following diagram outlines a typical experimental workflow.

G cluster_0 In Vitro Immunogenicity Assessment start Test Articles: - this compound - Alternative Cyclodextrins - Positive/Negative Controls elisa ELISA for Antibody Binding start->elisa Incubate with serum samples lpa Lymphocyte Proliferation Assay (LPA) start->lpa Co-culture with PBMCS cytokine Cytokine Release Assay start->cytokine Co-culture with PBMCS data_analysis Data Analysis and Comparison elisa->data_analysis lpa->data_analysis cytokine->data_analysis

Caption: Workflow for in vitro immunogenicity and cross-reactivity testing of cyclodextrins.

Comparative Cytotoxicity Data

The cytotoxicity of cyclodextrin derivatives can be an indicator of their potential to induce an inflammatory response. The following table summarizes the 50% inhibitory concentration (IC50) values for various cyclodextrin derivatives on different cell lines. Lower IC50 values indicate higher cytotoxicity. While specific data for this compound is not available in this comparative context, the data for other modified cyclodextrins provides a useful benchmark.

Cyclodextrin DerivativeAbbreviationCell LineAssayIC50 (mM)
Randomly Methylated-β-CyclodextrinRAMEBA549MTT11
Randomly Methylated-β-CyclodextrinRAMEBCalu-3MTT25
Sparingly Methylated-β-CyclodextrinCrysmebA549MTT31
Hydroxypropyl-β-CyclodextrinHP-β-CDA549MTT56

This data is compiled from a comparative guide on cyclodextrin cytotoxicity and is intended to provide a relative comparison.[4] Actual values can vary depending on the specific experimental conditions.

Experimental Protocols

Detailed methodologies are critical for the accurate assessment of immunogenicity. The following are generalized protocols for key experiments.

Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Cross-Reactivity

This assay is designed to detect pre-existing or induced antibodies that can bind to the cyclodextrin of interest.

Objective: To determine if antibodies in a sample recognize and bind to this compound and compare this to other cyclodextrins.

Materials:

  • 96-well ELISA plates

  • This compound and other test cyclodextrins

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Serum samples from relevant species (e.g., human, rabbit)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • HRP-conjugated secondary antibody (specific to the serum species)

  • TMB substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • Plate reader

Protocol:

  • Coating: Dissolve cyclodextrins in Coating Buffer at a concentration of 10-20 µg/mL. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with Wash Buffer.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Sample Incubation: Dilute serum samples in Blocking Buffer (e.g., 1:100). Add 100 µL of diluted serum to each well. Incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions. Add 100 µL to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step.

  • Detection: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add 50 µL of Stop Solution to each well.

  • Read Plate: Measure the absorbance at 450 nm using a plate reader.

Lymphocyte Proliferation Assay (LPA)

This assay measures the ability of a substance to induce the proliferation of lymphocytes, a key indicator of a cell-mediated immune response.[5][6]

Objective: To assess the potential of this compound to stimulate the proliferation of peripheral blood mononuclear cells (PBMCs).

Materials:

  • Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics

  • This compound and other test cyclodextrins

  • Phytohemagglutinin (PHA) as a positive control

  • [³H]-thymidine or a non-radioactive proliferation assay kit (e.g., BrdU)

  • 96-well cell culture plates

  • Cell harvester and scintillation counter (for [³H]-thymidine) or plate reader (for non-radioactive assays)

Protocol:

  • Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation. Resuspend cells in complete RPMI-1640 medium to a concentration of 1 x 10⁶ cells/mL.

  • Plating: Add 100 µL of the cell suspension to each well of a 96-well plate.

  • Stimulation: Prepare serial dilutions of the test cyclodextrins and the positive control (PHA) in complete medium. Add 100 µL of these solutions to the respective wells. Include wells with medium only as a negative control.

  • Incubation: Incubate the plate for 5-6 days at 37°C in a humidified 5% CO₂ incubator.

  • Proliferation Measurement (using [³H]-thymidine):

    • 18 hours before harvesting, add 1 µCi of [³H]-thymidine to each well.

    • Harvest the cells onto filter mats using a cell harvester.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the stimulation index (SI) by dividing the mean counts per minute (CPM) of stimulated wells by the mean CPM of unstimulated (negative control) wells. An SI greater than 2 is often considered a positive response.

Signaling Pathway for Cyclodextrin-Induced Immune Response

While modified cyclodextrins are generally considered safe, some derivatives, particularly methylated β-cyclodextrins, can induce cellular responses through the extraction of membrane cholesterol.[4] This can lead to the activation of signaling pathways associated with inflammation and apoptosis. The following diagram illustrates a potential pathway.

G cluster_1 Potential Cyclodextrin-Induced Signaling CD Cyclodextrin Derivative Membrane Cell Membrane CD->Membrane Interaction Cholesterol Cholesterol Depletion Membrane->Cholesterol Stress Membrane Stress Cholesterol->Stress Caspase Caspase Activation Stress->Caspase Inflammasome Inflammasome Activation Stress->Inflammasome Apoptosis Apoptosis Caspase->Apoptosis Cytokines Pro-inflammatory Cytokine Release Inflammasome->Cytokines

Caption: Potential signaling pathway for cyclodextrin-induced cellular response.

Conclusion

This compound presents a promising platform for drug delivery applications. Based on the available literature for similar modified cyclodextrins, it is expected to have a low immunogenic potential. However, the introduction of a primary amino group represents a chemical modification that warrants specific investigation into its immunological properties. The provided experimental framework offers a starting point for a thorough assessment of its cross-reactivity and overall immuno-safety profile. Researchers are strongly encouraged to perform these or similar studies to generate specific data for this compound to ensure its safe and effective use in drug development.

References

A Researcher's Guide to Functionalized Cyclodextrins: A Comparative Analysis of Binding Affinities

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate cyclodextrin (B1172386) derivative is a critical step in formulation development, diagnostics, and controlled release applications. The binding affinity of a cyclodextrin for a guest molecule is a key determinant of its efficacy. This guide provides a comparative overview of the binding affinities of various functionalized cyclodextrins, supported by experimental data and detailed methodologies to aid in the rational selection of these versatile macrocycles.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity, enabling them to form inclusion complexes with a wide variety of guest molecules. Functionalization of the hydroxyl groups on the cyclodextrin rim allows for the fine-tuning of their physicochemical properties, including their binding affinity and selectivity for specific guests. This guide focuses on a selection of commonly used functionalized β-cyclodextrins and their interactions with representative guest molecules from different therapeutic classes.

Comparative Binding Affinity Data

The binding affinity of a host-guest complex is typically quantified by the association constant (Kₐ) or the dissociation constant (Kₔ), where a higher Kₐ or a lower Kₔ indicates a stronger binding interaction. The thermodynamic parameters of binding, including the change in enthalpy (ΔH) and entropy (TΔS), provide further insight into the forces driving complexation. The data presented in the following tables have been compiled from various studies to offer a comparative perspective.

Functionalized β-CyclodextrinGuest MoleculeAssociation Constant (Kₐ) (M⁻¹)MethodReference
Hydroxypropyl-β-cyclodextrin (HP-β-CD)Fenebrutinib2 x 10⁵HPLC[1]
Hydroxypropyl-β-cyclodextrin (HP-β-CD)Alectinib1836Phase Solubility[2]
Sulfobutylether-β-cyclodextrin (SBE-β-CD)Progesterone~1000 - 10000 (DS dependent)Not Specified[3]
Sulfobutylether-β-cyclodextrin (SBE-β-CD)Testosterone~1000 - 10000 (DS dependent)Not Specified[3]
Methyl-β-cyclodextrin (Me-β-CD)Phenol-DFT Calculation[4]
Thiolated-β-cyclodextrinCholesterolHigh (qualitative)DPV/CV[5]
Amino-functionalized-β-cyclodextrin4-aminothiophenol-X-ray Diffraction[6][7]

Table 1. Comparison of association constants for various functionalized β-cyclodextrins with different guest molecules. The binding affinity is influenced by the nature of the functional group and the guest molecule.

Functionalized β-CyclodextrinGuest MoleculeΔG (kcal/mol)ΔH (kcal/mol)TΔS (kcal/mol)MethodReference
β-cyclodextrinPhenol-2.62--DFT Calculation[4]
Heptakis(2,6-di-O-methyl)-β-cyclodextrinPhenol-5.23--DFT Calculation[4]
Hydroxypropyl-β-cyclodextrin (HP-β-CD)Losartan---ITC[8]

Table 2. Thermodynamic parameters for the binding of guest molecules to functionalized β-cyclodextrins. These parameters reveal the driving forces behind complex formation.

Experimental Protocols

Accurate determination of binding affinity is paramount for understanding and comparing cyclodextrin-guest interactions. The following sections detail the methodologies for three widely used techniques.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event, allowing for the simultaneous determination of the binding constant (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction.[8][9]

Methodology:

  • Sample Preparation: The host (cyclodextrin) and guest molecules are dissolved in the same buffer to minimize heats of dilution. The solutions are degassed to prevent the formation of air bubbles.

  • Instrumentation: The ITC instrument consists of a reference cell and a sample cell. The sample cell contains the host solution, and the guest solution is loaded into a syringe for injection.

  • Titration: A series of small aliquots of the guest solution are injected into the sample cell. The heat change associated with each injection is measured relative to the reference cell.

  • Data Analysis: The raw data, a series of heat pulses, is integrated to obtain the heat change per injection. This is then plotted against the molar ratio of guest to host. The resulting binding isotherm is fitted to a suitable binding model to extract the thermodynamic parameters.[10]

ITC_Workflow cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis Prep_Host Prepare Host Solution (Cyclodextrin) Degas Degas Both Solutions Prep_Host->Degas Prep_Guest Prepare Guest Solution Prep_Guest->Degas Load_Host Load Host into Sample Cell Degas->Load_Host Load_Guest Load Guest into Injection Syringe Degas->Load_Guest Titration Inject Guest into Host Load_Host->Titration Load_Guest->Titration Measure_Heat Measure Heat Change Titration->Measure_Heat Integrate Integrate Heat Pulses Measure_Heat->Integrate Plot Plot Binding Isotherm Integrate->Plot Fit Fit Data to Binding Model Plot->Fit Results Determine Ka, ΔH, TΔS, n Fit->Results

Caption: Workflow for determining binding affinity using Isothermal Titration Calorimetry (ITC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a versatile technique for studying host-guest interactions in solution. Chemical shift changes of the host or guest protons upon complexation provide information about the binding event and can be used to determine the binding constant.[11][12][13]

Methodology:

  • Sample Preparation: A series of samples are prepared with a constant concentration of the observed nucleus (either host or guest) and varying concentrations of the other component. All samples are prepared in a deuterated solvent.

  • NMR Data Acquisition: ¹H NMR spectra are recorded for each sample.

  • Data Analysis: The chemical shift changes (Δδ) of specific protons of the observed molecule are monitored as a function of the titrant concentration. These changes are then fitted to a binding isotherm equation to calculate the association constant (Kₐ). Two-dimensional NMR techniques, such as ROESY, can provide information on the geometry of the inclusion complex.

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Measurement cluster_analysis Data Analysis Prep_Samples Prepare Series of Samples (Constant Host, Varying Guest) Acquire_Spectra Acquire 1H NMR Spectra Prep_Samples->Acquire_Spectra Monitor_Shifts Monitor Chemical Shift Changes (Δδ) Acquire_Spectra->Monitor_Shifts Fit_Data Fit Δδ vs. [Guest] to Binding Isotherm Monitor_Shifts->Fit_Data Results Determine Ka Fit_Data->Results

Caption: Workflow for determining binding affinity using NMR spectroscopy.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that can be used to study the binding of fluorescent guest molecules or to employ a competitive binding assay with a fluorescent probe.[14][15][16][17][18]

Methodology:

  • Direct Titration (for fluorescent guests):

    • A solution of the fluorescent guest is titrated with increasing concentrations of the cyclodextrin host.

    • The change in fluorescence intensity or wavelength is monitored.

    • The data is fitted to a binding equation to determine the binding constant.

  • Competitive Binding (for non-fluorescent guests):

    • A fluorescent probe that is known to bind to the cyclodextrin is used.

    • The non-fluorescent guest is added to a solution containing the cyclodextrin and the fluorescent probe.

    • The displacement of the fluorescent probe by the guest leads to a change in fluorescence, which is used to calculate the binding constant of the non-fluorescent guest.

Fluorescence_Workflow cluster_direct Direct Titration cluster_competitive Competitive Binding Start Start Prep_Direct Prepare Fluorescent Guest and CD Solutions Start->Prep_Direct Prep_Comp Prepare CD, Fluorescent Probe, and Non-fluorescent Guest Solutions Start->Prep_Comp Tirate_Direct Titrate Guest with CD Prep_Direct->Tirate_Direct Measure_Direct Measure Fluorescence Change Tirate_Direct->Measure_Direct Analyze_Direct Fit Data to Determine Ka Measure_Direct->Analyze_Direct End End Analyze_Direct->End Mix_Comp Mix CD and Probe Prep_Comp->Mix_Comp Titrate_Comp Titrate with Non-fluorescent Guest Mix_Comp->Titrate_Comp Measure_Comp Measure Fluorescence Change Titrate_Comp->Measure_Comp Analyze_Comp Calculate Ka of Guest Measure_Comp->Analyze_Comp Analyze_Comp->End

References

A Comparative Guide to the Analytical Validation for the Quantification of Mono-(6-Amino-6-deoxy)-Beta-cyclodextrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of Mono-(6-Amino-6-deoxy)-Beta-cyclodextrin, a critical component in various pharmaceutical formulations. The selection of an appropriate analytical technique is paramount for ensuring product quality, stability, and for conducting pharmacokinetic studies. This document outlines and compares High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Capillary Electrophoresis (CE), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

General Workflow for Analytical Method Validation

A robust analytical method validation is essential to ensure that the chosen method is fit for its intended purpose. The following diagram illustrates a typical workflow for the validation of an analytical method according to international guidelines.

Analytical Method Validation Workflow start Method Development & Optimization specificity Specificity / Selectivity start->specificity Initial Assessment linearity Linearity & Range specificity->linearity report Validation Report specificity->report accuracy Accuracy linearity->accuracy linearity->report precision Precision (Repeatability & Intermediate Precision) accuracy->precision accuracy->report lod_loq LOD & LOQ precision->lod_loq precision->report robustness Robustness lod_loq->robustness lod_loq->report stability Solution Stability robustness->stability robustness->report stability->report end Method Implementation report->end

Caption: A general workflow for the validation of an analytical method.

Comparison of Analytical Techniques

The following table summarizes the key performance characteristics of the analytical methods discussed in this guide for the quantification of this compound.

ParameterHPLC-ELSD/CADLC-MS/MSCapillary Electrophoresis (CE)Quantitative NMR (qNMR)
Principle Chromatographic separation based on polarity, detected by light scattering or aerosol charging.Chromatographic separation coupled with mass-to-charge ratio detection.Separation based on electrophoretic mobility in a capillary.Quantification based on the integrated signal of specific nuclei relative to a certified internal standard.
Selectivity Moderate to GoodExcellentGood to ExcellentExcellent
Sensitivity (Typical LOQ) ~50 µg/mL[1]~50 ng/mL in plasma[2]µg/mL to ng/mL range~mg/mL
Precision (RSD%) < 5%[1]< 15%[2]< 10%< 2%
Accuracy (% Recovery) 93-110%[1]85-115%[2]90-110%98-102%
Throughput ModerateHighHighLow
Primary Application Routine QC, purity assessmentBioanalysis, impurity profilingChiral separations, analysis of charged derivativesPurity determination of reference standards, structural confirmation

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of non-volatile compounds. For cyclodextrins and their derivatives, which lack a strong chromophore, detectors such as Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) are often employed.

Experimental Protocol: HPLC with ELSD/CAD

A typical HPLC method for the analysis of amino-cyclodextrins would involve a hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography approach.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and ELSD or CAD.

  • Column: HILIC column (e.g., Amide or Amino column, 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used. For example, a gradient starting from 80% acetonitrile and decreasing to 40% over 20 minutes.

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • ELSD/CAD Settings:

    • Drift Tube Temperature: 50 °C

    • Nebulizer Gas Pressure: 3.5 bar

Validation Parameters for HPLC-ELSD/CAD
ParameterTypical Acceptance Criteria
Specificity The peak for this compound should be well-resolved from other components.
Linearity (r²) ≥ 0.995 over a concentration range of e.g., 10-500 µg/mL.
Accuracy (% Recovery) 95-105% for drug substance.
Precision (RSD%) ≤ 2% for repeatability and intermediate precision.
Limit of Quantification (LOQ) Signal-to-noise ratio ≥ 10.
Robustness The method should be unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for bioanalytical studies where low concentrations of the analyte are expected.

Experimental Protocol: LC-MS/MS
  • Instrumentation: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer Settings:

    • Ionization Mode: Positive ESI.

    • MRM Transitions: A specific precursor ion (e.g., [M+H]⁺) and one or two product ions would be monitored. The exact m/z values would need to be determined experimentally.

    • Collision Energy and other MS parameters: Optimized for the specific analyte.

Validation Parameters for LC-MS/MS
ParameterTypical Acceptance Criteria for Bioanalytical Methods
Selectivity No significant interference at the retention time of the analyte and internal standard.
Linearity (r²) ≥ 0.99 over the defined range.
Accuracy (% Bias) Within ±15% of the nominal concentration (±20% at LLOQ).
Precision (RSD%) ≤ 15% (≤ 20% at LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
Matrix Effect Assessed to ensure that the matrix does not suppress or enhance the ionization of the analyte.
Stability Analyte stability in the biological matrix under various storage and processing conditions.

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that is particularly well-suited for the analysis of charged molecules. This compound, being an amine, can be protonated at acidic pH, making it amenable to CE analysis. This technique is often used for chiral separations where amino-cyclodextrins act as chiral selectors.[4][5]

Experimental Protocol: Capillary Electrophoresis
  • Instrumentation: Capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): A buffer at a pH where the analyte is charged, for example, 50 mM phosphate (B84403) buffer at pH 2.5.

  • Voltage: 25 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s).

  • Detection: UV detection at a low wavelength (e.g., 195 nm) due to the lack of a strong chromophore.

Validation Parameters for CE
ParameterTypical Acceptance Criteria
Specificity The migration time of the analyte should be unique and resolved from other components.
Linearity (r²) ≥ 0.99.
Accuracy (% Recovery) 90-110%.
Precision (RSD%) Migration time RSD < 2%, Peak area RSD < 5%.
LOQ S/N ≥ 10.

Quantitative NMR (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound. Quantification is achieved by comparing the integral of a specific resonance of the analyte with that of a certified internal standard.

qNMR_Principle cluster_0 NMR Tube cluster_1 NMR Spectrometer cluster_2 Data Processing cluster_3 Quantification Analyte Analyte (this compound) Standard Internal Standard (e.g., Maleic Acid) Solvent Deuterated Solvent (e.g., D2O) Pulse RF Pulse Acquisition FID Acquisition Pulse->Acquisition FT Fourier Transform Phasing Phasing & Baseline Correction FT->Phasing Integration Integration Phasing->Integration Equation Concentration Calculation (based on integral ratios, molecular weights, and masses) cluster_0 cluster_0 cluster_1 cluster_1 cluster_0->cluster_1 Sample Insertion cluster_2 cluster_2 cluster_1->cluster_2 Data Output cluster_3 cluster_3 cluster_2->cluster_3 Processed Spectrum

Caption: The principle of quantitative NMR (qNMR) analysis.

Experimental Protocol: qNMR
  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with known purity that does not have signals overlapping with the analyte (e.g., maleic acid).

  • Sample Preparation: A precisely weighed amount of the sample and the internal standard are dissolved in a known volume of a deuterated solvent (e.g., D₂O).

  • NMR Parameters:

    • Pulse Sequence: A simple 90° pulse-acquire sequence.

    • Relaxation Delay (d1): A long delay (at least 5 times the longest T₁ of the signals of interest) is crucial for accurate integration.

    • Number of Scans: Sufficient scans to achieve a good signal-to-noise ratio.

  • Data Processing: Careful phasing, baseline correction, and integration of non-overlapping signals of the analyte and the internal standard.

Validation Considerations for qNMR

The validation of qNMR focuses on demonstrating the suitability of the chosen signals and the experimental parameters.

ParameterKey Considerations
Selectivity The signals chosen for integration for both the analyte and the internal standard must be free from overlap with other signals.
Accuracy Demonstrated by analyzing a sample with a known concentration or by comparison with another validated method.
Precision Assessed by repeated measurements of the same sample.
Linearity The response should be linear over the expected concentration range.

Conclusion

The choice of an analytical method for the quantification of this compound depends on the specific application. For routine quality control and purity assessment, a validated HPLC-ELSD/CAD method offers a good balance of performance and accessibility. For bioanalytical applications requiring high sensitivity, LC-MS/MS is the gold standard. Capillary Electrophoresis is a powerful tool, especially when chiral separation is of interest. Finally, qNMR serves as an excellent primary method for the accurate determination of the purity of reference standards. A thorough validation is essential for any chosen method to ensure reliable and reproducible results.

References

A Head-to-Head Comparison of Cyclodextrin-Based Nanoparticles for Enhanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Cyclodextrins (CDs), a family of cyclic oligosaccharides, have become invaluable tools in pharmaceutical sciences due to their unique ability to form inclusion complexes with a wide range of poorly soluble drug molecules.[1][2] This "host-guest" interaction effectively enhances the drug's solubility, stability, and bioavailability.[3][4] To further augment these benefits, researchers have developed various cyclodextrin-based nanoparticles, which combine the advantages of CDs with the unique properties of nanocarriers, such as targeted delivery and controlled release.[3][5]

This guide provides a head-to-head comparison of different classes of cyclodextrin-based nanoparticles, offering objective performance data for researchers, scientists, and drug development professionals. We will delve into polymer-cyclodextrin composites, amphiphilic cyclodextrin (B1172386) systems, and cyclodextrin nanosponges, presenting key experimental data in a comparative format.

Performance Comparison of Cyclodextrin Nanoparticles

The efficacy of a drug delivery system is defined by its physicochemical properties, its capacity to carry a therapeutic payload, and its ability to release that payload in a controlled manner. The following tables summarize quantitative data from various studies to facilitate a direct comparison between different types of cyclodextrin-based nanoparticles.

Table 1: Comparison of Physicochemical Properties

Nanoparticle TypeCore ComponentsParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug(s) Tested
Polymer-CD Composites PLGA / β-CD70 - 200Not ReportedNot ReportedMethotrexate[6]
Polymer-CD Composites PLGA / HP-β-CD~200< 0.2-15 to -25Triamcinolone Acetonide[7]
Polymer-CD Composites Chitosan (B1678972) / SBE-β-CD300 - 500~0.3+20 to +40Levofloxacin[8]
Amphiphilic CD 6-O-capro-β-CD< 275< 0.2Not ReportedCamptothecin[9][10]
Cross-linked CD β-CD / CDI-PEG200 - 300< 0.2Not ReportedHoechst dye, Necrosulfonamide[11][12]
CD-Liposome Hybrid Liposome (B1194612) / CD~67Not ReportedNot ReportedCurcumin[6]
CD Nanosponges β-CD / Diphenyl carbonate400 - 500~0.2 - 0.3-20 to -30Curcumin[8][13]

PDI (Polydispersity Index) indicates the breadth of the particle size distribution. A value < 0.3 is generally considered acceptable for drug delivery applications.

Table 2: Comparison of Drug Loading and Encapsulation Efficiency

Nanoparticle TypeDrugDrug Loading (DL) %Encapsulation Efficiency (EE) %Key Finding
Polymer-CD (PLGA-β-CD) Methotrexate18%80%High payload capacity for this anticancer drug.[6]
Polymer alone (PLGA) Triamcinolone Acetonide0.19%18.4%Baseline comparison for the effect of CD.[7]
Polymer-CD (PLGA/HP-β-CD) Triamcinolone Acetonide0.52%76.0%The addition of HP-β-CD dramatically increased EE by over 4-fold.[7]
Polymer alone (Chitosan) Levofloxacin25.3%21.5%Baseline comparison for the effect of CD.[8]
Polymer-CD (Chitosan/SBE-β-CD) Levofloxacin47.8%41.5%SBE-β-CD nearly doubled both the loading and encapsulation efficiency.[8]
Amphiphilic CD CamptothecinSignificantly HigherSignificantly HigherOutperformed both PLGA and PCL nanoparticles in drug loading.[9]
Liposome alone CurcuminNot Reported~30%Baseline comparison for the effect of CD.[6]
CD-Liposome Hybrid CurcuminNot Reported~50%Incorporating a CD-drug complex within the liposome core boosted EE.[6]
CD Nanosponges Kurenic Acid19.1%95.3%Demonstrates the high encapsulation capacity of the nanosponge structure.[8]
CD Nanosponges NorfloxacinNot Reported~80%High EE achieved for this antibiotic.[8]

Experimental Protocols

Detailed and standardized methodologies are crucial for the reliable evaluation and comparison of nanoparticle systems. Below are protocols for key experiments cited in the literature.

Nanoparticle Synthesis: Nanoprecipitation Method

This method is widely used for preparing both polymeric and amphiphilic cyclodextrin nanoparticles.[9]

  • Preparation of Organic Phase: Dissolve the cyclodextrin derivative (e.g., amphiphilic β-CD) and the hydrophobic drug (e.g., Camptothecin) in a suitable water-miscible organic solvent, such as acetone (B3395972) or ethanol. If creating a polymer-CD composite, the polymer (e.g., PLGA) is also dissolved in this phase.

  • Inclusion Complex Formation: For polymer-CD systems, the drug is often pre-complexed with a soluble CD (like HP-β-CD) in an aqueous solution first to enhance its solubility before being added to the polymer solution.[9]

  • Nanoprecipitation: Inject the organic phase dropwise into a larger volume of an aqueous solution (the non-solvent) under constant magnetic stirring. The aqueous phase may contain a surfactant (e.g., Poloxamer 188) to stabilize the forming nanoparticles.

  • Solvent Evaporation: Continue stirring the suspension at room temperature for several hours (e.g., 4-12 hours) to allow for the complete evaporation of the organic solvent.

  • Purification: Centrifuge the resulting nanoparticle suspension to pellet the nanoparticles. Remove the supernatant containing the un-encapsulated drug.

  • Washing: Resuspend the nanoparticle pellet in deionized water and centrifuge again. Repeat this washing step 2-3 times to remove any residual solvent or free drug.

  • Final Product: Resuspend the final washed pellet in deionized water or a suitable buffer. For long-term storage, the nanoparticles can be lyophilized (freeze-dried), often with a cryoprotectant like mannitol.[14]

Characterization of Particle Size, PDI, and Zeta Potential

Dynamic Light Scattering (DLS) is the standard technique for these measurements.[13][14]

  • Sample Preparation: Dilute the nanoparticle suspension with deionized water to an appropriate concentration to avoid multiple scattering effects.

  • Instrument Setup: Use a DLS instrument (e.g., a Malvern Zetasizer). Set the measurement parameters, including the dispersant viscosity and refractive index (for water) and the measurement temperature (typically 25°C).

  • Particle Size and PDI Measurement: The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the nanoparticles. The Stokes-Einstein equation is then used to calculate the hydrodynamic diameter (particle size) and the Polydispersity Index (PDI).

  • Zeta Potential Measurement: For zeta potential, the same instrument applies an electric field across the sample. The velocity of the nanoparticles under this field is measured via Laser Doppler Velocimetry. This velocity is then used to calculate the zeta potential, which indicates the surface charge and colloidal stability of the nanoparticles.

  • Data Analysis: Perform measurements in triplicate for each sample and report the values as mean ± standard deviation.

Determination of Encapsulation Efficiency (EE) and Drug Loading (DL)

This protocol outlines a common indirect method for determining EE and DL.

  • Separation of Nanoparticles from Free Drug: After synthesis, centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm for 30 minutes) to pellet the nanoparticles.

  • Quantification of Free Drug: Carefully collect the supernatant, which contains the un-encapsulated ("free") drug.

  • Drug Assay: Measure the concentration of the drug in the supernatant using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), against a standard calibration curve.

  • Calculation:

    • Encapsulation Efficiency (EE %): EE (%) = [(Total Amount of Drug Added - Amount of Free Drug in Supernatant) / Total Amount of Drug Added] x 100

    • Drug Loading (DL %): DL (%) = [(Total Amount of Drug Added - Amount of Free Drug in Supernatant) / Total Weight of Nanoparticles] x 100

In Vitro Drug Release Study

The dialysis bag method is a standard approach to simulate drug release under physiological conditions.[6][13]

  • Preparation: Place a known amount of drug-loaded nanoparticle suspension (e.g., 1 mL) into a dialysis bag with a specific molecular weight cut-off (MWCO, e.g., 12-14 kDa) that allows the released drug to diffuse out but retains the nanoparticles.

  • Release Medium: Immerse the sealed dialysis bag into a larger container with a known volume (e.g., 50 mL) of a release medium, typically a phosphate-buffered saline (PBS) at pH 7.4 to simulate physiological conditions, or at pH 5.0 to simulate the endosomal/lysosomal environment.[12]

  • Incubation: Place the entire setup in a shaking water bath maintained at 37°C to simulate body temperature.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.

  • Sink Conditions: Immediately replace the withdrawn volume with an equal volume of fresh release medium to maintain constant volume and "sink conditions" (i.e., the concentration of drug in the bulk medium is low enough that it doesn't impede further release).

  • Analysis: Quantify the amount of drug in the collected aliquots using HPLC or UV-Vis spectrophotometry.

  • Data Presentation: Calculate the cumulative percentage of drug released over time and plot the results.

Visualizing Workflows and Mechanisms

Diagrams are essential for understanding the complex processes in nanoparticle research. The following are generated using the DOT language for Graphviz.

G cluster_prep Phase Preparation cluster_synthesis Synthesis & Purification cluster_char Characterization drug Hydrophobic Drug mix Dissolve Components in Organic Phase drug->mix cd CD Derivative / Polymer cd->mix solvent Organic Solvent solvent->mix precip Inject into Aqueous Phase (Nanoprecipitation) mix->precip evap Solvent Evaporation precip->evap wash Centrifugation & Washing (3x) evap->wash product Final Drug-Loaded CD Nanoparticle Suspension wash->product dls DLS: Size, PDI, Zeta Potential tem TEM/SEM: - Morphology - Size ee HPLC/UV-Vis: - Drug Loading (DL) - Encapsulation Eff. (EE) release In Vitro Release (Dialysis Method) product->dls Analyze product->tem Analyze product->ee Analyze product->release Analyze

Caption: Experimental workflow for synthesis and characterization of CD-nanoparticles.

G cluster_blood Bloodstream cluster_tumor Tumor Microenvironment NP CD-Nanoparticle (Drug Encapsulated) NormalVessel Normal Blood Vessel (Tight Endothelial Junctions) TumorVessel Leaky Tumor Vasculature (Fenestrations) NP->TumorVessel EPR Effect (Extravasation) TumorCell Tumor Cell TumorVessel->TumorCell Cellular Uptake (Endocytosis) Endosome Endosome (Low pH) Drug Released Drug Endosome->Drug pH-triggered Release Drug->TumorCell Therapeutic Action

References

Safety Operating Guide

Proper Disposal of Mono-(6-Amino-6-deoxy)-Beta-cyclodextrin in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of Mono-(6-Amino-6-deoxy)-Beta-cyclodextrin, ensuring the safety of laboratory personnel and environmental protection.

For researchers and drug development professionals, the proper handling and disposal of chemical reagents are paramount to maintaining a safe and compliant laboratory environment. This document provides a clear, step-by-step guide for the disposal of this compound, a functionalized cyclodextrin (B1172386) commonly used in pharmaceutical development.

While specific safety data sheets for this compound do not provide explicit disposal instructions, general guidelines for non-hazardous solid chemical waste from laboratory settings, along with data from similar cyclodextrin derivatives, can inform a safe disposal protocol. Some functionalized cyclodextrins are classified as irritants to the skin, eyes, and respiratory tract. Therefore, the primary objective of the disposal procedure is to prevent exposure to personnel handling the waste.

Quantitative Data Summary

The following table summarizes the hazard classifications for related cyclodextrin compounds, which helps in assessing the potential risks of this compound.

CompoundCAS NumberHazard Classification
Mono(6-(1,6-hexamethylenediamine)-6-deoxy)-beta-cyclodextrinNot availableSkin irritant, eye irritant, respiratory irritant[1]
Hydroxypropyl-ß-cyclodextrin128446-35-5Not considered hazardous[2]
ß-Cyclodextrin (hydrate)Not availableNot subject to classification, slightly hazardous for water[3]

Experimental Protocols: Disposal Procedure

The following protocol outlines the recommended steps for the disposal of solid this compound waste.

Materials Required:

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

  • Primary waste container with a secure lid (e.g., screw-cap plastic bottle)

  • Secondary waste container (e.g., a sturdy cardboard box or plastic bag)

  • "Non-hazardous Waste" label

  • Spatula or scoop

  • Chemical fume hood (if there is a risk of dust generation)

Procedure:

  • Risk Assessment: Before beginning, consult your institution's specific waste disposal guidelines. Although generally considered non-hazardous for disposal, treat the substance as a potential irritant.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat, to prevent skin and eye contact.

  • Containment of Solid Waste:

    • Carefully transfer the solid this compound waste into a designated primary waste container. Use a spatula or scoop to minimize dust generation. If the material is a fine powder, perform this step in a chemical fume hood.

    • Ensure the primary container is securely sealed.

  • Secondary Containment (Overpacking):

    • Place the sealed primary container into a secondary container, such as a sturdy cardboard box or a durable plastic bag. This overpacking step is crucial to prevent accidental opening and exposure to waste handlers.

  • Labeling:

    • Clearly label the outer container as "Non-hazardous Waste ". This informs waste management personnel that the contents are safe for disposal in the regular trash stream.

  • Disposal:

    • Dispose of the labeled secondary container in the regular laboratory trash, which is then sent to a sanitary landfill. Do not dispose of liquid waste in the trash.

  • Decontamination:

    • Clean any surfaces or equipment that may have come into contact with the chemical using soap and water.

    • Dispose of any contaminated cleaning materials (e.g., paper towels) in the same manner as the chemical waste.

Visual Guidance: Disposal Workflow and Logical Relationships

To further clarify the disposal process and the decision-making involved, the following diagrams are provided.

DisposalWorkflow start Start: Have this compound Waste assess 1. Assess Waste (Solid or Liquid?) start->assess solid_path Solid Waste assess->solid_path Solid liquid_path Liquid Waste (Not for Trash) assess->liquid_path ppe 2. Wear Appropriate PPE (Goggles, Gloves, Lab Coat) solid_path->ppe contain 3. Place Waste in Primary Container ppe->contain seal 4. Securely Seal Primary Container contain->seal overpack 5. Place in Secondary Container (Overpack) seal->overpack label 6. Label as 'Non-hazardous Waste' overpack->label dispose 7. Dispose in Regular Lab Trash label->dispose end End: Waste Disposed dispose->end

Caption: Disposal workflow for solid this compound.

Caption: Logical relationship for determining the disposal procedure.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.